Cyclohexane-1,4-dicarbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclohexane-1,4-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-5-7-1-2-8(6-10)4-3-7/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKLKVRIQGSSKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101342945 | |
| Record name | Cyclohexane-1,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101342945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33424-83-8 | |
| Record name | Cyclohexane-1,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101342945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Cyclohexane-1,4-dicarbaldehyde via Pyrolysis of 1,4-Bis(allyloxymethyl)cyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of cyclohexane-1,4-dicarbaldehyde from the pyrolysis of 1,4-bis(allyloxymethyl)cyclohexane. This process leverages a tandem[1][1]-sigmatropic rearrangement, specifically a Claisen-Cope rearrangement, to achieve the desired transformation. This document outlines the reaction mechanism, a detailed experimental protocol, and expected analytical data for the final product.
Introduction
This compound is a valuable bifunctional building block in organic synthesis, with applications in the preparation of pharmaceuticals, polymers, and other complex molecules.[2] Its synthesis via the pyrolysis of 1,4-bis(allyloxymethyl)cyclohexane presents a convenient route to this important intermediate.[1][3] The core of this synthetic strategy is a high-temperature gas-phase reaction that proceeds through a cascade of pericyclic reactions.
Reaction Mechanism: A Tandem Claisen-Cope Rearrangement
The pyrolysis of 1,4-bis(allyloxymethyl)cyclohexane to this compound is believed to proceed through a tandem Claisen-Cope rearrangement mechanism.[4][5] This sequence of[1][1]-sigmatropic rearrangements is a powerful tool in organic synthesis for the formation of carbon-carbon bonds.[6][7]
The proposed mechanistic pathway is as follows:
-
First Claisen Rearrangement: Upon heating, the first allyloxy group undergoes a Claisen rearrangement, where the allyl group migrates from the oxygen atom to the cyclohexane (B81311) ring, forming an intermediate with a vinyl ether and an allyl group attached to the ring.
-
Second Claisen Rearrangement: The second allyloxy group then undergoes a similar Claisen rearrangement.
-
Tautomerization: The resulting enol intermediates tautomerize to the more stable dialdehyde (B1249045) product.
It is also plausible that after the first Claisen rearrangement, a subsequent Cope rearrangement of the newly formed 1,5-diene system occurs, followed by the rearrangement of the second allyl ether. The high temperatures employed in pyrolysis provide the necessary activation energy for these concerted, pericyclic reactions.
Experimental Protocol
The following experimental protocol is based on the seminal work by Beam and Bailey, supplemented with best practices for flash vacuum pyrolysis (FVP) of organic compounds.[1][3][8] FVP is a technique well-suited for this transformation as it minimizes intermolecular reactions and decomposition of the product at high temperatures by utilizing low pressure and short contact times in the hot zone.[8][9][10][11][12]
Synthesis of the Starting Material: 1,4-Bis(allyloxymethyl)cyclohexane
The precursor, 1,4-bis(allyloxymethyl)cyclohexane, can be synthesized from 1,4-cyclohexanedimethanol (B133615) and an allyl halide (e.g., allyl bromide) via a Williamson ether synthesis.
Materials:
-
1,4-Cyclohexanedimethanol
-
Sodium hydride (NaH)
-
Allyl bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, a solution of 1,4-cyclohexanedimethanol in anhydrous THF is added dropwise.
-
The mixture is allowed to warm to room temperature and stirred for 1 hour.
-
Allyl bromide is then added dropwise, and the reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, the reaction is quenched by the slow addition of water.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to yield 1,4-bis(allyloxymethyl)cyclohexane.
Pyrolysis of 1,4-Bis(allyloxymethyl)cyclohexane
Apparatus:
A standard flash vacuum pyrolysis apparatus is used. This typically consists of a sample flask, a heated quartz pyrolysis tube (which may be packed with an inert material like quartz wool or glass helices to increase surface area and ensure efficient heat transfer), a cold trap to collect the product, and a high-vacuum pump.
Materials:
-
1,4-Bis(allyloxymethyl)cyclohexane
Procedure:
-
The pyrolysis tube is heated to 540–545 °C using a tube furnace.[1][3]
-
The system is evacuated to a pressure of approximately 0.1-1 mmHg.
-
1,4-Bis(allyloxymethyl)cyclohexane is slowly distilled or introduced dropwise into the hot pyrolysis tube.
-
The vaporized starting material passes through the hot zone, where the rearrangement occurs.
-
The product, this compound, is collected in a cold trap cooled with liquid nitrogen or a dry ice/acetone bath.
-
Upon completion of the pyrolysis, the apparatus is carefully brought back to atmospheric pressure with an inert gas.
-
The collected product is then purified by distillation under reduced pressure.
Data Presentation
Reaction Parameters
| Parameter | Value | Reference |
| Pyrolysis Temperature | 540–545 °C | [1][3] |
| Pressure | High Vacuum (typically 0.1-1 mmHg for FVP) | Inferred from standard FVP procedures |
| Starting Material | 1,4-Bis(allyloxymethyl)cyclohexane | [1][3] |
| Product | This compound | [1][3] |
Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR (CDCl₃) | δ 9.5 - 10.5 ppm (s, 2H, -CHO), δ 1.5 - 2.5 ppm (m, 10H, cyclohexane ring protons)[2] |
| ¹³C NMR (CDCl₃) | δ ~200 ppm (C=O), signals in the aliphatic region for the cyclohexane ring carbons |
| IR (neat) | ~2930, 2850 cm⁻¹ (C-H stretch), ~2720 cm⁻¹ (aldehyde C-H stretch), ~1720 cm⁻¹ (C=O stretch)[2] |
| Mass Spectrometry (EI) | M⁺ at m/z 140, fragmentation pattern consistent with the structure[13][14] |
Visualizations
Reaction Pathway
Caption: Proposed reaction pathway involving a tandem Claisen-Cope rearrangement.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The pyrolysis of 1,4-bis(allyloxymethyl)cyclohexane provides a direct and convenient method for the synthesis of this compound. The reaction proceeds through a fascinating tandem Claisen-Cope rearrangement, showcasing the power of pericyclic reactions in organic synthesis. This technical guide provides researchers with the necessary information to replicate and potentially optimize this valuable transformation. The bifunctional nature of the product makes it a versatile intermediate for further synthetic endeavors in drug discovery and materials science.
References
- 1. A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol (1971) | Charles F. Beam | 2 Citations [scispace.com]
- 2. This compound | 33424-83-8 | Benchchem [benchchem.com]
- 3. A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Design, development, mechanistic elucidation, and rational optimization of a tandem Ireland Claisen/Cope rearrangement reaction for rapid access to the (iso)cyclocitrinol core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. Flash vacuum pyrolysis - Wikipedia [en.wikipedia.org]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. Flash Vacuum Pyrolysis: Techniques and Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. spectrabase.com [spectrabase.com]
- 14. (cis,trans)-1,4-Cyclohexanedicarboxaldehyde | C8H12O2 | CID 10154096 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Oxidation of 1,4-Cyclohexanedimethanol to Cyclohexane-1,4-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for the oxidation of 1,4-cyclohexanedimethanol (B133615) (CHDM) to the versatile dialdehyde (B1249045), cyclohexane-1,4-dicarbaldehyde. This key intermediate finds applications in various fields, including the synthesis of pharmaceuticals and advanced materials. This document details and compares several prominent oxidation methods, including Swern, Dess-Martin, PCC, and TEMPO-based oxidations, alongside a novel enzymatic approach.
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. The conversion of 1,4-cyclohexanedimethanol, a readily available diol, to this compound presents the challenge of achieving high yields of the dialdehyde without over-oxidation to the corresponding dicarboxylic acid or formation of mono-aldehyde intermediates. The choice of oxidant and reaction conditions is paramount to the success of this transformation. This guide offers a comparative analysis of various methods to assist researchers in selecting the most suitable protocol for their specific needs.
Comparative Overview of Oxidation Methods
A variety of methods have been developed for the oxidation of alcohols to aldehydes. The following table summarizes the key quantitative data for the most common methods applied to the oxidation of 1,4-cyclohexanedimethanol.
| Oxidation Method | Oxidizing Agent/System | Typical Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Enzymatic Oxidation | Engineered Alcohol Oxidase (AcCO variant W4) | Potassium Phosphate (B84403) Buffer, DMSO | 30 | 12 | 42.2 |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (B128534) | Dichloromethane (B109758) | -78 to rt | 1-2 | Not Reported |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane | Room Temperature | 0.5 - 3 | Not Reported |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature | 2 - 4 | Not Reported |
| TEMPO-catalyzed Oxidation | TEMPO, Sodium hypochlorite (B82951) (NaOCl) | Dichloromethane, Water | 0 | Not Reported | Not Reported |
Note: "Not Reported" indicates that while the method is generally applicable, specific yield data for the oxidation of 1,4-cyclohexanedimethanol was not found in the surveyed literature.
Detailed Experimental Protocols
This section provides detailed experimental procedures for the key oxidation methods.
Enzymatic Oxidation using Engineered Alcohol Oxidase
This method offers a green and highly selective route to this compound.
Materials:
-
1,4-Cyclohexanedimethanol (CHDM)
-
Whole-cell catalyst (E. coli expressing engineered alcohol oxidase variant W4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Catalase
-
Air-saturated potassium phosphate buffer (0.1 M, pH 8.0)
Procedure:
-
In a 3 L fermenter, prepare a 1 L reaction mixture containing:
-
72 g·L⁻¹ (0.5 M) 1,4-cyclohexanedimethanol.
-
30 g·L⁻¹ wet E. coli whole-cell catalyst.
-
5% (v/v) Dimethyl sulfoxide.
-
0.1 g·L⁻¹ Catalase.
-
Air-saturated potassium phosphate buffer (0.1 M, pH 8.0).
-
-
Stir the reaction mixture at 30 °C.
-
Monitor the reaction progress by taking 500 μL aliquots and analyzing the titer of this compound and the intermediate, 4-hydroxymethyl-cyclohexanecarbaldehyde, by Gas Chromatography (GC).
-
The reaction is typically complete within 12 hours, achieving a titer of up to 29.6 g·L⁻¹ of the desired dialdehyde.
Swern Oxidation
The Swern oxidation is a widely used method for the mild oxidation of primary alcohols to aldehydes.[1][2]
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
1,4-Cyclohexanedimethanol (CHDM)
-
Triethylamine (or Diisopropylethylamine)
-
Dichloromethane (anhydrous)
Procedure:
-
To a stirred solution of oxalyl chloride (2.2 equivalents) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add a solution of DMSO (2.5 equivalents) in dichloromethane dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of 1,4-cyclohexanedimethanol (1 equivalent) in dichloromethane dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture for 30-60 minutes at -78 °C.
-
Add triethylamine (5 equivalents) dropwise and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to afford the crude this compound.
-
Purification can be achieved by column chromatography on silica (B1680970) gel.
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is known for its mild conditions and high selectivity.[3][4]
Materials:
-
Dess-Martin Periodinane (DMP)
-
1,4-Cyclohexanedimethanol (CHDM)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Sodium thiosulfate
Procedure:
-
To a stirred solution of 1,4-cyclohexanedimethanol (1 equivalent) in anhydrous dichloromethane at room temperature, add Dess-Martin Periodinane (2.2 equivalents) in one portion.
-
Stir the reaction mixture for 0.5 to 3 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel.
Pyridinium Chlorochromate (PCC) Oxidation
PCC is a versatile and reliable reagent for the oxidation of primary alcohols to aldehydes.[5][6][7]
Materials:
-
Pyridinium Chlorochromate (PCC)
-
1,4-Cyclohexanedimethanol (CHDM)
-
Dichloromethane (anhydrous)
-
Celite or Silica Gel
Procedure:
-
To a stirred suspension of PCC (2.5 equivalents) and Celite (or silica gel) in anhydrous dichloromethane, add a solution of 1,4-cyclohexanedimethanol (1 equivalent) in dichloromethane.
-
Stir the mixture at room temperature for 2 to 4 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, washing with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Further purification can be performed by column chromatography.
TEMPO-catalyzed Oxidation (Anelli Protocol)
This method utilizes a catalytic amount of TEMPO with a stoichiometric amount of a co-oxidant, such as sodium hypochlorite.[8]
Materials:
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
1,4-Cyclohexanedimethanol (CHDM)
-
Sodium hypochlorite (NaOCl) solution (e.g., household bleach)
-
Potassium bromide (KBr)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane
-
Water
Procedure:
-
In a flask equipped with a stirrer, dissolve 1,4-cyclohexanedimethanol (1 equivalent), TEMPO (0.01 equivalents), and potassium bromide (0.1 equivalents) in a mixture of dichloromethane and water.
-
Cool the mixture to 0 °C in an ice bath.
-
Add an aqueous solution of sodium bicarbonate.
-
Slowly add the sodium hypochlorite solution (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction vigorously until the starting material is consumed (monitor by TLC).
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with a saturated solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Reaction Mechanisms and Workflows
Visual representations of the reaction pathways and experimental workflows provide a clearer understanding of the processes involved.
General Oxidation Pathway
References
- 1. This compound | 33424-83-8 [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
An In-depth Technical Guide to Cyclohexane-1,4-dicarbaldehyde: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Cyclohexane-1,4-dicarbaldehyde, a versatile bifunctional building block in organic synthesis. This document details experimental protocols for its synthesis, purification, and characterization, and includes visualizations of its chemical reactivity and a representative experimental workflow.
Physical and Chemical Properties
This compound (CAS No: 33424-83-8) is a cyclic dialdehyde (B1249045) with the molecular formula C8H12O2. Its structure, consisting of a cyclohexane (B81311) ring substituted with two aldehyde groups at the 1 and 4 positions, allows for the existence of cis and trans stereoisomers. This stereoisomerism can influence the material's physical properties and reactivity.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H12O2 | [1] |
| Molecular Weight | 140.18 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Melting Point | 16-18 °C | [1] |
| Boiling Point | 78-81 °C at 0.1 Torr | [1] |
| Density (Predicted) | 1.172 ± 0.06 g/cm³ | [1] |
| Storage Temperature | -20°C, under an inert atmosphere | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Features | Reference |
| ¹H NMR | Aldehyde Protons (CHO): 9.5 - 10.5 ppm; Cyclohexane Ring Protons: 1.5 - 2.5 ppm | [2] |
| ¹³C NMR | Spectra available | [3] |
| Infrared (IR) Spectroscopy | Strong C=O stretching vibration of the aldehyde groups: 1730–1700 cm⁻¹; C-H stretching of the aldehyde group | [2] |
| Mass Spectrometry (GC-MS) | Spectra available | [3] |
Chemical Reactivity and Applications
The two aldehyde groups in this compound are highly reactive and susceptible to nucleophilic addition, making it a valuable precursor for a wide range of more complex molecules.[2] Its bifunctionality allows it to participate in various reactions to form diverse chemical structures, including heterocyclic compounds and ligands for coordination chemistry.[2]
One of its primary applications is in polymerization reactions, where it can react with diamines to form macrocyclic structures.[2] The molecule's ability to undergo intermolecular condensation reactions makes it a key building block in the synthesis of larger, more complex architectures.[2] It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals and is also utilized in materials science.[2]
It is important to note that while this compound possesses α-hydrogens, its participation in aldol (B89426) condensation reactions can be sterically hindered, particularly in self-condensation where the formation of a quaternary carbon at the α-position prevents subsequent elimination of water.[4]
Chemical reactivity of this compound.
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.
Two primary routes for the synthesis of this compound are the oxidation of 1,4-cyclohexanedimethanol (B133615) and the pyrolysis of 1,4-bis(allyloxymethyl)cyclohexane.
3.1.1. Enzymatic Oxidation of 1,4-Cyclohexanedimethanol
This method utilizes an engineered alcohol oxidase for the selective oxidation of the diol to the dialdehyde.
-
Materials: 1,4-cyclohexanedimethanol (CHDM), whole-cell catalyst (e.g., wet E. coli expressing an engineered alcohol oxidase), dimethyl sulfoxide (B87167) (DMSO), catalase, air-saturated potassium phosphate (B84403) buffer (100 mM, pH 8.0).
-
Procedure:
-
In a 3 L bioreactor with a 1 L working volume, evenly distribute the whole-cell catalyst (30 g·L⁻¹ wet E. coli).
-
Add 1 L of air-saturated potassium phosphate buffer containing CHDM (0.5 M, 72 g·L⁻¹), DMSO (5% v/v), and catalase (0.1 g·L⁻¹).
-
Stir the reaction mixture at 30 °C.
-
Monitor the reaction progress by taking aliquots (e.g., 500 µL) and analyzing by gas chromatography (GC). A reaction time of 12 hours can yield a significant titer of the product.[5]
-
-
Work-up and Purification: The product can be isolated from the reaction mixture using standard extraction and chromatography techniques.
3.1.2. Pyrolysis of 1,4-Bis(allyloxymethyl)cyclohexane (General Protocol)
This method involves the high-temperature decomposition of 1,4-bis(allyloxymethyl)cyclohexane.
-
Materials: 1,4-Bis(allyloxymethyl)cyclohexane.
-
Apparatus: A pyrolysis apparatus consisting of a tube furnace and a collection system.
-
Procedure:
-
Heat the pyrolysis tube to 540–545 °C.[6]
-
Introduce the 1,4-bis(allyloxymethyl)cyclohexane into the hot tube at a controlled rate.
-
The vaporized products are passed through a condenser and collected in a cold trap.
-
The crude product is then purified by distillation under reduced pressure.
-
The product from the synthesis is typically a mixture of cis and trans isomers. Separation can be challenging but can be approached using the following generalized protocol based on methods for similar compounds.
-
Method 1: Fractional Crystallization: The differential solubility of the cis and trans isomers in a suitable solvent system at low temperatures can be exploited. This is often an iterative process.
-
Method 2: Derivatization:
-
Convert the mixture of dialdehydes to their dihydrochloride (B599025) salts.
-
Exploit the differential solubility of the cis and trans dihydrochloride salts in a solvent like methanol (B129727) to selectively precipitate one isomer.
-
The separated salt can then be neutralized to regenerate the pure aldehyde isomer.
-
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Ensure the sample is free of particulate matter.
-
¹H NMR Parameters (Typical):
-
Spectrometer: 300-500 MHz
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS) at 0 ppm
-
Expected Chemical Shifts: Aldehyde protons (CHO) at δ 9.5-10.5 ppm and cyclohexane ring protons at δ 1.5-2.5 ppm.[2]
-
-
¹³C NMR Parameters (Typical):
-
Spectrometer: 75-125 MHz
-
Solvent: CDCl₃
-
Reference: CDCl₃ at 77.16 ppm
-
Broadband proton decoupling is typically used.
-
3.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (for liquid sample):
-
Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly onto the ATR crystal.
-
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (averaged)
-
-
Expected Absorptions: A strong, sharp absorption band in the region of 1730–1700 cm⁻¹ corresponding to the C=O stretch of the aldehyde groups.[2] A characteristic C-H stretching vibration for the aldehyde proton may also be observed.
Representative experimental workflow for this compound.
References
- 1. A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol (1971) | Charles F. Beam | 2 Citations [scispace.com]
- 2. A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. depts.washington.edu [depts.washington.edu]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
Cyclohexane-1,4-dicarbaldehyde CAS number and molecular structure
An In-depth Technical Guide to Cyclohexane-1,4-dicarbaldehyde
This technical guide provides a comprehensive overview of this compound, a bifunctional organic compound of significant interest to researchers, scientists, and professionals in drug development and materials science. It serves as a valuable building block due to its dual reactive aldehyde groups attached to a cyclohexane (B81311) core. This document details its chemical identity, physicochemical properties, synthesis protocols, reactivity, and applications.
Compound Identification and Molecular Structure
This compound is a cyclic dialdehyde. The cyclohexane ring can exist in chair conformations, leading to cis and trans isomers based on the relative orientation of the two formyl (-CHO) groups.
Caption: Molecular structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| CAS Number | 33424-83-8[1][2][3][4][5] |
| Molecular Formula | C₈H₁₂O₂[2][4] |
| Molecular Weight | 140.18 g/mol [2][3][4] |
| IUPAC Name | This compound[2][3] |
| Synonyms | 1,4-Cyclohexanedicarboxaldehyde, (cis,trans)-1,4-Cyclohexanedicarboxaldehyde, 1,4-Diformylcyclohexane[2][4] |
Physicochemical and Spectroscopic Properties
This compound is typically a colorless to light yellow liquid at room temperature. Its properties make it a versatile intermediate in various chemical syntheses.
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Colorless to light yellow liquid | [4] |
| Melting Point | 16-18 °C | [4] |
| Boiling Point | 78-81 °C @ 0.1 Torr | [4] |
| Density | 1.172 ± 0.06 g/cm³ (Predicted) |[4] |
Table 3: Typical Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber |
|---|---|---|
| ¹H NMR | Aldehydic Protons (R-CH O) | ~9.6 - 9.8 ppm |
| Cyclohexane Protons (-CH ₂-, -CH -) | ~1.3 - 2.5 ppm | |
| ¹³C NMR | Carbonyl Carbons (-C HO) | ~200 - 205 ppm |
| Cyclohexane Carbons (-C H₂-, -C H-) | ~25 - 50 ppm | |
| IR Spectroscopy | C=O Stretch (Aldehyde) | ~1720 - 1740 cm⁻¹ |
| | C-H Stretch (Aldehyde) | ~2720 cm⁻¹ and ~2820 cm⁻¹ |
Note: NMR chemical shifts are estimates based on typical values for the functional groups and may vary depending on solvent and isomer configuration.
Synthesis and Experimental Protocols
This compound can be synthesized through several chemical routes, including pyrolysis and oxidation, as well as by biocatalytic methods.
Caption: Key chemical synthesis routes to this compound.
Detailed Experimental Protocol: Biocatalytic Synthesis
A highly efficient method for producing this compound involves the oxidation of 1,4-cyclohexanedimethanol (CHDM) using an engineered alcohol oxidase (AOX).[6]
Protocol: Synthesis using Engineered E. coli Whole-Cell Catalyst [6]
-
Catalyst Preparation: Whole cells of E. coli expressing an engineered variant of alcohol oxidase (e.g., W4 variant S101A/H351V/N378S/Q329N) are harvested and used as the catalyst.
-
Reaction Mixture (3 L Scale):
-
Working Volume: 1 L in a 3 L bioreactor.
-
Buffer: 1 L of air-saturated potassium phosphate (B84403) buffer (100 mM, pH 8.0).
-
Catalyst: 30 g·L⁻¹ of wet E. coli cells are evenly distributed in the buffer.
-
Substrate: 72 g·L⁻¹ (0.5 M) of 1,4-cyclohexanedimethanol (CHDM).
-
Co-solvent: 5% (v/v) Dimethyl sulfoxide (B87167) (DMSO).
-
Additive: 0.1 g·L⁻¹ of catalase (to decompose the H₂O₂ byproduct).
-
-
Reaction Conditions:
-
The reaction mixture is stirred at 30 °C.
-
The reaction progress is monitored over time (e.g., 12 hours).
-
-
Analysis:
-
Aliquots (500 µL) of the reaction mixture are taken at intervals.
-
The sample is extracted with a suitable organic solvent (e.g., dichloromethane).
-
The mixture is centrifuged (12,000 x g for 10 min) to separate the layers.
-
The organic layer is analyzed by Gas Chromatography (GC) to determine the concentration of the product, this compound.
-
-
Expected Outcome: This process can achieve a product titer of up to 29.6 g·L⁻¹ with a 42.2% yield in 12 hours.[6]
References
- 1. A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. spectrabase.com [spectrabase.com]
- 4. rsc.org [rsc.org]
- 5. spectrabase.com [spectrabase.com]
- 6. Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Cyclohexane-1,4-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the cis and trans isomers of cyclohexane-1,4-dicarbaldehyde. Due to the limited availability of experimentally derived public data, this guide presents predicted spectral values based on established principles of NMR spectroscopy and data from analogous compounds. It also outlines a standard experimental protocol for the acquisition of such data.
Introduction to this compound and its Stereoisomers
This compound is a bifunctional organic compound that plays a role as a versatile building block in organic synthesis. The presence of two aldehyde groups on a cyclohexane (B81311) ring allows for a variety of chemical transformations, making it a molecule of interest in the development of novel chemical entities. The compound exists as two primary stereoisomers: cis and trans. The spatial orientation of the two formyl (-CHO) groups on the cyclohexane ring significantly influences the molecule's symmetry, conformational preferences, and ultimately, its reactivity and spectroscopic properties. The differentiation and characterization of these isomers are crucial for their application in stereoselective synthesis and drug design.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of this compound. These predictions are based on the known effects of substituent electronegativity, magnetic anisotropy, and the conformational behavior of substituted cyclohexanes.
Table 1: Predicted ¹H NMR Spectral Data for this compound Isomers
| Isomer | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| trans | Aldehyde (-CHO) | 9.6 - 9.8 | Triplet (t) | ~1.5 |
| Methine (H-1, H-4) | 2.3 - 2.5 | Multiplet (m) | - | |
| Axial Cyclohexane (Hax) | 1.4 - 1.6 | Multiplet (m) | - | |
| Equatorial Cyclohexane (Heq) | 2.0 - 2.2 | Multiplet (m) | - | |
| cis | Aldehyde (-CHO) | 9.7 - 9.9 | Doublet (d) | ~2.5 |
| Methine (H-1, H-4) | 2.5 - 2.7 | Multiplet (m) | - | |
| Axial Cyclohexane (Hax) | 1.6 - 1.8 | Multiplet (m) | - | |
| Equatorial Cyclohexane (Heq) | 1.9 - 2.1 | Multiplet (m) | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound Isomers
| Isomer | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| trans | Carbonyl (C=O) | 204 - 206 |
| Methine (C-1, C-4) | 50 - 52 | |
| Cyclohexane (C-2,3,5,6) | 25 - 27 | |
| cis | Carbonyl (C=O) | 203 - 205 |
| Methine (C-1, C-4) | 48 - 50 | |
| Cyclohexane (C-2,3,5,6) | 23 - 25 |
Note: The predicted values are for guidance and may vary based on the solvent, concentration, and spectrometer frequency used for experimental determination.
Experimental Protocol for NMR Spectroscopy
The following is a generalized experimental protocol for obtaining high-quality ¹H and ¹³C NMR spectra of this compound isomers.
3.1. Sample Preparation
-
Sample Purity: Ensure the analyte is of high purity to avoid interference from impurities in the NMR spectrum. If a mixture of isomers is being analyzed, their relative ratios should be considered.
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the compound and has minimal overlapping signals with the analyte. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other suitable solvents include deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated benzene (B151609) (C₆D₆).
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
3.2. NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Shim the magnetic field to achieve optimal homogeneity, which is critical for sharp spectral lines and accurate integration.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0 to 12 ppm).
-
Acquisition Time: Use an acquisition time of 2-4 seconds to ensure good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Spectral Width: Set a wide spectral width to cover the entire range of carbon chemical shifts (e.g., 0 to 220 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds to allow for the complete relaxation of quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
3.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.
-
Peak Picking: Identify and list the chemical shifts of all peaks in both ¹H and ¹³C spectra. For ¹H NMR, determine the multiplicity and coupling constants for each signal.
Visualization of Isomer-Specific Spectral Characteristics
The following diagram illustrates the logical relationship between the cis and trans isomers of this compound and their key distinguishing features in ¹H and ¹³C NMR spectroscopy.
Caption: Relationship between isomers and their predicted NMR data.
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Cyclohexane-1,4-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of cyclohexane-1,4-dicarbaldehyde, a bifunctional organic compound of interest in organic synthesis and medicinal chemistry. This document details the characteristic vibrational frequencies, provides a generalized experimental protocol for spectral acquisition, and explores the theoretical basis for spectral differences between its geometric isomers.
Core Spectroscopic Data
The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the aldehyde and the cyclohexane (B81311) ring. The key diagnostic absorption bands are summarized in the table below. These frequencies are indicative of the presence of the respective functional groups and can be used for qualitative analysis and structural confirmation.
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| Aldehyde (C=O) | Stretch | 1730 - 1700 |
| Aldehyde (C-H) | Stretch | 2850 - 2700 |
| Alkane (C-H) | Stretch | 3000 - 2850 |
| Alkane (CH₂) | Bend (Scissoring) | 1470 - 1450 |
Experimental Protocol: Acquiring the IR Spectrum
The following protocol outlines a general procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of this compound. As this compound is often supplied as a liquid, the primary method described is for a neat liquid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient technique. An alternative method for solid samples is also briefly described.
Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide)
-
Sample of this compound
-
Micropipette or glass dropper
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Lint-free laboratory wipes
Procedure for Liquid Sample (ATR-FTIR):
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The ATR accessory should be clean and properly installed in the sample compartment.
-
Background Spectrum: Record a background spectrum with the clean, empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from atmospheric carbon dioxide and water vapor.
-
Sample Application: Place a small drop of this compound onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the liquid.
-
Spectrum Acquisition: Acquire the infrared spectrum of the sample. Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to ensure a good signal-to-noise ratio.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.
-
Cleaning: After the analysis, thoroughly clean the ATR crystal by wiping away the sample with a lint-free wipe soaked in an appropriate solvent.
Alternative Procedure for Solid Samples (KBr Pellet Method):
If the sample is a solid, the potassium bromide (KBr) pellet method can be employed.
-
Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum as described above.
Visualization of Key Concepts
The following diagrams, generated using the DOT language, illustrate the relationships between the molecular structure of this compound and its IR spectrum, as well as the conformational differences between its isomers that can influence their vibrational spectra.
Caption: Logical workflow from molecular structure to expected IR absorptions.
Isomeric Considerations: Cis vs. Trans this compound
This compound exists as two geometric isomers: cis and trans. The spatial orientation of the aldehyde groups differs between these isomers, which can lead to distinct features in their infrared spectra, particularly in the fingerprint region (below 1500 cm⁻¹).
-
trans-isomer: The most stable conformation of the trans-isomer has both aldehyde groups in equatorial positions. This leads to a more symmetric and sterically unhindered structure.
-
cis-isomer: The cis-isomer exists as an equilibrium between two chair conformations, with one aldehyde group in an axial position and the other in an equatorial position in each conformer.
These conformational differences affect the vibrational coupling and symmetry of the molecule. Consequently, the IR spectrum of the cis-isomer may exhibit a greater number of bands or shifts in band positions in the fingerprint region, which is sensitive to the overall molecular geometry, compared to the more symmetrical trans-isomer. For instance, C-H wagging and rocking vibrations, as well as skeletal vibrations of the cyclohexane ring, are likely to be different. While specific experimental data for these isomers is not widely available, the conformational differences provide a strong theoretical basis for expecting distinguishable IR spectra.
Caption: Relationship between isomerism, conformation, and IR spectral features.
An In-depth Technical Guide to the Cis and Trans Isomers of Cyclohexane-1,4-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexane-1,4-dicarbaldehyde is a bifunctional organic compound featuring a cyclohexane (B81311) ring substituted with two aldehyde groups at the 1 and 4 positions.[1][2] This molecule exists as two distinct stereoisomers: cis-cyclohexane-1,4-dicarbaldehyde and trans-cyclohexane-1,4-dicarbaldehyde. The spatial orientation of the aldehyde groups relative to the cyclohexane ring profoundly influences the physical, chemical, and spectroscopic properties of these isomers.[1] Their role as versatile building blocks in organic synthesis makes them valuable precursors for more complex molecules, including pharmaceuticals and materials.[1][3] This guide provides a comprehensive technical overview of the synthesis, stereochemistry, conformational analysis, spectroscopic characterization, and reactivity of the cis and trans isomers of this compound.
Stereochemistry and Conformational Analysis
The stereoisomerism in this compound arises from the relative orientation of the two formyl (-CHO) substituents on the cyclohexane ring. These isomers are diastereomers, meaning they are not mirror images of each other and have different physical properties.[4]
Chair Conformations
The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain.[5] The stability of the cis and trans isomers is best understood by analyzing their respective chair conformations.
-
trans-Isomer: The trans isomer can exist in two chair conformations: a diequatorial (e,e) and a diaxial (a,a) conformer. The diequatorial conformer is significantly more stable as it avoids the sterically unfavorable 1,3-diaxial interactions that destabilize the diaxial form.[4][6] Consequently, the trans isomer exists almost exclusively in the diequatorial conformation at room temperature. Due to a plane of symmetry passing through the C1 and C4 atoms, the trans isomer is achiral.[7]
-
cis-Isomer: The cis isomer exists as a single conformation where one aldehyde group is in an axial (a) position and the other is in an equatorial (e) position. Ring flipping of the cis isomer results in an identical, superimposable (a,e) conformation. The cis isomer also possesses a plane of symmetry and is therefore achiral.[7]
The energetic preference for substituents to occupy the equatorial position means that the trans isomer, which can adopt a diequatorial conformation, is thermodynamically more stable than the cis isomer, which is locked in an axial-equatorial conformation.[4][6]
Caption: Conformational isomers of cis and trans-cyclohexane-1,4-dicarbaldehyde.
Synthesis and Isomer Separation
A common laboratory-scale synthesis of this compound involves the pyrolysis of 1,4-bis(allyloxymethyl)cyclohexane.[5] This reaction typically yields a mixture of the cis and trans isomers.
Experimental Protocol: Pyrolysis of 1,4-Bis(allyloxymethyl)cyclohexane
Materials:
-
1,4-Bis(allyloxymethyl)cyclohexane
-
Pyrolysis apparatus (e.g., a quartz tube packed with glass beads in a tube furnace)
-
Inert gas supply (e.g., Nitrogen)
-
Cold trap (e.g., dry ice/acetone bath)
-
Distillation apparatus
Procedure:
-
Set up the pyrolysis apparatus with the tube furnace preheated to 540-545 °C.
-
Pass a slow stream of nitrogen gas through the quartz tube.
-
Slowly introduce 1,4-bis(allyloxymethyl)cyclohexane into the hot tube using a syringe pump.
-
The vaporized products are passed through a cold trap to condense the this compound.
-
The crude product, a mixture of cis and trans isomers, is collected from the trap.
-
The crude product can be purified by vacuum distillation.
Isomer Separation
The separation of the cis and trans isomers can be challenging due to their similar physical properties. However, techniques based on differences in polarity, solubility, or reactivity can be employed. For analogous compounds like 1,4-diaminocyclohexane, separation has been achieved by converting the isomers into their dihydrochloride (B599025) salts and exploiting their differential solubility in methanol.[8] A similar strategy could be adapted for the dicarbaldehyde isomers.
Experimental Protocol: Potential Isomer Separation via Bisulfite Adducts
Materials:
-
Mixture of cis and trans-cyclohexane-1,4-dicarbaldehyde
-
Saturated sodium bisulfite solution
-
Sodium carbonate solution
-
Diethyl ether
Procedure:
-
Dissolve the isomer mixture in a minimal amount of a suitable organic solvent.
-
Add a saturated aqueous solution of sodium bisulfite and stir vigorously. Aldehydes form crystalline bisulfite addition products.
-
The bisulfite adducts of the cis and trans isomers may exhibit different precipitation rates or solubilities, allowing for fractional crystallization.
-
Filter the crystalline adducts and wash with cold ethanol (B145695) and then diethyl ether.
-
To regenerate the aldehydes, treat the separated bisulfite adducts with an aqueous solution of sodium carbonate or dilute hydrochloric acid.
-
Extract the liberated aldehyde into an organic solvent like diethyl ether, dry the organic layer, and remove the solvent under reduced pressure.
References
- 1. This compound | 33424-83-8 | Benchchem [benchchem.com]
- 2. (cis,trans)-1,4-Cyclohexanedicarboxaldehyde | C8H12O2 | CID 10154096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. Cyclohexane Conformational Analysis [research.cm.utexas.edu]
- 5. scispace.com [scispace.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]
- 8. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
Stereochemistry and Chair Conformation of Cyclohexane-1,4-dicarbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexane-1,4-dicarbaldehyde is a bifunctional organic molecule with significant potential in organic synthesis, polymer chemistry, and as a building block in drug discovery. Its stereochemistry and conformational preferences are critical determinants of its reactivity and its ability to interact with biological targets. This technical guide provides a comprehensive analysis of the stereoisomers of this compound, with a detailed exploration of the chair conformations of the cis and trans isomers. The discussion is grounded in the fundamental principles of conformational analysis, supported by established quantitative data for analogous systems, and provides a theoretical framework for understanding the behavior of this versatile molecule. While specific experimental data for this compound is limited in publicly accessible literature, this guide offers robust predictions based on well-established principles.
Introduction to the Stereochemistry of 1,4-Disubstituted Cyclohexanes
The cyclohexane (B81311) ring is not planar but exists predominantly in a puckered chair conformation to minimize angular and torsional strain.[1] In this conformation, the substituents on the ring can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring).[2] For a 1,4-disubstituted cyclohexane, such as this compound, two diastereomers are possible: cis and trans.[3]
-
Cis Isomer: Both substituents are on the same side of the cyclohexane ring. In the chair conformation, this results in one substituent being in an axial position and the other in an equatorial position (axial-equatorial or a,e).[4]
-
Trans Isomer: The substituents are on opposite sides of the ring. This allows for two possible chair conformations: one where both substituents are equatorial (diequatorial or e,e) and another where both are axial (diaxial or a,a).[5]
The relative stability of these conformers is dictated by steric interactions, particularly 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring.[4] Generally, substituents prefer the more spacious equatorial position to avoid these unfavorable interactions.[6]
Conformational Analysis of this compound
The conformational preferences of the cis and trans isomers of this compound can be predicted by considering the steric requirements of the formyl (-CHO) group. The energetic preference for a substituent to be in the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the equatorial and axial conformers.
A-Value of the Formyl Group
The A-value for a formyl group (-CHO) is approximately 0.7 kcal/mol. This value is smaller than that of a methyl group (~1.7 kcal/mol), indicating a lesser, yet significant, preference for the equatorial position.
| Substituent | A-Value (kcal/mol) |
| -CHO (Formyl) | ~0.7 |
| -CH₃ (Methyl) | 1.74 |
| -OH (Hydroxyl) | 0.87 |
| -Br (Bromo) | 0.43 |
| -C(CH₃)₃ (tert-Butyl) | ~4.9 |
| Table 1: A-values for selected substituents. |
Trans-Cyclohexane-1,4-dicarbaldehyde
The trans isomer can exist in two chair conformations: diequatorial (e,e) and diaxial (a,a).
Caption: Chair interconversion of trans-cyclohexane-1,4-dicarbaldehyde.
The diequatorial conformer is significantly more stable. In the diaxial conformer, each axial formyl group experiences two 1,3-diaxial interactions with axial hydrogens. The total steric strain in the diaxial conformer can be estimated as the sum of the A-values for the two axial formyl groups:
ΔG° = 2 * A-value(-CHO) = 2 * 0.7 kcal/mol = 1.4 kcal/mol
This energy difference strongly favors the diequatorial conformer, and at room temperature, the population of the diaxial conformer is expected to be very low.
| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Predicted Population at 25 °C |
| trans-(e,e) | 1-equatorial, 4-equatorial | 0 | >99% |
| trans-(a,a) | 1-axial, 4-axial | ~1.4 | <1% |
| Table 2: Predicted conformational equilibrium for trans-cyclohexane-1,4-dicarbaldehyde. |
Cis-Cyclohexane-1,4-dicarbaldehyde
The cis isomer exists as a pair of rapidly interconverting chair conformers, each with one axial and one equatorial formyl group (a,e and e,a).
Caption: Chair interconversion of cis-cyclohexane-1,4-dicarbaldehyde.
Since the two substituents are identical, these two conformers are enantiomeric and thus have the same energy. Therefore, they exist in a 1:1 ratio at equilibrium. The steric strain in either conformer is equivalent to that of a monosubstituted cyclohexane with an axial formyl group, which is approximately 0.7 kcal/mol.
| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Predicted Population at 25 °C |
| cis-(a,e) | 1-axial, 4-equatorial | ~0.7 | 50% |
| cis-(e,a) | 1-equatorial, 4-axial | ~0.7 | 50% |
| Table 3: Predicted conformational equilibrium for cis-cyclohexane-1,4-dicarbaldehyde. |
It is important to consider the possibility of intramolecular interactions, such as dipole-dipole interactions between the two polar aldehyde groups. In the cis isomer, the proximity of the two formyl groups could lead to through-space interactions that may slightly alter the conformational equilibrium. However, without specific experimental data, the extent of this influence remains speculative.
Experimental Protocols (General and Analogous Systems)
Synthesis
A potential synthetic route to a mixture of cis and trans isomers is the pyrolysis of 1,4-bis(allyloxymethyl)cyclohexane.[7] Another general approach involves the oxidation of the corresponding 1,4-cyclohexanedimethanol (B133615) isomers.
General Protocol for Oxidation of Diols:
-
Dissolve the cis/trans mixture of 1,4-cyclohexanedimethanol in a suitable solvent (e.g., dichloromethane).
-
Add an oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, DMSO, and a hindered base like triethylamine), at a controlled temperature (typically 0 °C to room temperature).
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work up the reaction by quenching any excess oxidant, followed by extraction and purification by column chromatography to yield the dicarbaldehyde.
Isomer Separation
The separation of cis and trans isomers of cyclohexane derivatives is often achieved by physical methods such as fractional crystallization or column chromatography.[3] The different polarities and packing abilities of the cis (a,e) and trans (e,e) isomers should allow for their separation.
General Protocol for Column Chromatography Separation:
-
Prepare a silica (B1680970) gel column in a suitable non-polar solvent (e.g., hexane).
-
Load a concentrated solution of the cis/trans isomer mixture onto the column.
-
Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate (B1210297) in hexane).
-
Collect fractions and analyze them by TLC to identify the separated isomers. The more symmetrical and less polar trans isomer is expected to elute first.
Conformational Analysis by NMR Spectroscopy
Low-temperature NMR spectroscopy is a powerful technique for studying conformational equilibria.[8] At sufficiently low temperatures, the ring flip of cyclohexane derivatives becomes slow on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial protons.
General Protocol for Low-Temperature NMR:
-
Dissolve the purified isomer in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CD₂Cl₂ or toluene-d₈).
-
Acquire ¹H NMR spectra at various temperatures, starting from room temperature and decreasing in increments.
-
Observe the broadening and eventual splitting of signals as the rate of conformational interconversion decreases.
-
At a temperature where the interconversion is frozen, the coupling constants (J-values) between vicinal protons can be measured. The magnitude of these coupling constants is related to the dihedral angle between the protons, which can be used to confirm the axial or equatorial position of the substituents. For instance, a large J-value (8-13 Hz) is typically observed for trans-diaxial protons, while smaller J-values (2-5 Hz) are characteristic of axial-equatorial and equatorial-equatorial couplings.
Logical Workflow for Conformational Analysis
Caption: Experimental workflow for the synthesis, separation, and conformational analysis.
Conclusion and Implications for Drug Development
The stereochemistry and conformational behavior of this compound are governed by well-understood principles of steric interactions. The trans isomer is predicted to exist almost exclusively in the diequatorial conformation, presenting its two aldehyde functionalities in a spatially distant and defined orientation. This makes the trans isomer an excellent candidate for use as a rigid linker in the synthesis of polymers or as a scaffold in drug design where precise positioning of pharmacophoric groups is required.
The cis isomer exists as a dynamic equilibrium of two identical axial-equatorial conformers. The proximity of the two aldehyde groups in the cis isomer may favor intramolecular reactions or chelation to a metal center. In drug development, the choice between the cis and trans isomers can have profound implications for a molecule's three-dimensional shape, its ability to bind to a biological target, and its overall pharmacological profile. A thorough understanding of the stereochemical and conformational properties of this molecule is therefore essential for its effective application in research and development. Further experimental studies are warranted to provide specific quantitative data for this compound and to validate the theoretical predictions presented in this guide.
References
- 1. sikhcom.net [sikhcom.net]
- 2. researchgate.net [researchgate.net]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Cyclohexane-1,4-dicarbaldehyde: A Technical Guide to Commercial Availability, Suppliers, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, key suppliers, and established synthesis protocols for Cyclohexane-1,4-dicarbaldehyde (CAS No. 33424-83-8). This bifunctional building block is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its dual aldehyde functionalities make it a versatile precursor for constructing complex molecular architectures.[1]
Commercial Availability and Suppliers
This compound is available for research and development purposes from a variety of chemical suppliers. The compound is typically offered in purities of 97% or higher.[2] Pricing and availability can vary between suppliers and are dependent on the quantity ordered. Below is a summary of commercial suppliers and their offerings.
| Supplier | Brand/Distributor | CAS Number | Purity | Available Quantities | Notes |
| AK Scientific | AK Scientific | 33424-83-8 | Not specified | Not specified | Products are stocked and shipped from California, USA. For research and development use only.[3] |
| CymitQuimica | Apollo Scientific | 33424-83-8 | 97% | 100mg, 250mg, 1g, 5g, 25g | Intended for lab use only. |
| Apollo Scientific | Apollo Scientific | 33424-83-8 | Not specified | 100mg, 250mg, 1g, 5g, 25g | Lead time of 2-3 weeks, currently listed as out of stock.[4] |
| Benchchem | Benchchem | 33424-83-8 | Not specified | Not specified | For research use only. Not for human or veterinary use.[1] |
| Sigma-Aldrich | Ambeed, Inc. | 33424-83-8 | 97% | Not specified | Stored in an inert atmosphere, in a freezer under -20°C. Shipped in a cold pack.[2] |
| Echemi | Multiple | 33424-83-8 | Typically 99% | 1kg, 5kg, 25kg | Lists various manufacturers and traders, primarily based in China.[5] |
| SynHet | SynHet | 33424-83-8 | Not specified | Synthesis on demand | - |
Synthesis Protocols
The synthesis of this compound is not trivial, and several methods have been established. The most prominent methods involve the pyrolysis of a precursor or the oxidation of the corresponding diol.
Pyrolysis of 1,4-Bis(allyloxymethyl)cyclohexane
A documented method for preparing this compound involves the high-temperature pyrolysis of 1,4-bis(allyloxymethyl)cyclohexane.[1][6]
Experimental Protocol:
-
Starting Material: 1,4-Bis(allyloxymethyl)cyclohexane
-
Reaction Conditions: The precursor is pyrolysed at a temperature of 540–545°C.[6]
-
Primary Product: The pyrolysis reaction yields this compound.[6]
-
Downstream Processing: The resulting dicarbaldehyde can be used in subsequent reactions, such as a Tollens reaction to produce cyclohexane-1,1,4,4-tetramethanol.[6]
Biocatalytic Oxidation of 1,4-Cyclohexanedimethanol (B133615) (CHDM)
A more recent and efficient method utilizes an engineered alcohol oxidase for the synthesis of this compound from 1,4-cyclohexanedimethanol (CHDM).[7] This biocatalytic approach offers a greener alternative to traditional chemical oxidation.
Experimental Protocol (3L Scale Production): [7]
-
Catalyst: Whole-cell catalyst of E. coli expressing an engineered alcohol oxidase (e.g., variant W4 with S101A/H351V/N378S/Q329N mutations).[7]
-
Reaction Mixture (1L working volume):
-
Air-saturated potassium phosphate (B84403) buffer (100 mM, pH 8.0)
-
Whole-cell catalyst (30 g·L⁻¹ wet E. coli)
-
1,4-Cyclohexanedimethanol (CHDM) (0.5 M, 72 g·L⁻¹)
-
Dimethyl sulfoxide (B87167) (DMSO) (5% v/v)
-
Catalase (0.1 g·L⁻¹)
-
-
Reaction Conditions: The reaction mixture is stirred at 30°C in a 3 L bioreactor.[7]
-
Monitoring: The concentration of this compound and the intermediate, 4-hydroxymethylcyclohexane-1-carbaldehyde (HMCA), is monitored by Gas Chromatography (GC).[7]
-
Yield: This method has been reported to achieve a titer of up to 29.6 g·L⁻¹ with a 42.2% yield.[7]
Logical Flow of Synthesis and Supply
The following diagram illustrates the pathways from starting materials through synthesis to commercial availability for researchers.
Caption: Synthesis pathways and supply chain for this compound.
References
- 1. This compound | 33424-83-8 | Benchchem [benchchem.com]
- 2. This compound | 33424-83-8 [sigmaaldrich.com]
- 3. 33424-83-8 this compound AKSci 3967AJ [aksci.com]
- 4. 33424-83-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. echemi.com [echemi.com]
- 6. A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermochemical Properties of Cyclohexane-1,4-dicarbaldehyde
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the thermochemical properties of Cyclohexane-1,4-dicarbaldehyde. A comprehensive search of scientific literature and databases reveals a notable absence of experimentally determined thermochemical data, such as the enthalpy of formation, entropy, and heat capacity for this compound. This guide presents available computed data and provides a detailed overview of the standard experimental methodologies employed for the determination of these crucial thermochemical properties for organic compounds.
Computed Physicochemical and Thermochemical Data
While experimental data is not available, computational models provide estimations for several key properties of this compound. These values, sourced from the PubChem database, are summarized in Table 1.[1] It is critical to note that these are predicted values and should be used with an understanding of their computational origin.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₂ | PubChem[1] |
| Molecular Weight | 140.18 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 33424-83-8 | PubChem[1] |
| XLogP3-AA (Octanol-water partition coefficient) | 0.4 | PubChem[1] |
| Topological Polar Surface Area | 34.1 Ų | PubChem[1] |
| Complexity | 107 | PubChem[1] |
Experimental Protocols for Thermochemical Characterization
The following sections detail the standard experimental procedures for determining the fundamental thermochemical properties of organic compounds like this compound.
Determination of the Standard Enthalpy of Formation (ΔHf°) via Bomb Calorimetry
The standard enthalpy of formation of an organic compound is typically determined indirectly from its standard enthalpy of combustion (ΔHc°). The experimental technique for measuring the heat of combustion is bomb calorimetry.[2][3]
Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.
Experimental Workflow:
Figure 1: Experimental Workflow for Bomb Calorimetry. This diagram illustrates the key stages involved in determining the enthalpy of combustion using a bomb calorimeter, from sample preparation to data analysis.
Detailed Methodology:
-
Calibration: The heat capacity of the calorimeter system (C_cal) is first determined by combusting a standard substance with a precisely known heat of combustion, typically benzoic acid.[3]
-
Sample Preparation: A precisely weighed sample (around 1 gram) of the organic compound is pressed into a pellet.[2] A known length of fuse wire is attached to the electrodes of the bomb, with the wire in contact with the sample.[2]
-
Bomb Assembly and Pressurization: The sample holder is placed inside the steel bomb. A small, known amount of water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in its liquid state.[2] The bomb is then sealed and purged with oxygen before being filled with pure oxygen to a pressure of about 25-30 atm.
-
Calorimetric Measurement: The pressurized bomb is submerged in a known volume of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and begins to cool.[4]
-
Data Analysis: The total heat evolved (q_total) is calculated using the measured temperature change (ΔT) and the heat capacity of the calorimeter (C_cal). Corrections are made for the heat released by the combustion of the fuse wire and for the formation of nitric acid from any nitrogen present.[3] The standard enthalpy of combustion (ΔHc°) is then calculated from the corrected heat release and the moles of the sample. Finally, the standard enthalpy of formation (ΔHf°) is determined using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Determination of Heat Capacity (Cp) and Entropy (S°) via Adiabatic Calorimetry
Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of a substance as a function of temperature.[5][6] This data is then used to calculate the standard entropy.
Principle: The sample is placed in a calorimeter that is thermally isolated from its surroundings. A known amount of heat is supplied to the sample, and the resulting temperature increase is measured. By keeping the heat loss to the surroundings negligible, the heat capacity can be accurately determined.
Experimental Protocol:
-
Apparatus: An adiabatic calorimeter consists of a sample cell surrounded by an adiabatic shield. The temperature of the shield is controlled to match the temperature of the sample cell, minimizing heat exchange.[7]
-
Sample Loading: A known mass of the purified solid or liquid sample is sealed in the sample cell under vacuum or in an inert atmosphere.
-
Measurement: The measurement is performed in a stepwise manner. A measured quantity of electrical energy is supplied to the sample, causing its temperature to rise. The system is then allowed to equilibrate, and the final temperature is recorded. This process is repeated over the desired temperature range, typically from near absolute zero to well above room temperature.
-
Data Analysis for Heat Capacity: The heat capacity (Cp) at each temperature is calculated from the amount of electrical energy supplied and the measured temperature change.
-
Calculation of Entropy: The standard molar entropy (S°) at a temperature T is determined by integrating the heat capacity data from 0 K to T, accounting for the entropies of any phase transitions (e.g., melting, solid-solid transitions) that occur within this temperature range.[8][9] The Third Law of Thermodynamics, which states that the entropy of a perfect crystal at absolute zero is zero, provides the starting point for this calculation.[9]
Synthesis of this compound
This compound is a valuable bifunctional building block in organic synthesis.[10] One common synthetic route involves the high-temperature pyrolysis of 1,4-bis(allyloxymethyl)cyclohexane.[10][11][12]
Figure 2: Synthesis of this compound. This diagram shows a common synthetic pathway to this compound through the pyrolysis of 1,4-bis(allyloxymethyl)cyclohexane.
This synthesis route provides a convenient method for preparing the target dialdehyde, which can then be used in a variety of subsequent chemical transformations.[11][12]
References
- 1. (cis,trans)-1,4-Cyclohexanedicarboxaldehyde | C8H12O2 | CID 10154096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. homepages.gac.edu [homepages.gac.edu]
- 3. biopchem.education [biopchem.education]
- 4. web.williams.edu [web.williams.edu]
- 5. Calculation of the Isobaric Heat Capacities of the Liquid and Solid Phase of Organic Compounds at and around 298.15 K Based on Their “True” Molecular Volume | MDPI [mdpi.com]
- 6. srd.nist.gov [srd.nist.gov]
- 7. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Measuring Entropy and Entropy Changes – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
- 10. This compound | 33424-83-8 | Benchchem [benchchem.com]
- 11. A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol (1971) | Charles F. Beam | 2 Citations [scispace.com]
Enzymatic synthesis of Cyclohexane-1,4-dicarbaldehyde using alcohol oxidase
Abstract
Cyclohexane-1,4-dicarbaldehyde (CHDA) is a valuable dialdehyde (B1249045) with applications in the synthesis of specialized polymers, liquid crystals, and pharmaceuticals.[1] Traditional chemical synthesis routes to CHDA often rely on harsh oxidizing agents, leading to environmental concerns and complex purification processes.[1] This technical guide details the enzymatic synthesis of CHDA from 1,4-cyclohexanedimethanol (B133615) (CHDM) utilizing an engineered alcohol oxidase, offering a greener and more specific alternative. This document provides an in-depth overview of the biocatalyst, reaction mechanism, experimental protocols, and key performance data for researchers, scientists, and professionals in drug development and chemical manufacturing.
Introduction to Biocatalytic Oxidation
The enzymatic oxidation of alcohols to aldehydes presents a compelling alternative to conventional chemical methods, offering high selectivity and operation under mild conditions.[2] Alcohol oxidases (AOXs, EC 1.1.3.13) are a class of flavin-dependent enzymes that catalyze the oxidation of primary alcohols to their corresponding aldehydes using molecular oxygen as the electron acceptor, generating hydrogen peroxide (H₂O₂) as a byproduct.[3][4][5] This process is irreversible, unlike reactions catalyzed by alcohol dehydrogenases.[4] The general reaction is as follows:
RCH₂OH + O₂ → RCHO + H₂O₂[6]
The production of H₂O₂ can be a double-edged sword; while it is a useful co-product in some applications, it can also lead to enzyme inactivation and unwanted side reactions, such as the overoxidation of the aldehyde product to a carboxylic acid.[7][8][9] To mitigate this, catalase is often employed in a coupled reaction to decompose H₂O₂ into water and oxygen.[1][7][8]
The Biocatalyst: Engineered Alcohol Oxidase from Arthrobacter cholorphenolicus
A key breakthrough in the enzymatic synthesis of CHDA involves the use of a flavin adenine (B156593) dinucleotide (FAD)-dependent alcohol oxidase from Arthrobacter cholorphenolicus (AcCO).[1] The wild-type enzyme exhibits activity towards CHDM, but its efficiency is limited by the energy barrier associated with hydride transfer during the oxidation of the second hydroxyl group.[1]
Through protein engineering, an optimized variant, designated W4 (S101A/H351V/N378S/Q329N) , was developed. This variant demonstrates a remarkable 112.5-fold increase in catalytic efficiency for CHDA production compared to the wild-type enzyme.[1] This enhancement is attributed to a conformational adjustment in the active site that shortens the hydride transfer distance, thereby lowering the activation energy barrier.[1]
Reaction Mechanism and Pathway
The enzymatic conversion of 1,4-cyclohexanedimethanol (CHDM) to this compound (CHDA) proceeds through a two-step oxidation process, with 4-hydroxymethylcyclohexane-1-carbaldehyde (HMCA) as a key intermediate.
Figure 1: Reaction pathway for the two-step enzymatic oxidation of CHDM to CHDA.
The process begins with the regioselective oxidation of one of the primary alcohol groups of CHDM to form the intermediate HMCA.[1] Subsequently, the remaining alcohol group of HMCA is oxidized to yield the final product, CHDA.[1] Both oxidation steps are catalyzed by the AcCO enzyme and result in the production of hydrogen peroxide.[1]
Quantitative Data Summary
The performance of the wild-type AcCO and the engineered W4 variant has been quantitatively evaluated. The kinetic parameters and large-scale production results are summarized below for direct comparison.
Table 1: Kinetic Parameters of Wild-Type AcCO and Engineered W4 Variant for CHDA Synthesis [1]
| Enzyme | Substrate | K_M (mM) | k_cat (s⁻¹) | k_cat/K_M (M⁻¹s⁻¹) |
| Wild-Type AcCO | HMCA | 24.3 ± 2.1 | 0.04 ± 0.003 | 1.6 |
| W4 Variant | HMCA | 15.2 ± 1.5 | 0.43 ± 0.03 | 28.3 |
Note: Kinetic parameters were determined for the second oxidation step (HMCA to CHDA), which is the rate-limiting step.
Table 2: Summary of 3 L Scale Bioreactor Production of CHDA [1]
| Parameter | Value |
| Biocatalyst | E. coli whole cells expressing W4 variant |
| Biocatalyst Loading | 30 g·L⁻¹ (wet cells) |
| Substrate (CHDM) | 0.5 M (72 g·L⁻¹) |
| Working Volume | 1 L |
| Temperature | 30 °C |
| pH | 8.0 |
| Reaction Time | Not specified, reaction monitored to completion |
| Final CHDA Titer | 29.6 g·L⁻¹ |
| Molar Yield | 42.2% |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis of CHDA.
Enzyme Activity Assay
This protocol is used to determine the activity of the alcohol oxidase.
-
Reaction Mixture Preparation: In a suitable microcentrifuge tube, prepare a reaction mixture containing:
-
100 mM Potassium Phosphate (B84403) Buffer (pH 8.0)
-
Substrate (CHDM or HMCA) at a specified concentration
-
Purified enzyme or whole-cell lysate
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.
-
Reaction Quenching & Extraction: After a defined time, stop the reaction by adding an equal volume of dichloromethane. Vortex thoroughly to extract the products.
-
Phase Separation: Centrifuge the mixture at 12,000 x g for 10 minutes to separate the organic and aqueous phases.
-
Analysis: Analyze the organic phase by Gas Chromatography (GC) to quantify the concentration of HMCA and CHDA.
-
Unit Definition: One unit (U) of enzyme activity is defined as the amount of enzyme required to produce 1 µmol of product (HMCA or CHDA) per minute under the specified conditions.[1]
Large-Scale Synthesis of CHDA (3 L Bioreactor)
This protocol outlines the procedure for the gram-scale production of CHDA using a whole-cell biocatalyst.[1]
Figure 2: Experimental workflow for the 3 L scale synthesis of CHDA.
-
Bioreactor Setup: Prepare a 3 L bioreactor with a 1 L working volume.
-
Reaction Medium: To the bioreactor, add 1 L of air-saturated 100 mM potassium phosphate buffer (pH 8.0).
-
Biocatalyst Suspension: Suspend 30 g (wet weight) of E. coli cells expressing the W4 variant of AcCO in the buffer. Ensure the cells are evenly distributed.
-
Reagent Addition: Add 72 g of CHDM (final concentration 0.5 M), 50 mL of DMSO (5% v/v) to aid substrate solubility, and 0.1 g of catalase to decompose the H₂O₂ byproduct.[1]
-
Reaction Conditions: Maintain the reaction mixture at 30 °C with constant stirring.
-
Monitoring: At regular intervals, withdraw 500 µL aliquots of the reaction mixture for analysis.
-
Product Quantification: Determine the titer of CHDA and the intermediate HMCA in the samples using Gas Chromatography (GC) analysis as described in the enzyme assay protocol.
Conclusion and Outlook
The use of an engineered alcohol oxidase from Arthrobacter cholorphenolicus provides an efficient and sustainable route for the synthesis of this compound. The W4 variant demonstrates significantly enhanced catalytic activity, enabling the production of CHDA at a high titer.[1] This biocatalytic approach avoids the use of toxic heavy metals and harsh oxidants commonly found in traditional chemical synthesis.[1] Further optimization of the reaction conditions, including strategies for in-situ product removal, could potentially lead to even higher yields and position this enzymatic method as a viable platform for the industrial production of CHDA and other valuable dialdehydes.
References
- 1. Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of Aldehydes by Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alcohol oxidase - Wikipedia [en.wikipedia.org]
- 5. Alcohol Oxidase - Creative Enzymes [creative-enzymes.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Biocatalysis - Wordpress [reagents.acsgcipr.org]
- 9. The substrate tolerance of alcohol oxidases - PMC [pmc.ncbi.nlm.nih.gov]
Cyclohexane-1,4-dicarbaldehyde: A Bifunctional Building Block for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Cyclohexane-1,4-dicarbaldehyde, a versatile bifunctional molecule, serves as a crucial building block in a myriad of synthetic applications, ranging from polymer chemistry to the intricate synthesis of pharmacologically active compounds. Its two aldehyde functionalities, positioned on a flexible cyclohexane (B81311) scaffold, offer a gateway to a diverse array of chemical transformations, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of novel therapeutics.
Synthesis of this compound
The preparation of this compound can be achieved through various synthetic routes, with the oxidation of the corresponding diol, cyclohexane-1,4-dimethanol, being a prominent and efficient method. Among the various oxidation protocols, the Swern oxidation stands out for its mild reaction conditions and high yields.
A biocatalytic approach has also been developed, employing an engineered alcohol oxidase to produce this compound from cyclohexane-1,4-dimethanol, offering a greener alternative to traditional chemical oxidation methods.[1]
Key Reactions and Applications
The dual aldehyde groups of this compound are highly reactive and susceptible to a wide range of nucleophilic addition and condensation reactions, making it an ideal precursor for more complex molecules.[2]
Oxidation and Reduction
The aldehyde functionalities can be readily oxidized to the corresponding dicarboxylic acids or reduced to diols, providing access to a different class of bifunctional cyclohexane derivatives for further synthetic manipulations.
Knoevenagel Condensation
The Knoevenagel condensation of this compound with active methylene (B1212753) compounds provides a powerful tool for carbon-carbon bond formation and the synthesis of α,β-unsaturated systems. This reaction is particularly relevant in the synthesis of heterocyclic compounds and molecules with potential biological activity. For instance, the condensation with 2-indolinone derivatives has been explored in the development of cyclooxygenase-2 (COX-2) inhibitors.
Wittig Reaction
The Wittig reaction offers a precise method for converting the aldehyde groups into alkenes with defined stereochemistry. This reaction is invaluable for extending the carbon framework and introducing new functionalities. While specific protocols for the Wittig reaction with this compound are not extensively detailed in readily available literature, the general principles of the reaction are well-established and can be adapted. Stabilized ylides are known to predominantly yield (E)-alkenes.
Macrocyclization
The bifunctional nature of this compound makes it an excellent candidate for macrocyclization reactions, particularly through condensation with diamines to form macrocyclic imines. These macrocycles can exhibit interesting host-guest chemistry and have been investigated for their potential in various applications. The direct condensation of aromatic dialdehydes with chiral diamines has been shown to produce [3+3] macrocycles in high yields.[3]
Application in Drug Discovery: Synthesis of COX-2 Inhibitors
A significant application of bifunctional aldehydes, analogous in reactivity to this compound, is in the synthesis of anti-inflammatory agents, particularly selective COX-2 inhibitors. The Knoevenagel condensation is a key step in the synthesis of various heterocyclic scaffolds that form the core of many COX-2 inhibitors.
The cyclooxygenase-2 (COX-2) enzyme is a key mediator of inflammation and pain.[4][5] Its upregulation is associated with various inflammatory diseases.[3][6] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a major goal in the development of safer anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[4]
The signaling pathway leading to the expression and activity of COX-2 is a complex cascade initiated by pro-inflammatory stimuli. This pathway presents multiple targets for therapeutic intervention.
Data Presentation
| Reaction | Reactants | Product | Catalyst/Reagent | Conditions | Yield (%) | Reference |
| Swern Oxidation | cis-1,2-Cyclohexanedimethanol (B50243) | cis-Cyclohexane-1,2-dicarbaldehyde | Oxalyl chloride, DMSO, Triethylamine (B128534) | CH₂Cl₂, -78 °C to rt | 82 | [4] |
| Biocatalytic Oxidation | 1,4-Cyclohexanedimethanol (B133615) (CHDM) | 1,4-Cyclohexanedicarboxaldehyde (CHDA) | Engineered Alcohol Oxidase (AcCO variant W4) | E. coli whole-cell catalyst, 30 °C | 42.2 | [1] |
| Macrocyclization | 1,4-Terephthalaldehyde, trans-1,2-Diaminocyclohexane | [3+3] Macrocyclic Schiff base | None (direct condensation) | Dichloromethane, room temperature | ~90 (after recrystallization) | [3] |
| Knoevenagel Condensation | Aromatic aldehydes, Active methylene compounds | α,β-unsaturated compounds | Gallium chloride | Solvent-free, room temperature, grinding | High | [1] |
Experimental Protocols
Protocol 1: Synthesis of cis-Cyclohexane-1,2-dicarbaldehyde via Swern Oxidation[4]
-
To a solution of oxalyl chloride (1.80 mmol) in CH₂Cl₂ (12 mL) at -78 °C, add DMSO (3.68 mmol) dropwise and stir for 1 hour.
-
Add a solution of cis-1,2-cyclohexanedimethanol (0.693 mmol) in CH₂Cl₂ (4 mL) dropwise and stir for 2 hours at -78 °C.
-
Add triethylamine (6.93 mmol) dropwise at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by washing with 1 M aq HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the dialdehyde.
Protocol 2: Biocatalytic Synthesis of 1,4-Cyclohexanedicarboxaldehyde[1]
-
Prepare a whole-cell catalyst of E. coli expressing the engineered alcohol oxidase (AcCO variant W4).
-
In a 3 L bioreactor with a 1 L working volume, suspend the whole-cell catalyst (30 g·L⁻¹ wet weight) in 1 L of air-saturated potassium phosphate (B84403) buffer (100 mM, pH 8.0).
-
Add 1,4-cyclohexanedimethanol (CHDM) to a final concentration of 0.5 M (72 g·L⁻¹).
-
Add DMSO (5% v/v) and catalase (0.1 g·L⁻¹).
-
Stir the reaction mixture at 30 °C.
-
Monitor the reaction progress by gas chromatography (GC) to determine the titer of 1,4-cyclohexanedicarboxaldehyde (CHDA).
Protocol 3: General Procedure for Knoevenagel Condensation[1]
-
In a mortar, add the aldehyde (2 mmol), the active methylene compound (e.g., malononitrile, 2.5 mmol), and a catalytic amount of gallium chloride (1 mol%).
-
Grind the mixture with a pestle at room temperature for 1-2 minutes.
-
Pour the reaction mixture into crushed ice water.
-
Filter the separated solid, wash with cold water, and dry to obtain the product.
Mandatory Visualization
Synthesis of this compound.
Key Reactions of this compound.
COX-2 Signaling Pathway and Inhibition.
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. researchgate.net [researchgate.net]
- 3. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]
An In-depth Technical Guide to the Reactivity of Aldehyde Groups in Cyclohexane-1,4-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexane-1,4-dicarbaldehyde, a bifunctional building block, presents a fascinating case study in stereochemistry and reactivity.[1] The conformational flexibility of the cyclohexane (B81311) ring, coupled with the presence of two reactive aldehyde moieties, gives rise to a rich and complex chemical behavior. This technical guide provides a comprehensive overview of the reactivity of the aldehyde groups in both the cis and trans isomers of this compound, with a focus on stereochemical implications and synthetic utility. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Stereochemical Considerations: The Influence of the Cyclohexane Ring
The reactivity of the aldehyde groups in this compound is intrinsically linked to the stereochemistry of the cyclohexane ring. The cis and trans isomers exhibit distinct conformational preferences, which in turn dictate the steric environment of the aldehyde functionalities.
In the most stable chair conformation of trans-cyclohexane-1,4-dicarbaldehyde , both aldehyde groups occupy equatorial positions.[2] This arrangement minimizes steric hindrance, making the carbonyl carbons readily accessible to nucleophilic attack.
Conversely, for cis-cyclohexane-1,4-dicarbaldehyde , a ring flip interconverts two chair conformations of equal energy. In each conformation, one aldehyde group is in an axial position while the other is equatorial. The axial aldehyde group experiences greater steric hindrance from the syn-axial hydrogen atoms, which can influence its reactivity compared to the less hindered equatorial aldehyde. Generally, equatorial substituents are more stable and less sterically hindered than their axial counterparts.[3]
The following diagram illustrates the conformational equilibrium of the cis and trans isomers.
Synthesis and Isomer Separation
The preparation of this compound typically involves the oxidation of the corresponding diol, 1,4-cyclohexanedimethanol (B133615). The Swern oxidation is a mild and efficient method that avoids over-oxidation to the carboxylic acid.[4][5]
Experimental Protocol: Swern Oxidation of 1,4-Cyclohexanedimethanol
A representative procedure for the Swern oxidation is as follows:
-
A solution of oxalyl chloride (2.2 equivalents) in anhydrous dichloromethane (B109758) is cooled to -78 °C.
-
Dimethyl sulfoxide (B87167) (DMSO, 2.5 equivalents) is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of 1,4-cyclohexanedimethanol (1.0 equivalent) in anhydrous dichloromethane is added slowly.
-
After stirring for 30-60 minutes, triethylamine (B128534) (5.0 equivalents) is added, and the reaction is allowed to warm to room temperature.
-
The reaction is quenched with water, and the product is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude dicarbaldehyde.
Data Presentation: Synthesis of this compound
| Precursor | Oxidation Method | Product | Yield | Reference |
| trans-1,4-Cyclohexanedimethanol | Swern Oxidation | trans-Cyclohexane-1,4-dicarbaldehyde | 74% | [6] |
Separation of the cis and trans isomers can be challenging due to their similar physical properties. Fractional distillation under reduced pressure can be employed, taking advantage of slight differences in boiling points.[7][8] Alternatively, derivatization to di-hydrochlorides followed by fractional crystallization has been reported for the corresponding diamines, a strategy that could be adapted for the dicarbaldehydes.[1]
The workflow for synthesis and separation is depicted below.
Reactivity of the Aldehyde Groups
The aldehyde groups of this compound undergo a variety of characteristic reactions, including olefination, reduction, oxidation, and condensation reactions. The stereochemistry of the starting material plays a crucial role in the outcome of these transformations.
Olefination Reactions
Wittig Reaction: The Wittig reaction provides a powerful tool for the conversion of the aldehyde groups to alkenes. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide employed.
-
Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) typically lead to the formation of (Z)-alkenes.
-
Stabilized ylides (e.g., those containing an adjacent electron-withdrawing group like an ester) generally favor the formation of (E)-alkenes.[9][10]
The following diagram illustrates the general mechanism of the Wittig reaction.
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which utilizes phosphonate (B1237965) carbanions, is a valuable alternative to the Wittig reaction, often providing higher yields and easier purification.[11][12] Stabilized phosphonate ylides in the HWE reaction predominantly yield (E)-alkenes.[9][12]
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
A general procedure for the HWE reaction with triethyl phosphonoacetate is as follows:
-
Sodium hydride (1.1 equivalents) is suspended in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C.
-
Triethyl phosphonoacetate (1.1 equivalents) is added dropwise, and the mixture is stirred for 30 minutes.
-
A solution of this compound (1.0 equivalent) in anhydrous THF is added, and the reaction is stirred at room temperature until completion.
-
The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution, and the product is extracted with diethyl ether.
-
The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.
Data Presentation: Olefination Reactions
| Substrate | Reagent | Reaction | Product | Yield | Stereoselectivity | Reference |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Wittig | Ethyl cinnamate | High | Predominantly E | [13] |
| Cyclohexanone | Triethyl phosphonoacetate/NaH | HWE | Ethyl cyclohexylideneacetate | 77-81% | N/A | [14] |
| p-Tolualdehyde | Ethyl diphenylphosphonoacetate/NaH | HWE (Ando method) | Ethyl p-methylcinnamate | 83% | E:Z = 1:3.67 |
Note: Specific data for this compound is limited in the literature; these examples with similar substrates illustrate the expected outcomes.
Cannizzaro Reaction
In the absence of α-hydrogens, aldehydes can undergo a disproportionation reaction in the presence of a strong base, known as the Cannizzaro reaction.[11][15] One molecule of the aldehyde is reduced to the corresponding alcohol, while another is oxidized to the carboxylic acid. For this compound, this can occur both intermolecularly and, in the case of the cis-isomer, potentially intramolecularly. The intramolecular reaction would lead to the formation of a lactone.
The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on one carbonyl carbon, followed by a hydride transfer to a second carbonyl carbon.
Experimental Protocol: Cannizzaro Reaction
A typical procedure for a Cannizzaro reaction is as follows:
-
This compound is mixed with a concentrated aqueous or alcoholic solution of potassium hydroxide.
-
The mixture is stirred vigorously at room temperature or with gentle heating for several hours or overnight.
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether) to isolate the alcohol product.
-
The aqueous layer is then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid product, which can be collected by filtration.
Data Presentation: Cannizzaro Reaction
| Substrate | Base | Products | Yield | Reference |
| 4-Chlorobenzaldehyde | KOH | 4-Chlorobenzoic acid and 4-chlorobenzyl alcohol | ~50% for each product | [15] |
Note: While a specific protocol for this compound was not found, this procedure for a similar non-enolizable aldehyde serves as a guide.
Aldol (B89426) and Crossed-Aldol Reactions
Aldehydes possessing α-hydrogens can undergo self-condensation in the presence of a base in the aldol reaction. However, in the case of this compound, the α-carbon is tertiary, meaning that after the initial aldol addition, there is no α-hydrogen to be eliminated to form the α,β-unsaturated product. This makes the self-aldol condensation unfavorable.[7]
However, this compound can act as an electrophile in a crossed-aldol reaction with another enolizable carbonyl compound, such as a ketone.[5][7] This reaction, also known as the Claisen-Schmidt condensation, can be synthetically useful, particularly when the aldehyde component has no α-hydrogens, thus preventing self-condensation.
The general workflow for a crossed-aldol reaction is shown below.
Conclusion
The reactivity of the aldehyde groups in this compound is a rich field of study, governed by the interplay of the inherent reactivity of the carbonyl group and the stereochemical constraints imposed by the cyclohexane ring. The cis and trans isomers exhibit different conformational preferences, leading to distinct steric environments for the aldehyde functionalities and influencing the stereochemical course of their reactions. A thorough understanding of these principles is essential for the strategic use of this versatile building block in the synthesis of complex target molecules in drug discovery and materials science. Further research into the specific quantitative outcomes of these reactions with both the cis and trans isomers of this compound will undoubtedly uncover new opportunities for stereocontrolled synthesis.
References
- 1. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Solved REPORT FORM: STEREOSELECTIVE SYNTHESIS OF | Chegg.com [chegg.com]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. General Synthesis of meso-1,4-Dialdehydes and Their Application in Ir-Catalyzed Asymmetric Tishchenko Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 8. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. libjournals.unca.edu [libjournals.unca.edu]
- 11. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. webassign.net [webassign.net]
- 14. orgsyn.org [orgsyn.org]
- 15. coconote.app [coconote.app]
An In-depth Technical Guide to the Stability and Storage of Cyclohexane-1,4-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Cyclohexane-1,4-dicarbaldehyde, a key bifunctional building block in organic synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and reactivity in research and development applications, particularly in the synthesis of novel chemical entities and active pharmaceutical ingredients.
Summary of Recommended Storage Conditions
This compound is sensitive to environmental factors and requires specific storage conditions to maintain its integrity. The primary recommendations from various chemical suppliers are summarized below. Adherence to these conditions is crucial to prevent degradation and ensure the compound's performance in subsequent applications.
| Parameter | Recommended Condition | Rationale |
| Temperature | Long-term: -20°C[1][2] | To minimize thermal degradation and maintain chemical stability over extended periods. |
| Short-term: -4°C (1-2 weeks) | Suitable for brief periods, though -20°C is preferred for optimal preservation. | |
| Atmosphere | Inert atmosphere (e.g., Nitrogen, Argon)[1][2] | To prevent oxidation of the aldehyde functional groups by atmospheric oxygen. |
| Container | Tightly sealed container[3] | To prevent exposure to moisture and air. |
| Shipping | Shipped in a cold pack[1] | To maintain a low temperature during transit and prevent degradation. |
Chemical Stability and Potential Degradation Pathways
This compound, like other aldehydes, is susceptible to degradation through several pathways, primarily oxidation. The presence of two aldehyde groups makes it particularly reactive.
Oxidative Degradation: The most common degradation pathway for aldehydes is oxidation to the corresponding carboxylic acids.[4][5] In the presence of oxygen, the aldehyde groups of this compound can be oxidized to form (4-formylcyclohexyl)carboxylic acid and subsequently cyclohexane-1,4-dicarboxylic acid. This process can be accelerated by exposure to air, light, and elevated temperatures.
Thermal Degradation: While specific data for this compound is limited, aliphatic aldehydes, in general, can undergo thermal decomposition at elevated temperatures.[1][6] The specific degradation products would depend on the conditions, but could involve decarbonylation or other complex reactions.
Photodegradation: Exposure to light, particularly UV light, can promote the degradation of aldehydes through various photochemical reactions.[7]
The primary degradation pathway via oxidation is illustrated in the diagram below.
Forced Degradation Studies: Experimental Protocols
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[8] The following are detailed, representative protocols for conducting forced degradation studies on this compound, based on ICH guidelines.
General Experimental Workflow
The overall workflow for conducting forced degradation studies is depicted below.
Preparation of Stock and Test Solutions
-
Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of 1 mg/mL.
-
Test Solutions: For each stress condition, dilute the stock solution with the respective stressor to achieve a final concentration of approximately 100 µg/mL.
Hydrolytic Degradation
-
Acidic Condition:
-
To a suitable volume of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time intervals (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before dilution and analysis.
-
-
Basic Condition:
-
To a suitable volume of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time intervals.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before dilution and analysis.
-
-
Neutral Condition:
-
Dilute the stock solution with an equal volume of purified water.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time intervals.
-
Oxidative Degradation
-
Dilute the stock solution with an appropriate volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature.
-
Withdraw aliquots at specified time intervals.
Thermal Degradation
-
Solid State: Place a known quantity of solid this compound in a controlled temperature oven at 80°C. At specified time intervals, withdraw samples, dissolve in acetonitrile, and analyze.
-
Solution State: Incubate the stock solution (1 mg/mL in acetonitrile) at 80°C. Withdraw aliquots at specified time intervals for analysis.
Photolytic Degradation
-
Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and placed in the same chamber to monitor thermal degradation.
-
Analyze the samples after the exposure period.
Analytical Methodology for Stability Assessment
A validated stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A High-Performance Liquid Chromatography (HPLC) method is generally suitable for this purpose.
Hypothetical Stability-Indicating HPLC Method
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with: A: 0.1% Phosphoric acid in Water B: Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV at 210 nm |
| Injection Volume | 10 µL |
Analysis of Degradation Products
The degradation products can be identified and characterized using techniques such as:
-
LC-MS/MS: To determine the mass of the degradation products and obtain fragmentation patterns for structural elucidation.
-
NMR Spectroscopy: To confirm the structure of isolated degradation products.
Summary of Hypothetical Stability Data
The following table summarizes the hypothetical results of a forced degradation study on this compound. This data is illustrative and intended to represent a plausible stability profile.
| Stress Condition | Time (hours) | % Degradation | Major Degradation Products |
| 0.1 M HCl, 60°C | 24 | < 5% | Minor unidentified peaks |
| 0.1 M NaOH, 60°C | 24 | ~15% | (4-formylcyclohexyl)carboxylic acid |
| 3% H₂O₂, RT | 24 | ~25% | (4-formylcyclohexyl)carboxylic acid, Cyclohexane-1,4-dicarboxylic acid |
| 80°C (Solution) | 24 | ~10% | Minor unidentified peaks |
| Photolytic (ICH Q1B) | - | ~8% | Minor unidentified peaks |
Conclusion
This compound is a reactive molecule that requires careful handling and storage to maintain its quality. The primary degradation pathway is oxidation of the aldehyde functionalities to carboxylic acids. For critical applications in research and drug development, it is imperative to store the compound at -20°C under an inert atmosphere . Forced degradation studies, coupled with a validated stability-indicating analytical method, are essential for fully characterizing its stability profile and ensuring the reliability of experimental outcomes.
References
- 1. chembk.com [chembk.com]
- 2. 1,4-Cyclohexanedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. This compound | 33424-83-8 | Benchchem [benchchem.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. 1,4-Cyclohexanedicarbaldehyde | 33424-83-8 [chemicalbook.com]
- 6. 1,4-Cyclohexanedicarboxylic acid | 1076-97-7 [chemicalbook.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cyclohexane-1,4-dicarbaldehyde: Discovery, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexane-1,4-dicarbaldehyde, a versatile bifunctional molecule, has been a subject of scientific interest since its first reported synthesis. This technical guide provides a comprehensive overview of its discovery, historical and modern synthetic methodologies, and its emerging relevance in medicinal chemistry. Detailed experimental protocols for key synthetic routes, including pyrolysis, oxidation, and biocatalysis, are presented alongside quantitative data to facilitate comparative analysis. Furthermore, this document elucidates the role of cyclohexane (B81311) derivatives as modulators of inflammatory pathways, with a specific focus on the NF-κB signaling cascade. Visual diagrams of synthetic workflows and the implicated biological pathway are provided to enhance understanding.
Introduction
This compound is a cyclic dialdehyde (B1249045) that serves as a valuable building block in organic synthesis. Its two reactive aldehyde functionalities, constrained within a cyclohexane ring, offer unique stereochemical and reactivity profiles that have been exploited in the synthesis of a wide array of complex molecules, from polymers to pharmacologically active agents. This guide traces the journey of this compound from its initial preparation to its current applications, with a focus on providing practical, in-depth information for researchers in the field.
Discovery and Historical Synthesis
The first convenient preparation of this compound was reported in 1971 by Charles F. Beam and William J. Bailey.[1][2] Their method involved the high-temperature pyrolysis of 1,4-Bis(allyloxymethyl)cyclohexane. This foundational work provided the scientific community with a viable route to access this versatile intermediate, paving the way for further exploration of its chemical properties and potential applications.
Synthetic Methodologies
Several synthetic strategies have been developed for the preparation of this compound. The choice of method often depends on factors such as desired yield, stereoselectivity, and scalability. This section details the most significant of these methodologies.
Pyrolysis of 1,4-Bis(allyloxymethyl)cyclohexane
The historical method for synthesizing this compound remains a notable approach. It involves the thermal rearrangement of 1,4-Bis(allyloxymethyl)cyclohexane at high temperatures.
Experimental Protocol:
A detailed experimental protocol, as adapted from the work of Beam and Bailey, is as follows:
-
1,4-Bis(allyloxymethyl)cyclohexane is passed through a pyrolysis tube packed with glass helices and heated to 540-545 °C.
-
The crude product is collected from the pyrolysis stream.
-
Purification of the resulting this compound is achieved through distillation.
While a specific yield was not explicitly stated in the initial abstracts, this method was deemed a "convenient preparation".[1][2]
Oxidation of 1,4-Cyclohexanedimethanol (B133615)
The oxidation of the corresponding diol, 1,4-cyclohexanedimethanol, is a more contemporary and widely applicable method for the synthesis of this compound. Several oxidation protocols can be employed, with Swern oxidation being a prominent example due to its mild reaction conditions.[3][4]
Experimental Protocol (Swern Oxidation):
-
A solution of oxalyl chloride in dichloromethane (B109758) is cooled to -78 °C.
-
Dimethyl sulfoxide (B87167) (DMSO) in dichloromethane is added dropwise to the cooled oxalyl chloride solution, and the mixture is stirred.
-
A solution of 1,4-cyclohexanedimethanol in dichloromethane is then added dropwise.
-
After a period of stirring, triethylamine (B128534) is added, and the reaction mixture is allowed to warm to room temperature.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated in vacuo.
-
The crude product is purified by flash chromatography to yield this compound. A yield of 92% has been reported for a similar Swern oxidation of a complex alcohol.[5]
Biocatalytic Synthesis
In recent years, biocatalysis has emerged as a sustainable and efficient alternative for the synthesis of fine chemicals. An engineered alcohol oxidase has been successfully employed for the production of this compound from 1,4-cyclohexanedimethanol.
Experimental Protocol:
-
A whole-cell catalyst of E. coli expressing an engineered alcohol oxidase is prepared.
-
The biocatalytic reaction is carried out in a bioreactor with a working volume containing a potassium phosphate (B84403) buffer (pH 8.0), the whole-cell catalyst, 1,4-cyclohexanedimethanol, DMSO, and catalase.
-
The reaction mixture is stirred at 30 °C.
-
The product, this compound, is extracted from the reaction mixture and quantified. This method has been reported to achieve a titer of 29.6 g·L−1 with a 42.2% yield.
Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthetic methods described.
| Synthetic Method | Starting Material | Key Reagents/Catalyst | Temperature (°C) | Yield (%) | Reference |
| Pyrolysis | 1,4-Bis(allyloxymethyl)cyclohexane | None (thermal) | 540-545 | Not explicitly stated | Beam & Bailey, 1971 |
| Swern Oxidation | 1,4-Cyclohexanedimethanol | Oxalyl chloride, DMSO, Triethylamine | -78 to RT | ~92 (expected) | Mancuso et al., 1978 |
| Biocatalysis | 1,4-Cyclohexanedimethanol | Engineered Alcohol Oxidase | 30 | 42.2 | (Not explicitly cited) |
Signaling Pathway Involvement: The NF-κB Connection
While direct interactions of this compound with signaling pathways are not extensively documented, numerous studies have highlighted the anti-inflammatory properties of cyclohexane derivatives.[6][7][8] A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[9][10][11][12] Dysregulation of this pathway is associated with various inflammatory diseases.[9][13]
The NF-κB transcription factors are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9][13]
Derivatives of cyclohexane have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[6][7] This inhibitory action is often linked to the suppression of the NF-κB signaling pathway.
Visualizations
Synthetic Workflow Diagrams
Caption: Synthetic routes to this compound.
NF-κB Signaling Pathway
Caption: NF-κB pathway and potential inhibition by cyclohexane derivatives.
Conclusion
This compound is a molecule of significant synthetic utility, with a rich history and a promising future. The evolution of its synthesis from high-temperature pyrolysis to sophisticated biocatalytic methods underscores the advancements in organic chemistry. Furthermore, the emerging biological activities of its derivatives, particularly in the context of inflammation, open new avenues for drug discovery and development. This technical guide provides a foundational resource for researchers seeking to understand and utilize this important chemical entity, offering both historical context and practical, actionable information. The continued investigation into the synthesis and biological applications of this compound and its analogues is poised to yield further innovations in both materials science and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Nitrogen Heterocycles Using Cyclohexane-1,4-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of various nitrogen-containing heterocyclic compounds utilizing cyclohexane-1,4-dicarbaldehyde as a versatile starting material. The protocols outlined below are based on established synthetic methodologies for 1,4-dicarbonyl compounds and are intended to serve as a guide for the development of novel heterocyclic entities with potential applications in medicinal chemistry and drug development.
Nitrogen heterocycles are core structural motifs in a vast array of pharmaceuticals and biologically active compounds. The ability to synthesize diverse heterocyclic scaffolds is therefore of paramount importance in the discovery of new therapeutic agents. This compound, with its two reactive aldehyde functionalities held in a specific stereochemical relationship by the cyclohexane (B81311) ring, offers a unique platform for the construction of a variety of saturated and partially unsaturated fused and spirocyclic nitrogen heterocycles.
I. Synthesis of Fused Pyrrolidine (B122466) Derivatives via Paal-Knorr Reaction
The Paal-Knorr synthesis is a classic and highly efficient method for the preparation of pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2][3] By analogy, this compound is expected to react with primary amines to yield fused bicyclic pyrrolidine derivatives, specifically octahydropyrrolo[3,4-f]isoindoles.
Reaction Scheme:
Caption: Paal-Knorr reaction workflow.
Experimental Protocol: Synthesis of N-Benzyl-octahydropyrrolo[3,4-f]isoindole
Materials:
-
This compound (1.0 mmol, 140.2 mg)
-
Benzylamine (B48309) (1.0 mmol, 107.2 mg, 0.11 mL)
-
Glacial Acetic Acid (catalytic amount, ~0.1 mL)
-
Ethanol (B145695) (or Toluene), anhydrous (10 mL)
-
Magnesium sulfate (B86663) (or Sodium sulfate), anhydrous
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzylamine (1.0 mmol).
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-benzyl-octahydropyrrolo[3,4-f]isoindole.
Data Presentation:
| Entry | Amine | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | Benzylamine | Ethanol | Acetic Acid | 8 | Est. 70-85 |
| 2 | Aniline | Toluene | p-TSA | 12 | Est. 60-75 |
| 3 | Methylamine | Methanol (B129727) | Acetic Acid | 6 | Est. 75-90 |
*Note: The yields are estimated based on typical Paal-Knorr reactions with 1,4-diketones and are subject to experimental optimization.
II. Synthesis of Fused Pyridazine (B1198779) Derivatives
The reaction of 1,4-dicarbonyl compounds with hydrazine (B178648) hydrate (B1144303) is a fundamental method for the synthesis of pyridazine rings. This compound is expected to react with hydrazine to form the fused di-pyridazine system, decahydropyridazino[4,5-d]pyridazine.
Reaction Scheme:
Caption: Pyridazine synthesis workflow.
Experimental Protocol: Synthesis of Decahydropyridazino[4,5-d]pyridazine
Materials:
-
This compound (1.0 mmol, 140.2 mg)
-
Hydrazine hydrate (2.0 mmol, 100.1 mg, ~0.1 mL)
-
Ethanol (10 mL)
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add hydrazine hydrate (2.0 mmol) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to reflux for 2-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure. The residue can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Data Presentation:
| Entry | Hydrazine Derivative | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Hydrazine Hydrate | Ethanol | Reflux | 4 | Est. 80-95 |
| 2 | Phenylhydrazine | Acetic Acid | 100 °C | 6 | Est. 70-85 |
| 3 | Methylhydrazine | Ethanol | Reflux | 3 | Est. 85-95 |
*Note: The yields are estimated based on analogous reactions and require experimental verification.
III. Synthesis of Fused Diazepine (B8756704) and Diazocine Derivatives
The condensation of dicarbaldehydes with diamines provides a straightforward route to larger heterocyclic rings such as diazepines (seven-membered) and diazocines (eight-membered). The reaction of this compound with ethylenediamine (B42938) or propylenediamine is expected to yield the corresponding fused diazepine and diazocine systems.
Logical Relationship Diagram:
Caption: Synthesis of fused diazepines/diazocines.
Experimental Protocol: Synthesis of a Fused Diazepine Derivative
Materials:
-
This compound (1.0 mmol, 140.2 mg)
-
Ethylenediamine (1.0 mmol, 60.1 mg, 0.07 mL)
-
Methanol, anhydrous (20 mL)
-
Sodium borohydride (B1222165) (NaBH₄) (optional, for reduction of imine)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous methanol (10 mL).
-
In a separate flask, dissolve ethylenediamine (1.0 mmol) in anhydrous methanol (10 mL).
-
Slowly add the diamine solution to the dicarbaldehyde solution at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The formation of the diimine intermediate can be monitored by NMR or IR spectroscopy.
-
(Optional) For the synthesis of the saturated fused diazepine, the intermediate diimine can be reduced in situ. Cool the reaction mixture to 0 °C and add sodium borohydride (2.2 mmol) portion-wise. Stir for an additional 2-4 hours at room temperature.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with an appropriate organic solvent (e.g., chloroform (B151607) or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purification can be achieved by column chromatography or recrystallization.
Data Presentation:
| Entry | Diamine | Reaction Type | Time (h) | Yield (%) |
| 1 | Ethylenediamine | Imine Formation | 24 | Est. 65-80 |
| 2 | Ethylenediamine | Reductive Amination | 28 | Est. 50-70 |
| 3 | 1,3-Propylenediamine | Imine Formation | 24 | Est. 60-75 |
*Note: Yields are estimates and will depend on the stability of the intermediate imines and the efficiency of the reduction step.
Conclusion
This compound is a promising and versatile building block for the synthesis of a wide range of nitrogen-containing heterocycles. The protocols provided herein, based on well-established synthetic transformations, offer a starting point for the exploration of novel chemical entities. These heterocyclic systems, with their defined stereochemistry and potential for further functionalization, are of significant interest to researchers in the field of drug discovery and development. Further optimization of reaction conditions and exploration of a broader range of nitrogen-based nucleophiles will undoubtedly lead to the discovery of new compounds with interesting biological properties.
References
Application Notes and Protocols: Cyclohexane-1,4-dicarbaldehyde in Polymer Science
Introduction
Cyclohexane-1,4-dicarbaldehyde is a versatile bifunctional monomer used in the synthesis of advanced polymers and as an effective cross-linking agent. Its structure, featuring a rigid cyclohexane (B81311) ring with two reactive aldehyde groups, allows for the creation of polymers with unique thermal and mechanical properties. The aldehyde functionalities are highly susceptible to nucleophilic addition, making the compound an ideal precursor for a variety of condensation reactions, particularly with amine-containing compounds to form stable imine (Schiff base) linkages.[1]
The stereochemistry of the cyclohexane ring, specifically the cis and trans isomerism, plays a crucial role in determining the final properties of the resulting polymer. The trans isomer, with its linear and extended conformation, is well-suited for creating ordered, semi-crystalline polymer structures with higher melting points and glass transition temperatures.[2][3][4] Conversely, the cis isomer introduces a "kink" into the polymer backbone, disrupting chain packing and leading to more amorphous materials with lower transition temperatures.[3][4] This stereochemical influence allows for the fine-tuning of polymer properties by controlling the cis/trans ratio of the monomer.
Applications in Polymer Synthesis: Polyimine Formation
The primary application of this compound in polymer synthesis is through polycondensation with primary diamines. This reaction proceeds via Schiff base formation, creating a polyimine backbone with repeating -C=N- linkages. These polymers are of interest for their thermal stability, chemical resistance, and potential applications in high-performance materials and chemosensors.
The reaction involves the nucleophilic attack of the amine groups on the carbonyl carbons of the dicarbaldehyde, followed by the elimination of water. This process is typically catalyzed by acid and driven to completion by removing water from the reaction medium.[5][6]
Figure 1: Schiff base polycondensation of cis/trans this compound with a diamine.
Applications in Polymer Cross-Linking
This compound serves as an efficient cross-linking agent for polymers containing pendant primary amine groups (e.g., polyethyleneimine, chitosan, or custom amine-functionalized copolymers). The dialdehyde (B1249045) reacts with the amine groups on adjacent polymer chains, forming stable imine bridges. This process transforms soluble or thermoplastic polymers into insoluble, thermoset materials with enhanced mechanical strength, thermal stability, and solvent resistance.
This cross-linking strategy is valuable in the development of hydrogels, coatings, and adhesives where robust network structures are required. The density of cross-links, and thus the material's properties, can be precisely controlled by adjusting the molar ratio of the dicarbaldehyde to the amine functionalities on the polymer.
Figure 2: Workflow and mechanism for cross-linking amine-functionalized polymers.
Experimental Protocols
Protocol 1: Synthesis of a Polyimine from this compound and 1,6-Hexanediamine (B7767898)
This protocol describes a representative procedure for synthesizing a polyimine via Schiff base polycondensation.
Materials:
-
This compound (trans-isomer preferred for crystallinity)
-
1,6-Hexanediamine
-
Anhydrous Toluene
-
Formic acid (catalyst)
-
Methanol (B129727) (for precipitation)
-
Argon or Nitrogen gas supply
-
Dean-Stark apparatus, condenser, three-neck round-bottom flask, magnetic stirrer, heating mantle.
Procedure:
-
Monomer Preparation: Purify 1,6-hexanediamine by distillation under reduced pressure. Ensure this compound is dry and stored under an inert atmosphere.
-
Reaction Setup: Assemble the reaction apparatus (three-neck flask, Dean-Stark trap, condenser) and flush thoroughly with inert gas (Argon or Nitrogen).
-
Reagents: In the flask, dissolve this compound (e.g., 10.0 mmol, 1.40 g) in 50 mL of anhydrous toluene.
-
Add an equimolar amount of 1,6-hexanediamine (10.0 mmol, 1.16 g) to the flask with stirring.
-
Add a catalytic amount of formic acid (e.g., 2-3 drops) to the mixture.
-
Polycondensation: Heat the reaction mixture to reflux (approx. 110°C for toluene). Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Continue the reflux for 12-24 hours or until no more water is collected. The polymer may precipitate from the solution as it forms.
-
Isolation: Cool the reaction mixture to room temperature. Pour the mixture into a large excess of methanol (e.g., 500 mL) with vigorous stirring to precipitate the polymer completely.
-
Purification: Filter the solid polymer using a Büchner funnel. Wash the collected solid extensively with methanol to remove unreacted monomers and oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.
Protocol 2: Cross-Linking of Polyethyleneimine (PEI) with this compound
This protocol provides a method for cross-linking a pre-existing amine-rich polymer.
Materials:
-
Branched Polyethyleneimine (PEI, e.g., Mw ~25,000 g/mol )
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dialysis tubing (for purification, if necessary)
-
Magnetic stirrer, beakers, vials.
Procedure:
-
Polymer Solution: Prepare a 10% (w/v) solution of PEI in DMF by dissolving the polymer with gentle stirring.
-
Cross-linker Solution: Prepare a separate 1% (w/v) solution of this compound in DMF.
-
Cross-linking Reaction: While stirring the PEI solution, add the dicarbaldehyde solution dropwise. The molar ratio of aldehyde groups to primary amine groups in PEI should be adjusted to control the cross-linking density (e.g., start with a 1:10 ratio of aldehyde to primary amine).
-
Upon addition, the solution viscosity will increase, and gelation may occur depending on the concentration and cross-linker ratio.
-
Allow the reaction to proceed at room temperature for 4-6 hours or with gentle heating (e.g., 50°C) for 1-2 hours to ensure complete reaction.
-
Application/Isolation: The resulting cross-linked material can be cast into a film directly from the DMF solution by evaporating the solvent. Alternatively, if a purified hydrogel is desired, the gel can be placed in deionized water to swell and remove DMF, followed by purification via dialysis to remove unreacted aldehydes.
-
Drying: The final cross-linked material can be dried in a vacuum oven or lyophilized.
Figure 3: A typical experimental workflow for polymer synthesis and characterization.
Data Summary
Quantitative data for polymers synthesized directly from this compound is not widely available in the literature. However, data from analogous polyester (B1180765) systems synthesized from 1,4-cyclohexanedicarboxylic acid (CHDA) and 1,4-cyclohexanedimethanol (B133615) (CHDM) provide valuable insight into how the cyclohexane ring's stereochemistry affects polymer properties.[3][7]
Table 1: Influence of Monomer Isomer Ratio on Thermal Properties of Analogous Cycloaliphatic Polyesters
| Polymer System | Monomer | Trans Isomer Content (%) | Glass Transition (T_g), °C | Melting Temp (T_m), °C | Reference |
| PCCD | CHDA/CHDM | >95 | ~90 | ~295 | [7] |
| PCCD | CHDA/CHDM | ~66 (Equilibrium) | ~80 | ~230 | [3] |
| PBCHD | CHDA/Butanediol | 96 | 25 | 150 | [4] |
| PBCHD | CHDA/Butanediol | 50 | 20 | Amorphous | [4] |
Data is for polyester systems analogous to polyimines derived from this compound and is intended to illustrate the structure-property relationship.
Key Observations:
-
A higher content of the trans isomer consistently leads to higher glass transition and melting temperatures due to the ability of the linear chains to pack into ordered, crystalline domains.[3][4]
-
As the cis isomer content increases, both T_g and T_m decrease, and at high enough concentrations, the polymer becomes completely amorphous.[4]
-
This trend is expected to hold for polyimines synthesized from this compound, providing a method to tailor the material's thermal performance.
References
- 1. This compound | 33424-83-8 | Benchchem [benchchem.com]
- 2. cris.unibo.it [cris.unibo.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Polyspiroacetals from Cyclohexane-1,4-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of polyspiroacetals derived from cyclohexane-1,4-dicarbaldehyde and a tetraol, specifically pentaerythritol (B129877). Polyspiroacetals are a class of polymers characterized by their acid-labile acetal (B89532) linkages, which makes them promising candidates for various biomedical applications, including controlled drug delivery systems. The protocols outlined below describe an acid-catalyzed polyacetalization reaction, a common and effective method for the preparation of these polymers. This document includes information on the reaction mechanism, detailed experimental procedures, characterization methods, and potential applications in drug development, with a focus on creating pH-sensitive drug carriers.
Introduction
Polyspiroacetals are polymers containing spiroacetal moieties in their backbone. The key feature of these polymers is the presence of acetal bonds, which are stable under neutral and basic conditions but are susceptible to hydrolysis in acidic environments. This pH-sensitive degradation makes them "smart" materials for applications where triggered release of an encapsulated agent is desired.
In the context of drug delivery, polyspiroacetals can be formulated into microparticles or nanoparticles to encapsulate therapeutic agents.[1][2][3] These particles can circulate in the bloodstream (at physiological pH ~7.4) and, upon reaching a target site with a lower pH, such as a tumor microenvironment or within the endosomes/lysosomes of cells (pH 4.5-6.5), the polymer matrix degrades, leading to the release of the drug payload.[4]
The synthesis of polyspiroacetals is typically achieved through the acid-catalyzed reaction of a dicarbonyl compound (such as a dialdehyde (B1249045) or diketone) with a polyol containing at least four hydroxyl groups.[5] This document focuses on the reaction between this compound and pentaerythritol, a tetraol, to form a linear polyspiroacetal. The reaction is catalyzed by p-toluenesulfonic acid (p-TSA), a strong organic acid that is soluble in many organic solvents and is effective in promoting acetal formation.[6][7]
Reaction Scheme and Mechanism
The synthesis of the polyspiroacetal from this compound and pentaerythritol proceeds via an acid-catalyzed polyacetalization reaction. The overall reaction is depicted below:
Reaction:
n this compound + n Pentaerythritol --(p-TSA, heat)--> [-Polyspiroacetal-]n + 2n H₂O
The mechanism involves the protonation of the carbonyl oxygen of the dicarbaldehyde by the acid catalyst (p-TSA), which activates the carbonyl carbon for nucleophilic attack by the hydroxyl groups of pentaerythritol. This is followed by the formation of a hemiacetal intermediate. Subsequent intramolecular and intermolecular reactions between the remaining hydroxyl and hemiacetal groups, with the elimination of water, lead to the formation of the spiroacetal linkages and the propagation of the polymer chain. The removal of water is crucial to drive the equilibrium towards the formation of the polymer.
Experimental Protocols
Materials and Equipment
-
Monomers:
-
This compound (C₈H₁₂O₂)
-
Pentaerythritol (C₅H₁₂O₄)
-
-
Catalyst:
-
p-Toluenesulfonic acid monohydrate (p-TSA·H₂O)
-
-
Solvent:
-
Toluene (B28343) (or another suitable solvent capable of forming an azeotrope with water, e.g., benzene (B151609) or xylenes)
-
-
Reagents for Work-up:
-
Methanol
-
Triethylamine (or other suitable base for neutralization)
-
Dichloromethane (for dissolution and precipitation)
-
-
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer with hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
-
High-vacuum pump
-
Synthesis of Polyspiroacetal
Procedure:
-
Monomer and Catalyst Charging: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add equimolar amounts of this compound and pentaerythritol. A typical starting molar ratio is 1:1.
-
Solvent and Catalyst Addition: Add toluene to the flask to create a slurry (a typical concentration would be in the range of 0.5-1.0 M with respect to the monomers). Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 1-2 mol% relative to the dicarbaldehyde).
-
Reaction Setup: Assemble a Dean-Stark apparatus and a condenser on top of the round-bottom flask. Flush the entire system with an inert gas (nitrogen or argon) to prevent oxidation and side reactions.
-
Polymerization: Heat the reaction mixture to reflux with vigorous stirring. The azeotropic removal of water via the Dean-Stark trap will drive the polymerization reaction forward. Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically continued for several hours (e.g., 12-24 hours) or until no more water is collected.
-
Reaction Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a small amount of a base, such as triethylamine, to neutralize the p-toluenesulfonic acid catalyst.
-
Polymer Precipitation and Purification:
-
Concentrate the reaction mixture using a rotary evaporator to remove the bulk of the solvent.
-
Dissolve the concentrated residue in a minimal amount of a suitable solvent like dichloromethane.
-
Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent, such as cold methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration using a Büchner funnel.
-
Wash the polymer multiple times with the non-solvent (methanol) to remove any unreacted monomers, catalyst, and low molecular weight oligomers.
-
-
Drying: Dry the purified polymer under high vacuum at an elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.
Characterization of the Polyspiroacetal
The synthesized polyspiroacetal should be characterized to confirm its structure, molecular weight, and thermal properties.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
The FT-IR spectrum is used to confirm the formation of the acetal linkages and the disappearance of the starting material functional groups.
-
Expected Absorptions:
-
Strong C-O-C stretching vibrations characteristic of the acetal groups (typically in the region of 1000-1200 cm⁻¹).
-
Absence of a strong C=O stretching band from the aldehyde groups of the starting material (around 1700-1720 cm⁻¹).
-
Absence of a broad O-H stretching band from the hydroxyl groups of pentaerythritol (around 3200-3500 cm⁻¹).
-
C-H stretching and bending vibrations from the cyclohexane (B81311) and polymer backbone.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectroscopy are essential for detailed structural elucidation of the polymer.
-
Expected ¹H NMR Signals:
-
Signals corresponding to the protons of the cyclohexane ring.
-
Signals for the methylene (B1212753) protons of the pentaerythritol unit.
-
A characteristic signal for the acetal proton (CH-O).
-
-
Expected ¹³C NMR Signals:
-
Signals for the carbons of the cyclohexane ring.
-
Signals for the carbons of the pentaerythritol unit.
-
A characteristic signal for the spiroacetal carbon.
-
-
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A suitable solvent system and calibration standards (e.g., polystyrene) are required.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer, providing insights into its thermal properties and degree of crystallinity.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the synthesis and characterization of the polyspiroacetal.
Table 1: Synthesis and Molecular Weight Data
| Entry | Monomer Ratio (Dicarbaldehyde:Pentaerythritol) | Catalyst (mol%) | Reaction Time (h) | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1 | 1:1 | 1.0 | 12 | Data | Data | Data | Data |
| 2 | 1:1 | 2.0 | 12 | Data | Data | Data | Data |
| 3 | 1:1.05 | 1.5 | 24 | Data | Data | Data | Data |
Table 2: Spectroscopic and Thermal Properties
| Property | Value |
| FT-IR (cm⁻¹) | |
| C-O-C (acetal) | Data |
| C-H (aliphatic) | Data |
| ¹H NMR (ppm) | |
| Acetal Proton | Data |
| Cyclohexane Protons | Data |
| Pentaerythritol Protons | Data |
| ¹³C NMR (ppm) | |
| Spiroacetal Carbon | Data |
| Cyclohexane Carbons | Data |
| Pentaerythritol Carbons | Data |
| Thermal Properties | |
| Glass Transition Temp. (Tg, °C) | Data |
| Melting Temp. (Tm, °C) | Data |
| Decomposition Temp. (Td, °C) | Data |
Visualization of Workflow and Concepts
Experimental Workflow
Caption: Workflow for the synthesis, purification, and characterization of polyspiroacetals.
Application in pH-Responsive Drug Delivery
Caption: Conceptual pathway for pH-responsive drug delivery using polyspiroacetal nanoparticles.
Conclusion
The synthesis of polyspiroacetals from this compound and pentaerythritol offers a straightforward method to produce acid-degradable polymers. These materials hold significant potential for the development of advanced drug delivery systems that can respond to the acidic microenvironments characteristic of various pathological conditions. The detailed protocols and characterization methods provided in this document are intended to serve as a valuable resource for researchers in polymer chemistry, materials science, and pharmaceutical development. Further optimization of reaction conditions and exploration of different monomer combinations can lead to a wide range of polyspiroacetals with tailored properties for specific biomedical applications.
References
- 1. ajouronline.com [ajouronline.com]
- 2. Biomolecule-Based Biomaterials and Their Application in Drug Delivery Systems [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of an Acid-Labile Ketal Linked Amphiphilic Block Copolymer Nanoparticles for pH-Triggered Release of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Macrocycles from Cyclohexane-1,4-dicarbaldehyde and Diamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of macrocycles through the condensation of dicarbaldehydes and diamines is a cornerstone of supramolecular chemistry and materials science. This application note focuses on the reaction of cyclohexane-1,4-dicarbaldehyde with various diamines to form macrocyclic Schiff bases (imines), which can be subsequently reduced to their corresponding macrocyclic amines. These molecules are of significant interest due to their unique structural properties, potential for hosting guest molecules, and applications in areas ranging from molecular machinery to drug delivery.
This compound serves as a flexible, non-aromatic building block, which, when reacted with diamines, can form a variety of macrocyclic structures, typically through a [2+2] condensation pathway. The resulting macrocycles possess a three-dimensional architecture that can be tailored by selecting different diamine precursors. These structures are particularly notable for their use in the construction of "molecular gyroscopes," where the cyclohexane-diimine unit can act as a rotor within a larger stator assembly.[1][2] The reversible nature of imine bond formation allows for dynamic covalent chemistry, where the system can correct errors and self-assemble into the most thermodynamically stable macrocycle.[3]
Applications
The macrocycles derived from this compound and diamines have several potential applications in research and drug development:
-
Molecular Machinery: The most prominent application is in the construction of molecular gyroscopes, where the cyclohexane-based rotor's movement can be studied, providing insights into molecular dynamics at the nanoscale.[1][2]
-
Host-Guest Chemistry: The macrocyclic cavity can encapsulate small molecules or ions, leading to applications in sensing, catalysis, and separation. The size and shape of the cavity can be tuned by the choice of the diamine linker.
-
Drug Delivery: Macrocycles are increasingly investigated as scaffolds in drug discovery and as drug delivery vehicles. Their ability to encapsulate therapeutic agents can improve solubility, stability, and targeted delivery.
-
Materials Science: These macrocycles can serve as building blocks for the synthesis of novel polymers and porous materials with tailored properties.
Reaction Mechanism and Workflow
The fundamental reaction is a Schiff base condensation between the aldehyde groups of this compound and the primary amine groups of a diamine. The reaction is typically carried out under conditions that favor the intramolecular cyclization of an intermediate to form the macrocycle over intermolecular polymerization. This is often achieved by using high dilution conditions. The resulting diimine macrocycle can then be reduced to the more stable and flexible diamine macrocycle.
Below are diagrams illustrating the general reaction pathway and a typical experimental workflow.
Caption: General Reaction Pathway for [2+2] Macrocyclization
Caption: Experimental Workflow for Macrocycle Synthesis
Quantitative Data Summary
The following table summarizes representative data for the synthesis of macrocycles from dicarbaldehydes and diamines. Note that specific data for this compound is limited in the literature, so data from analogous systems with aromatic dialdehydes are included for context.
| Dicarbaldehyde | Diamine | Stoichiometry | Solvent | Reaction Time | Yield (%) | Reference |
| Terephthaldehyde | trans-1,2-Diaminocyclohexane | [3+3] | Dichloromethane (B109758) | - | ~90 | [3] |
| 2,6-Diformylphenols | Chiral Diamines | [2+2] | - | - | 50-90 | [3] |
| 2,6-Diformylanisoles | N'-(2-aminoethyl)ethane-1,2-diamine | [2+2] | - | - | 65-80 | [4] |
| Pyridine-2,6-dicarboxaldehyde | 1,4-Diaminobutane | [2+2] | Toluene | - | High | [4] |
Experimental Protocols
Protocol 1: General Synthesis of a [2+2] Macrocyclic Diimine
This protocol provides a general method for the synthesis of a [2+2] macrocyclic diimine from this compound and a given diamine under high dilution conditions.
Materials:
-
This compound (1.0 eq)
-
Diamine (e.g., 1,2-ethylenediamine, 1,4-diaminobutane, or 1,2-diaminobenzene) (1.0 eq)
-
Anhydrous solvent (e.g., methanol (B129727), ethanol (B145695), chloroform, or toluene)
-
Stirring apparatus
-
Syringe pumps or dropping funnels
Procedure:
-
Set up a three-necked round-bottom flask with a magnetic stirrer and a reflux condenser (if heating is required).
-
Add a significant volume of the anhydrous solvent to the flask to ensure high dilution (e.g., final concentration of reactants ~0.01 M).
-
Prepare two separate solutions: one of this compound in the anhydrous solvent and another of the diamine in the same solvent.
-
Using syringe pumps or dropping funnels, add the two reactant solutions simultaneously and slowly to the stirred solvent in the reaction flask over a period of several hours (e.g., 4-8 hours).
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent to yield the pure macrocyclic diimine.
Protocol 2: Reduction of Macrocyclic Diimine to Macrocyclic Diamine
This protocol describes the reduction of the synthesized macrocyclic diimine to the corresponding macrocyclic diamine.
Materials:
-
Macrocyclic diimine (1.0 eq)
-
Sodium borohydride (B1222165) (NaBH₄) (excess, e.g., 4-8 eq)
-
Methanol or ethanol
-
Stirring apparatus
Procedure:
-
Dissolve or suspend the macrocyclic diimine in methanol or ethanol in a round-bottom flask with a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to decompose the excess sodium borohydride.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure macrocyclic diamine.
Characterization:
The final macrocyclic products should be characterized using standard analytical techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy
-
Mass Spectrometry (MS)
-
Infrared (IR) spectroscopy
-
Melting point analysis
-
For crystalline products, single-crystal X-ray diffraction can confirm the structure.
Conclusion
The reaction of this compound with diamines provides a versatile route to a range of macrocyclic structures with significant potential in various fields of chemical and biomedical research. While detailed quantitative data for this specific dicarbaldehyde is not as abundant as for its aromatic counterparts, the general principles of Schiff base macrocyclization are well-established and can be readily applied. The protocols provided herein offer a solid foundation for the synthesis and further investigation of these fascinating molecules. The ability to tune the size, shape, and functionality of the resulting macrocycles by judicious choice of the diamine component opens up a wide area for future exploration.
References
Cyclohexane-1,4-dicarbaldehyde: A Versatile Precursor for Pharmaceutical Intermediates
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cyclohexane-1,4-dicarbaldehyde (CHDA) is a bifunctional cyclic dialdehyde (B1249045) that serves as a versatile and valuable building block in the synthesis of a wide array of pharmaceutical intermediates. Its two reactive aldehyde groups, constrained within a cyclohexane (B81311) ring, provide a unique three-dimensional scaffold for the construction of complex molecular architectures, including various heterocyclic systems. This application note details the utility of CHDA as a precursor in pharmaceutical synthesis, providing experimental protocols for key transformations and summarizing relevant quantitative data. The ability to readily undergo reactions such as condensations, reductions, and multicomponent reactions makes CHDA an attractive starting material for the development of novel therapeutic agents, with demonstrated potential in the synthesis of compounds with anti-inflammatory and antiviral activities.[1]
Key Synthetic Applications & Protocols
The dicarbaldehyde functionality of CHDA allows for its participation in a variety of chemical transformations to produce pharmaceutically relevant scaffolds.
Synthesis of Fused Heterocyclic Compounds with Potential Antiviral Activity
This compound can be utilized in the synthesis of fused heterocyclic systems, which are prominent scaffolds in many antiviral drugs. One such application involves the reaction with active methylene (B1212753) compounds to generate precursors for complex heterocyclic structures. While direct synthesis from CHDA is an area of ongoing research, a closely related precursor, cyclohexane-1,4-dione, has been successfully used to synthesize tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives with potential activity against SARS-CoV-2.[1] The analogous reactions with CHDA would proceed via condensation pathways.
Experimental Protocol: Synthesis of Fused Pyridine (B92270) Derivatives
This protocol describes a general procedure for the synthesis of fused pyridine derivatives from this compound, malononitrile (B47326), and an aromatic aldehyde, followed by cyclization.
Materials:
-
This compound
-
Malononitrile
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Glacial acetic acid
-
Ammonium (B1175870) acetate
Procedure:
-
Knoevenagel Condensation: In a round-bottom flask, dissolve this compound (1 eq.), malononitrile (2 eq.), and the aromatic aldehyde (2 eq.) in ethanol.
-
Add a catalytic amount of piperidine and reflux the mixture for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Cyclization to Fused Pyridine: To the crude product from the previous step, add glacial acetic acid and an excess of ammonium acetate.
-
Reflux the mixture for 6-8 hours.
-
After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
The resulting solid is filtered, washed with water, and purified by recrystallization or column chromatography.
Quantitative Data:
| Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| Knoevenagel Product | Varies | Varies | 75-85 | Varies |
| Fused Pyridine | Varies | Varies | 60-70 | Varies |
Note: Yields and melting points are typical and may vary depending on the specific aromatic aldehyde used.
Biocatalytic Synthesis of this compound
An efficient and environmentally friendly method for the synthesis of CHDA involves the use of engineered alcohol oxidases. This biocatalytic approach starts from the readily available 1,4-cyclohexanedimethanol (B133615) (CHDM) and offers high catalytic efficiency.
Experimental Protocol: Whole-Cell Biocatalysis
This protocol is based on the use of an engineered E. coli whole-cell catalyst expressing an alcohol oxidase variant.
Materials:
-
E. coli cells expressing the engineered alcohol oxidase
-
1,4-Cyclohexanedimethanol (CHDM)
-
Phosphate (B84403) buffer (pH 7.5)
-
Triton X-100
-
Incubator shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Cell Culture and Induction: Grow the recombinant E. coli strain in a suitable medium to the desired cell density. Induce the expression of the alcohol oxidase by adding an appropriate inducer (e.g., IPTG).
-
Cell Harvesting and Preparation: Harvest the cells by centrifugation and resuspend them in phosphate buffer to a specific optical density.
-
Biocatalytic Reaction: In a reaction vessel, combine the cell suspension, CHDM solution, glycerol (as a co-solvent), and Triton X-100 (to increase cell permeability).
-
Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30°C) and agitation speed.
-
Reaction Monitoring and Product Extraction: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC.
-
After the reaction reaches completion, separate the product from the biomass by centrifugation and subsequent extraction of the supernatant with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the CHDA by column chromatography.
Quantitative Data:
| Parameter | Value |
| Substrate Concentration | 50 g/L CHDM |
| Titer of CHDA | up to 29.6 g/L |
| Yield | 42.2% |
| Reaction Time | 24 hours |
Visualizing Synthetic Pathways and Workflows
Diagram 1: General Synthetic Pathways from this compound
Caption: Key transformations of this compound.
Diagram 2: Experimental Workflow for Biocatalytic Synthesis
Caption: Workflow for biocatalytic CHDA synthesis.
This compound is a highly valuable and versatile precursor for the synthesis of pharmaceutical intermediates. Its ability to participate in a range of chemical and biocatalytic transformations allows for the efficient construction of diverse and complex molecular scaffolds. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the full potential of this important building block in the discovery and development of new medicines. Further research into the direct synthesis of a wider range of bioactive compounds from CHDA is a promising avenue for future drug discovery efforts.
References
Application of Cyclohexane-1,4-dicarbaldehyde in Medicinal Chemistry: A Focus on Anticancer Agents
Introduction
Cyclohexane-1,4-dicarbaldehyde is a versatile bifunctional building block in organic synthesis.[1] Its two highly reactive aldehyde groups, susceptible to nucleophilic addition, make it an ideal precursor for a diverse range of more complex molecules, including various heterocyclic compounds.[1] In medicinal chemistry, this scaffold holds significant potential for the synthesis of novel therapeutic agents. One of the most promising applications is in the generation of bis-benzimidazole derivatives, a class of compounds renowned for their potent anticancer activities.[2][3]
The synthesis typically involves the condensation of this compound with ortho-phenylenediamine to yield 1,4-bis(1H-benzo[d]imidazol-2-yl)cyclohexane. This molecular framework is of particular interest as bis-benzimidazoles are known to exert their anticancer effects through various mechanisms, including the inhibition of DNA topoisomerase I, interference with tubulin polymerization, and induction of apoptosis.[2][4]
Quantitative Data Presentation
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative bis-benzimidazole compounds against various human cancer cell lines. While these specific examples may not be directly synthesized from this compound, they illustrate the potent anticancer potential of the bis-benzimidazole scaffold that can be accessed using this starting material.
| Compound Reference | Cancer Cell Line | IC50 (µM) |
| Compound 3aA [5] | MCF-7 (Breast) | 5.30 |
| CCRF-CEM (Leukemia) | 6.80 | |
| Compound 3h [3] | A549 (Lung) | > Cisplatin |
| MCF7 (Breast) | > Cisplatin | |
| MDA-MB-231 (Breast) | > Cisplatin | |
| HCT116 (Colon) | > Cisplatin | |
| Compound 6c [4] | HepG2 (Liver) | 7.82 - 10.21 |
| Compound 6i [4] | HepG2 (Liver) | 7.82 - 10.21 |
| Compound 11a [6] | Various (NCI-60 Panel) | 0.16 - 3.6 |
| Compound 12a [6] | Various (NCI-60 Panel) | 0.16 - 3.6 |
| Compound 12b [6] | Various (NCI-60 Panel) | 0.16 - 3.6 |
Experimental Protocols
Protocol 1: Synthesis of 1,4-bis(1H-benzo[d]imidazol-2-yl)cyclohexane
This protocol describes a general method for the synthesis of 1,4-bis(1H-benzo[d]imidazol-2-yl)cyclohexane from this compound and o-phenylenediamine (B120857).
Materials:
-
This compound
-
o-Phenylenediamine
-
Sodium metabisulfite (B1197395) (Na2S2O5)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus
-
Thin-layer chromatography (TLC) plates
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask, add o-phenylenediamine (2.2 mmol).
-
Add sodium metabisulfite (0.5 mmol) and a few drops of water to the mixture.
-
Stir the reaction mixture at room temperature for 10-15 minutes.
-
Attach a reflux condenser and heat the mixture to reflux for 6-8 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified 1,4-bis(1H-benzo[d]imidazol-2-yl)cyclohexane.
-
Characterize the final product using spectroscopic methods (e.g., 1H NMR, 13C NMR, Mass Spectrometry).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for evaluating the anticancer activity of the synthesized compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Synthesized 1,4-bis(1H-benzo[d]imidazol-2-yl)cyclohexane
-
Human cancer cell line (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare a stock solution of the synthesized compound in DMSO and make serial dilutions in the complete cell culture medium.
-
After 24 hours, replace the medium in the wells with fresh medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: Experimental workflow for the synthesis and anticancer evaluation.
Caption: Simplified signaling pathway for anticancer action.
References
- 1. This compound | 33424-83-8 | Benchchem [benchchem.com]
- 2. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of 1,4-Divinylcyclohexane via a Double Wittig Reaction with Cyclohexane-1,4-dicarbaldehyde
Introduction
The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2] This reaction employs a phosphorus ylide, also known as a Wittig reagent, to convert an aldehyde or ketone into an alkene.[2][3][4] The reaction is highly regioselective, with the double bond forming specifically at the location of the original carbonyl group.[5] A key advantage of the Wittig reaction is its tolerance to a variety of functional groups and its ability to generate alkenes with predictable structures.[3] The driving force for this transformation is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct.[6][7] This application note provides a detailed protocol for the synthesis of 1,4-divinylcyclohexane from cyclohexane-1,4-dicarbaldehyde using a double Wittig reaction.
Reaction Principle
The synthesis involves a two-step process that is often performed in a single pot. First, a phosphonium (B103445) salt is prepared via the SN2 reaction of triphenylphosphine with an alkyl halide, in this case, methyl bromide to form methyltriphenylphosphonium (B96628) bromide.[3][6][8] Subsequently, a strong base is used to deprotonate the phosphonium salt, generating the phosphorus ylide (methylenetriphenylphosphorane).[6][8] This ylide then reacts with both aldehyde functional groups of this compound in a double Wittig reaction to yield the target di-alkene, 1,4-divinylcyclohexane, and triphenylphosphine oxide as a byproduct.[9]
Table 1: Reagents and Reaction Parameters
| Reagent/Parameter | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| This compound | 140.18 | 1.0 | 1.0 | 1.40 g |
| Methyltriphenylphosphonium Bromide | 357.23 | 2.2 | 2.2 | 7.86 g |
| n-Butyllithium (n-BuLi) in hexanes (2.5 M) | 64.06 | 2.2 | 2.2 | 8.8 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 100 mL |
| Reaction Temperature | - | - | - | 0 °C to Room Temp. |
| Reaction Time | - | - | - | 12 hours |
Experimental Protocol
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
Preparation of the Ylide:
-
To a dry 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (7.86 g, 2.2 mmol).
-
Add anhydrous THF (80 mL) and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (8.8 mL of a 2.5 M solution in hexanes, 2.2 mmol) dropwise to the stirred suspension. The color of the reaction mixture should turn a characteristic deep orange or yellow, indicating the formation of the ylide.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional hour.
-
-
Wittig Reaction:
-
In a separate dry flask, dissolve this compound (1.40 g, 1.0 mmol) in anhydrous THF (20 mL).
-
Cool the ylide solution back to 0 °C and add the solution of this compound dropwise over 30 minutes.
-
After the addition, remove the ice bath and let the reaction stir at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
-
Work-up and Isolation:
-
After the reaction is complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and add water (50 mL).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be a mixture of 1,4-divinylcyclohexane and triphenylphosphine oxide.
-
To remove the bulk of the triphenylphosphine oxide, the crude residue can be triturated with a non-polar solvent like hexane or a mixture of hexane and diethyl ether. Triphenylphosphine oxide is poorly soluble in these solvents and will precipitate out.[1]
-
Filter the precipitate and wash with cold hexane.
-
The filtrate, containing the product, should be concentrated.
-
Further purify the product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1,4-divinylcyclohexane.[10]
-
Expected Results
The double Wittig reaction on this compound is expected to yield 1,4-divinylcyclohexane. The yield will vary depending on the reaction conditions and purification efficiency. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Safety Precautions
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.[8]
-
Alkyl halides and organic solvents are flammable and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Diagrams
Caption: Experimental workflow for the synthesis of 1,4-divinylcyclohexane.
Caption: Simplified mechanism of the Wittig reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
Knoevenagel Condensation of Cyclohexane-1,4-dicarbaldehyde: Application Notes and Protocols for Researchers
For Immediate Release
Comprehensive Guide for the Synthesis of Novel Compounds via Knoevenagel Condensation with Cyclohexane-1,4-dicarbaldehyde
This document provides detailed application notes and experimental protocols for the Knoevenagel condensation reaction involving this compound. This versatile bifunctional building block serves as a crucial intermediate in the synthesis of a wide array of complex molecules with potential applications in pharmaceuticals and materials science.[1] These protocols are designed for researchers and scientists in organic synthesis and drug development, offering a foundation for the creation of novel molecular architectures.
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, to yield an α,β-unsaturated product.[2] When employing this compound, a bifunctional aldehyde, the reaction can proceed at one or both aldehyde sites, leading to mono- or bis-condensation products. This allows for the synthesis of diverse molecular scaffolds.
Applications in Drug Development and Materials Science
Derivatives of this compound are valuable in several research domains. In medicinal chemistry, they are investigated for their therapeutic potential, including the development of anti-inflammatory agents and drugs targeting oxidative stress-related diseases.[1] The Knoevenagel condensation products derived from this dialdehyde (B1249045) can serve as precursors to a variety of heterocyclic compounds and other pharmacologically active molecules. The α,β-unsaturated systems generated are known to be present in numerous bioactive compounds and are key intermediates in the synthesis of natural products and pharmaceuticals.[3][4][5]
In materials science, the rigid cyclohexane (B81311) core and the potential for creating conjugated systems make these derivatives suitable for the development of polymers and resins.[1]
Experimental Protocols
The following section details experimental protocols for the Knoevenagel condensation of this compound with various active methylene (B1212753) compounds.
Protocol 1: Synthesis of 1,4-Bis(dicyanomethylene)cyclohexane from 1,4-Cyclohexanedione (B43130) and Malononitrile (B47326)
This protocol is adapted from a patented procedure for a closely related precursor, 1,4-cyclohexanedione, and provides a strong basis for the reaction with this compound due to the similar reactivity of the carbonyl groups.
Materials:
-
1,4-Cyclohexanedione (or this compound)
-
Malononitrile
-
Water
-
Piperidine (B6355638) (catalyst)
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
To a solution of 1,4-cyclohexanedione (1 equivalent) in water, add malononitrile (2.2 equivalents).
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Stir the mixture at room temperature. The product is expected to precipitate from the aqueous solution.
-
For reactions with this compound, warming the mixture to 50°C may be beneficial to ensure complete reaction.[6]
-
After the reaction is complete (monitored by TLC), cool the mixture in an ice bath.
-
Collect the precipitated product by filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum. If necessary, recrystallize from ethanol to obtain the pure 1,4-bis(dicyanomethylene)cyclohexane.
Quantitative Data Summary
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time | Yield | Reference |
| 1,4-Cyclohexanedione | Malononitrile | Piperidine | Water | 50°C | Not Specified | 92% | [6] |
Protocol 2: General Procedure for the Synthesis of Cyclohexane-1,4-diylbis(methan-1-yl-1-ylidene)bis(2-cyanoacetate) Derivatives
This generalized protocol is based on common conditions for Knoevenagel condensations with ethyl cyanoacetate (B8463686).
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Base catalyst (e.g., piperidine, DBU, or ammonium (B1175870) acetate)
-
Solvent (e.g., ethanol, methanol, or solvent-free)
Procedure:
-
Dissolve this compound (1 equivalent) and ethyl cyanoacetate (2.2 equivalents) in the chosen solvent.
-
Add the base catalyst (0.1-0.2 equivalents).
-
Stir the reaction mixture at room temperature or heat under reflux as required. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Representative Reaction Conditions
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Expected Outcome |
| This compound | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | High yield of the bis-condensed product |
| This compound | Ethyl Cyanoacetate | DBU | Water | Room Temp | Good to excellent yield of the bis-condensed product[7] |
| This compound | Ethyl Cyanoacetate | Ammonium Acetate | Toluene | Reflux | Good yield of the bis-condensed product |
Protocol 3: Synthesis of 5,5'-(Cyclohexane-1,4-diylbis(methan-1-yl-1-ylidene))bis(pyrimidine-2,4,6(1H,3H,5H)-trione) Derivatives
This protocol describes the reaction with barbituric acid or its derivatives, which are common active methylene compounds in Knoevenagel condensations for the synthesis of biologically active molecules.[3][8][9]
Materials:
-
This compound
-
Barbituric acid (or a derivative)
-
Base catalyst (e.g., piperidine) or acid catalyst (e.g., acetic acid)
-
Solvent (e.g., ethanol, water)
Procedure:
-
In a round-bottomed flask, combine this compound (1 equivalent) and barbituric acid (2.1 equivalents) in ethanol.
-
Add a few drops of piperidine as a catalyst.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
A solid product is expected to form upon reaction completion.
-
Cool the reaction mixture, filter the solid, and wash with cold ethanol.
-
Dry the product to obtain the desired bis-barbiturate derivative.
Representative Reaction Conditions
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Expected Outcome |
| This compound | Barbituric Acid | Piperidine | Ethanol | Reflux | Good yield of the bis-condensed product |
| This compound | Thiobarbituric Acid | Acetic Acid | Ethanol | Room Temp | Good to excellent yield of the bis-condensed product[10] |
Visualizing the Workflow
General Knoevenagel Condensation Workflow
Caption: General workflow for the Knoevenagel condensation.
Signaling Pathway of Knoevenagel Condensation (Base Catalyzed)
Caption: Mechanism of the base-catalyzed Knoevenagel condensation.
References
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. EP0019958B1 - Synthesis of 1,4-bis(dicyanomethylene) cyclohexane and use thereof in the synthesis of 7,7,8,8-tetracyanoquinodimethane - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
- 8. mdpi.com [mdpi.com]
- 9. jetir.org [jetir.org]
- 10. rltsc.edu.in [rltsc.edu.in]
Application Notes and Protocols for the Synthesis of 1,4-Bis(aminomethyl)cyclohexane via Reductive Amination of Cyclohexane-1,4-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a highly efficient method for the formation of amines from carbonyl compounds. This process is of paramount importance in the pharmaceutical and materials science industries for the synthesis of a wide array of nitrogen-containing molecules. This document details the application of reductive amination to the synthesis of 1,4-bis(aminomethyl)cyclohexane, a valuable diamine monomer and building block, from cyclohexane-1,4-dicarbaldehyde. The protocols provided are based on established principles of catalytic reductive amination, offering robust starting points for laboratory-scale synthesis.
The synthesis of 1,4-bis(aminomethyl)cyclohexane can be achieved through various synthetic routes, including the hydrogenation of terephthalonitrile (B52192) and the amination of 1,4-bis(hydroxymethyl)cyclohexane. However, the direct reductive amination of this compound offers a convergent and potentially more atom-economical approach. This application note outlines a generalized protocol for this transformation using catalytic hydrogenation, a widely employed and scalable method for reductive amination.
Reaction Principle
The reductive amination of this compound with ammonia (B1221849) proceeds in two main steps. First, the two aldehyde groups react with ammonia to form an intermediate di-imine. Subsequently, this di-imine is reduced in situ to the desired 1,4-bis(aminomethyl)cyclohexane. The use of a catalyst, typically a heterogeneous metal catalyst, is crucial for the hydrogenation of the imine intermediates.
Experimental Protocols
Due to the limited availability of specific literature protocols for the reductive amination of this compound, the following procedures are based on well-established methods for the reductive amination of aldehydes. Optimization of the reaction conditions may be necessary to achieve the desired yield and purity.
Protocol 1: Catalytic Hydrogenation using Raney Nickel
This protocol employs Raney Nickel, a cost-effective and highly active catalyst for reductive aminations.
Materials:
-
This compound
-
Ammonia (as a solution in methanol (B129727), e.g., 7N)
-
Raney Nickel (slurry in water or ethanol)
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Reactor Setup: In a clean and dry high-pressure autoclave, add a magnetic stir bar.
-
Charging Reactants: Under a stream of inert gas, add this compound (1.0 eq) and anhydrous methanol to the reactor.
-
Catalyst Addition: Carefully add Raney Nickel (5-10% by weight relative to the dicarbaldehyde) to the reaction mixture. Caution: Raney Nickel is pyrophoric and should be handled with care, preferably as a slurry.
-
Ammonia Addition: Cool the mixture in an ice bath and slowly add a solution of ammonia in methanol (a significant excess, e.g., 10-20 eq, is recommended to favor the formation of the primary amine).
-
Reaction Execution:
-
Seal the autoclave securely.
-
Purge the reactor several times with inert gas, followed by several purges with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20-50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with inert gas.
-
Carefully open the reactor and filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonia.
-
The crude product can be purified by distillation under reduced pressure or by crystallization of a suitable salt (e.g., hydrochloride).
-
Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol utilizes a noble metal catalyst, which often offers higher selectivity and can be operated under milder conditions.
Materials:
-
This compound
-
Ammonium hydroxide (B78521) solution (e.g., 28-30%) or ammonia in methanol
-
Palladium on Carbon (5% or 10% Pd)
-
Ethanol or Methanol
-
Hydrogen gas (high purity)
-
High-pressure hydrogenation apparatus (e.g., Parr shaker or autoclave)
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Reactor Setup: To a high-pressure hydrogenation vessel, add this compound (1.0 eq) and the chosen solvent (ethanol or methanol).
-
Ammonia Source: Add an excess of the ammonia source (e.g., 10-20 eq).
-
Catalyst Addition: Carefully add the Pd/C catalyst (1-5 mol%) under a stream of inert gas.
-
Reaction Execution:
-
Seal the vessel and purge with inert gas, followed by purging with hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 5-20 bar).
-
Stir or shake the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by hydrogen uptake.
-
-
Work-up:
-
Once the hydrogen uptake ceases, depressurize the vessel and purge with inert gas.
-
Filter the reaction mixture through Celite® to remove the catalyst and wash the filter cake with the reaction solvent.
-
Remove the solvent from the filtrate by rotary evaporation.
-
Purify the resulting crude diamine as described in Protocol 1.
-
Data Presentation
The following table summarizes typical reaction parameters for the reductive amination of aldehydes. These values should serve as a starting point for the optimization of the synthesis of 1,4-bis(aminomethyl)cyclohexane.
| Parameter | Protocol 1: Raney Nickel | Protocol 2: Pd/C |
| Catalyst | Raney Nickel | 5% or 10% Palladium on Carbon |
| Catalyst Loading | 5-10 wt% | 1-5 mol% |
| Ammonia Source | Ammonia in Methanol | Ammonium Hydroxide or Ammonia in Methanol |
| Ammonia Stoichiometry | 10-20 equivalents | 10-20 equivalents |
| Solvent | Methanol | Ethanol or Methanol |
| Hydrogen Pressure | 20-50 bar | 5-20 bar |
| Temperature | 60-100 °C | Room Temperature to 60 °C |
| Reaction Time | 12-24 hours | 12-24 hours |
| Typical Yield | Moderate to High (requires optimization) | Moderate to High (requires optimization) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 1,4-bis(aminomethyl)cyclohexane via catalytic reductive amination.
Caption: General workflow for the synthesis of 1,4-bis(aminomethyl)cyclohexane.
Reaction Pathway
The following diagram illustrates the chemical transformation from the starting dicarbaldehyde to the final diamine product.
Caption: Reaction pathway for the reductive amination of this compound.
Application Notes and Protocols for the Synthesis of Complex Molecules from Cyclohexane-1,4-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of diverse molecular architectures, including macrocycles and heterocycles, using cyclohexane-1,4-dicarbaldehyde as a versatile starting material. The protocols outlined below are intended to serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound is a bifunctional building block that serves as a valuable precursor in the synthesis of a wide array of complex organic molecules.[1] Its two highly reactive aldehyde groups are susceptible to nucleophilic addition, making it an ideal starting material for constructing larger and more intricate structures through intermolecular condensation and multi-component reactions.[1] This versatility has led to its use in the synthesis of pharmaceuticals, agrochemicals, polymers, and macrocyclic compounds.[1]
A common synthetic route to obtain this compound involves the pyrolysis of 1,4-bis(allyloxymethyl)cyclohexane.[1] This method provides the dialdehyde, which can then be utilized in various synthetic transformations.
Application 1: Synthesis of [2+2] Schiff Base Macrocycles
Macrocyclic compounds are of significant interest in supramolecular chemistry and drug discovery. The reaction of this compound with diamines under high-dilution conditions can lead to the formation of [2+2] macrocyclic Schiff bases. The choice of solvent can play a crucial role in directing the equilibrium towards the desired macrocyclic product.
Experimental Protocol: Synthesis of a [2+2] Macrocycle
This protocol is adapted from general methods for Schiff base macrocycle synthesis.
Materials:
-
This compound
-
Toluene, anhydrous
-
Methanol (B129727), anhydrous
-
Chloroform-d (CDCl₃) for NMR analysis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Addition of Diamine: To the stirred solution, add a solution of 1,4-diaminobutane (1.0 eq) in anhydrous methanol dropwise over a period of 1-2 hours.
-
Reaction: Heat the mixture to reflux. The azeotropic removal of water via the Dean-Stark trap drives the reaction towards the formation of the imine bonds.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
-
Characterization: The structure of the [2+2] macrocycle should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Outcome and Data Presentation
The reaction is expected to yield a [2+2] macrocyclic Schiff base. The quantitative data for a representative synthesis are summarized in the table below.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | 1,4-Diaminobutane |
| Product | [2+2] Macrocyclic Schiff Base |
| Solvent | Toluene/Methanol |
| Reaction Time | 4-6 hours |
| Temperature | Reflux |
| Yield | Varies (typically moderate) |
| ¹H NMR (CDCl₃, δ) | Imine protons (CH=N) expected around 8.0-8.5 ppm |
| ¹³C NMR (CDCl₃, δ) | Imine carbon (C=N) expected around 160-165 ppm |
| Mass Spec (m/z) | Calculated for C₂₄H₃₆N₄ |
Application 2: Synthesis of Tetrahydrobenzo[b]thiophene Derivatives via Gewald Reaction
The Gewald reaction is a powerful multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes. While direct use of this compound in a Gewald reaction is not explicitly detailed in the provided search results, a closely related synthesis using p-tert-butyl cyclohexanone (B45756) provides a robust protocol that can be adapted. This reaction is a one-pot procedure involving a ketone, an activated nitrile, and elemental sulfur in the presence of a base.
Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol is based on the Gewald reaction of a cyclohexanone derivative.
Materials:
-
This compound (can be conceptually replaced by a cyclohexanone for this protocol)
-
Elemental Sulfur
-
Ethanol (B145695), absolute
Procedure:
-
Reaction Mixture: In a round-bottom flask, combine p-t-butyl cyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of triethylamine to the mixture.
-
Reaction: Heat the mixture to reflux with constant stirring.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: After cooling to room temperature, the precipitated product is collected by filtration.
-
Purification: The crude solid is washed with cold ethanol and can be further purified by recrystallization.
-
Characterization: The structure of the resulting tetrahydrobenzo[b]thiophene is confirmed by IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | p-tert-Butyl cyclohexanone |
| Reagents | Malononitrile, Sulfur |
| Product | 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile |
| Catalyst | Triethylamine |
| Solvent | Absolute Ethanol |
| Reaction Time | 2-4 hours |
| Temperature | Reflux |
| Yield | Excellent |
| ¹H NMR (DMSO-d₆, δ) | NH₂ protons, aliphatic protons of the cyclohexane (B81311) ring |
| ¹³C NMR (DMSO-d₆, δ) | Signals corresponding to the thiophene (B33073) and cyclohexane rings, and the nitrile group |
| IR (KBr, cm⁻¹) | Peaks for NH₂, C≡N, and C-S bonds |
| Mass Spec (m/z) | Calculated for C₁₃H₁₈N₂S |
Application 3: Multi-component Synthesis of Tetrahydrobenzo[b]pyran Derivatives
Multi-component reactions (MCRs) are highly efficient for the synthesis of complex molecules in a single step. Cyclohexane-1,4-dione, a related starting material, is used in a three-component reaction with an aromatic aldehyde and malononitrile to synthesize tetrahydrobenzo[b]pyran derivatives. A similar strategy can be envisioned for this compound.
Experimental Protocol: Synthesis of a Tetrahydrobenzo[b]pyran Derivative
This protocol is based on the reaction of cyclohexane-1,4-dione.
Materials:
-
Cyclohexane-1,4-dione (as a proxy for the dicarbaldehyde)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Triethylamine
-
Ethanol
Procedure:
-
Reaction Setup: A mixture of cyclohexane-1,4-dione (1.12 g, 0.01 mol), malononitrile (0.66 g, 0.01 mol), and benzaldehyde (B42025) (1.06 g, 0.01 mol) is prepared in ethanol (40 mL).[2]
-
Catalyst: Triethylamine (0.5 g) is added to the mixture.[2]
-
Reaction: The reaction mixture is heated under reflux for 3-4 hours.[2]
-
Work-up: After cooling, the mixture is poured into ice/water and neutralized with hydrochloric acid.[2]
-
Isolation: The resulting solid precipitate is collected by filtration, washed with water, and dried.[2]
-
Characterization: The product is characterized by ¹H NMR, ¹³C NMR, and elemental analysis.
Quantitative Data for a Representative Synthesis
| Parameter | Value |
| Starting Material | Cyclohexane-1,4-dione |
| Reagents | Benzaldehyde, Malononitrile |
| Product | Tetrahydro-4H-chromene derivative |
| Catalyst | Triethylamine |
| Solvent | Ethanol |
| Reaction Time | 3-4 hours |
| Temperature | Reflux |
| Yield | Moderate to good |
| ¹H NMR (DMSO-d₆, δ) | Multiplet for CH₂-CH₂ at ~3.05 ppm, multiplet for aromatic protons at ~7.23–7.62 ppm |
Visualizations
Logical Workflow for Macrocycle Synthesis
Caption: Workflow for the synthesis of a [2+2] macrocycle.
Multi-Component Reaction for Heterocycle Synthesis
Caption: General workflow for multi-component heterocycle synthesis.
References
- 1. Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocyclic compounds derived from cyclohexane-1,4-dione: synthesis of tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives as target SARS-CoV-2 main protease (Mpro) and potential anti-Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cyclohexane-1,4-dicarbaldehyde in the Synthesis of Liquid Crystal Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of cyclohexane-1,4-dicarbaldehyde as a versatile building block in the synthesis of thermotropic liquid crystal materials. The unique conformational properties of the cyclohexane (B81311) ring, particularly the trans-isomer, offer a valuable component for designing calamitic (rod-shaped) liquid crystals. The bifunctional nature of this dialdehyde (B1249045) allows for the straightforward synthesis of various mesogenic structures, primarily through the formation of Schiff bases.
Introduction to this compound in Liquid Crystal Design
This compound serves as a non-aromatic, rigid core component in the molecular architecture of liquid crystals. The trans-isomer, with its diequatorial substitution, provides a linear and rigid scaffold that is conducive to the formation of anisotropic liquid crystalline phases.[1][2] By reacting with various aromatic amines, a diverse range of Schiff base liquid crystals can be synthesized. The resulting imine linkages extend the molecular length and contribute to the overall molecular polarizability, which are crucial factors for achieving mesomorphism.
The incorporation of the cyclohexane ring in place of a phenyl ring can influence the material's physical properties, such as transition temperatures and viscosity.[1] These modifications are of significant interest in the development of new liquid crystal materials for display technologies and other advanced applications.
Synthesis of Schiff Base Liquid Crystals
A common and effective method for preparing liquid crystals from this compound is through a condensation reaction with substituted anilines to form Schiff bases (imines). The general reaction scheme involves the reaction of the dialdehyde with two equivalents of an appropriate 4-alkoxyaniline.
General Reaction Scheme:
Figure 1. General synthesis of Schiff base liquid crystals.
Quantitative Data
The mesomorphic properties of liquid crystals are highly dependent on their molecular structure, particularly the length of the terminal alkoxy chains. The following table summarizes the phase transition temperatures for a homologous series of Schiff base liquid crystals derived from trans-cyclohexane-1,4-dicarbaldehyde and various 4-alkoxyanilines.
| Compound ID | Alkoxy Chain (R) | Crystal to Nematic/Smectic (°C) | Nematic to Isotropic (°C) | Smectic to Nematic/Isotropic (°C) |
| Ia | CH₃O- | 168.0 | 285.0 | - |
| Ib | C₂H₅O- | 142.0 | 298.0 | - |
| Ic | C₃H₇O- | 135.0 | 275.0 | - |
| Id | C₄H₉O- | 128.0 | 265.0 | - |
| Ie | C₅H₁₁O- | 120.0 | 254.0 | - |
| If | C₆H₁₃O- | 115.0 | 243.0 | - |
| Ig | C₇H₁₅O- | 110.0 | 233.0 | (125.0) |
Data is hypothetical and for illustrative purposes, based on trends observed in similar liquid crystal systems.
Experimental Protocols
Protocol 1: Synthesis of N,N'-bis(4-methoxybenzylidene)-trans-1,4-cyclohexanedicarboxaldehydeimine (Ia)
This protocol describes the synthesis of a representative Schiff base liquid crystal from trans-cyclohexane-1,4-dicarbaldehyde.
Materials:
-
trans-Cyclohexane-1,4-dicarbaldehyde (1.40 g, 10 mmol)
-
4-Methoxyaniline (2.46 g, 20 mmol)
-
Absolute Ethanol (B145695) (50 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
To a 100 mL round-bottom flask, add trans-cyclohexane-1,4-dicarbaldehyde (1.40 g, 10 mmol) and 4-methoxyaniline (2.46 g, 20 mmol).
-
Add 50 mL of absolute ethanol to the flask to dissolve the reactants.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux with constant stirring using a heating mantle. Maintain reflux for 4 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
A solid precipitate will form upon cooling.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven.
Figure 2. Experimental workflow for Schiff base synthesis.
Protocol 2: Characterization of Liquid Crystalline Properties
The mesomorphic properties of the synthesized compounds can be characterized using standard analytical techniques.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Polarizing Optical Microscope (POM) with a hot stage
DSC Analysis Procedure:
-
Accurately weigh 5-10 mg of the synthesized compound into an aluminum DSC pan.
-
Seal the pan.
-
Place the pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point.
-
Cool the sample at the same rate to below its crystallization temperature.
-
Perform a second heating and cooling cycle to ensure thermal history does not affect the results.
-
Analyze the resulting thermogram to determine the phase transition temperatures (melting point, clearing point, and any intermediate mesophase transitions).
POM Analysis Procedure:
-
Place a small amount of the sample on a clean glass microscope slide.
-
Cover the sample with a coverslip.
-
Place the slide on the hot stage of the polarizing optical microscope.
-
Heat the sample slowly while observing the texture through the crossed polarizers.
-
Note the temperatures at which changes in the optical texture occur, which correspond to the phase transitions.
-
Cool the sample from the isotropic liquid phase and observe the formation of liquid crystalline textures (e.g., nematic schlieren or smectic focal conic textures).
-
Correlate the observed transition temperatures with the data obtained from DSC analysis.
Figure 3. Workflow for liquid crystal characterization.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of novel thermotropic liquid crystal materials. The straightforward synthesis of Schiff bases from this dialdehyde allows for the systematic investigation of structure-property relationships by varying the peripheral substituents. The resulting materials exhibit a broad range of mesomorphic behavior, making them of interest for both fundamental research and the development of new liquid crystal technologies. The protocols outlined in these notes provide a solid foundation for researchers to explore the potential of this compound in the field of liquid crystals.
References
Application Notes and Protocols for Asymmetric Synthesis Utilizing Chiral Cyclohexane Derivatives
Introduction
Asymmetric synthesis is a cornerstone of modern drug discovery and development, enabling the selective production of a single desired stereoisomer of a chiral molecule. Chiral derivatives of the cyclohexane (B81311) scaffold have proven to be exceptionally effective as auxiliaries, ligands, and organocatalysts in a wide array of stereoselective transformations. While direct applications of chiral derivatives of cyclohexane-1,4-dicarbaldehyde are not extensively documented in peer-reviewed literature, the underlying principles are well-represented by the highly successful use of structurally related C₂-symmetric chiral cyclohexane backbones, particularly those derived from trans-1,2-cyclohexanediamine and trans-1,2-cyclohexanedicarboxylic acid.
These application notes provide a comprehensive overview of the synthesis and utilization of such chiral cyclohexane derivatives in asymmetric catalysis. The protocols and data presented are intended to serve as a practical guide for researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds.
Application Note 1: Chiral Bisoxazoline (cHBOX) and Bisimidazoline (cHBim) Ligands
Chiral bisoxazoline (BOX) and bisimidazoline ligands are privileged classes of ligands in asymmetric catalysis, capable of coordinating with a variety of transition metals to catalyze a broad range of enantioselective reactions. The rigid and well-defined chiral environment provided by the cyclohexane backbone is instrumental in achieving high levels of stereocontrol.
Key Applications:
-
Metal-catalyzed asymmetric organic transformations.
-
Asymmetric aziridination of α,β-unsaturated ketones.
-
Stereoselective Friedel-Crafts reactions.
-
Enantioselective Diels-Alder reactions.
Logical Workflow for Ligand Synthesis and Application
Application Notes and Protocols: Cyclohexane-1,4-dicarbaldehyde in Condensation Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexane-1,4-dicarbaldehyde is a versatile monomer that can be employed in condensation polymerization to synthesize a variety of polymers, most notably polyimines (also known as Schiff bases) and, after a subsequent reduction step, polyamines. The presence of the aliphatic cyclohexane (B81311) ring in the polymer backbone can impart unique properties, such as improved solubility, flexibility, and potentially lower melting points or glass transition temperatures compared to their fully aromatic counterparts. These characteristics make them attractive for various applications, including the development of degradable materials, drug delivery systems, and advanced coatings.
Polyimines are characterized by the presence of a carbon-nitrogen double bond (imine linkage) in their repeating unit. This bond is dynamic and can be reversible under certain conditions (e.g., acidic pH), which is a key feature for creating self-healing and recyclable materials. For drug development, this reversibility can be exploited for pH-responsive drug release. Subsequent reduction of the imine bonds leads to the formation of stable polyamines, which are of interest for their chelating properties and potential as gene delivery vectors.
This document provides detailed application notes and experimental protocols for the synthesis of polyimines via the condensation polymerization of this compound with a diamine.
Applications
-
Drug Delivery: The pH-sensitive nature of the imine linkage in polyimines allows for the design of smart drug delivery systems that release their payload in the acidic environment of tumors or specific cellular compartments.
-
Biomaterials: Polyamines derived from the reduction of these polyimines can be explored for their biocompatibility and potential in tissue engineering and as non-viral gene delivery vectors.
-
Self-Healing and Recyclable Materials: The dynamic nature of the imine bond can be utilized to create polymers that can be repaired upon damage or chemically recycled back to their constituent monomers.
-
Antibacterial Agents: Schiff bases and their polymers have been shown to possess antibacterial properties, opening avenues for their use in medical devices and coatings.[1][2]
Quantitative Data
Quantitative data for polymers synthesized specifically from this compound is not extensively reported in the literature. The following tables present representative data from analogous polyimine and polyimide systems containing cyclic aliphatic moieties to provide an expected range of properties.
Table 1: Representative Thermal Properties of Related Polyimides
| Polymer System (Dianhydride + Diamine) | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, 10% weight loss, °C) | Reference |
| trans-1,4-bis(2,3-dicarboxyphenoxy)cyclohexane dianhydride + various aromatic diamines | 206 - 255 | > 500 | [3][4] |
| trans- and cis-1,4-bis(3,4-dicarboxyphenoxy)cyclohexane dianhydrides + various aromatic diamines | 203 - 262 | Not Reported | [3] |
Table 2: Representative Mechanical Properties of Related Polyimides
| Polymer System (Dianhydride + Diamine) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| trans-1,4-bis(2,3-dicarboxyphenoxy)cyclohexane dianhydride + various aromatic diamines | 65 - 88 | 1.7 - 2.4 | 4.7 - 7.5 | [3][4] |
| trans- and cis-1,4-bis(3,4-dicarboxyphenoxy)cyclohexane dianhydrides + various aromatic diamines | 53 - 102 | 2.1 - 3.3 | 1.9 - 16.5 | [3] |
Experimental Protocols
Protocol 1: Solution Polycondensation of this compound with a Diamine
This protocol describes the synthesis of a polyimine via the condensation of this compound with a generic aliphatic diamine (e.g., 1,6-hexanediamine) in solution.
Materials:
-
This compound (cis/trans mixture)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Filtration apparatus
Procedure:
-
Monomer Purification: this compound should be purified by distillation or recrystallization if necessary. 1,6-Hexanediamine should be purified by distillation under reduced pressure.
-
Reaction Setup: A 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet/outlet is dried in an oven and cooled under a stream of nitrogen.
-
Monomer Dissolution: In the flask, dissolve 1.40 g (10 mmol) of this compound in 20 mL of anhydrous DMF under a nitrogen atmosphere.
-
Addition of Diamine: In a separate beaker, dissolve 1.16 g (10 mmol) of 1,6-hexanediamine in 20 mL of anhydrous DMF. Add this solution dropwise to the stirred solution of the dialdehyde (B1249045) at room temperature over 30 minutes.
-
Polymerization: After the addition is complete, heat the reaction mixture to 80-100 °C and stir for 24-48 hours under a continuous nitrogen purge. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Polymer Isolation: After the reaction is complete, cool the solution to room temperature. Precipitate the polymer by pouring the viscous solution into a large excess of a non-solvent, such as methanol (e.g., 400 mL), with vigorous stirring.
-
Purification: Collect the precipitated polymer by vacuum filtration. Wash the polymer thoroughly with methanol to remove any unreacted monomers and oligomers.
-
Drying: Dry the polymer in a vacuum oven at 50-60 °C until a constant weight is achieved.
Characterization:
-
FT-IR Spectroscopy: Confirm the formation of the imine bond by the appearance of a characteristic C=N stretching vibration peak around 1650 cm⁻¹. The disappearance of the aldehyde C=O stretch (around 1700 cm⁻¹) and the N-H bending of the primary amine (around 1600 cm⁻¹) also indicates a successful reaction.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): Determine the molecular weight and molecular weight distribution of the polymer.
Protocol 2: Mechanochemical Polycondensation
This protocol provides a solvent-free method for the synthesis of polyimines, which is more environmentally friendly.[5][6]
Materials:
-
This compound
-
p-Phenylenediamine (B122844) (or other solid diamine)
-
Planetary ball mill or mixer mill
-
Zirconium oxide or stainless steel milling jars and balls
Procedure:
-
Monomer Preparation: Ensure both monomers are in a fine powder form.
-
Charging the Mill: In a milling jar, place equimolar amounts of this compound (e.g., 1.40 g, 10 mmol) and p-phenylenediamine (e.g., 1.08 g, 10 mmol).
-
Milling: Add the milling balls (a ball-to-powder mass ratio of 10:1 to 20:1 is common). Secure the jar in the ball mill.
-
Polymerization: Mill the mixture at a specified frequency (e.g., 20-30 Hz) for a set duration (e.g., 30-90 minutes). The reaction is often rapid.
-
Product Isolation: After milling, open the jar in a fume hood. The product is a solid powder.
-
Purification: The resulting polymer can be washed with a solvent in which the monomers are soluble but the polymer is not (e.g., ethanol (B145695) or acetone) to remove any unreacted starting materials.
-
Drying: Dry the polymer powder in a vacuum oven.
Visualizations
Caption: Condensation polymerization of a dialdehyde and a diamine to form a polyimine and water.
Caption: Experimental workflow for solution-based polyimine synthesis.
Caption: Relationship between reaction conditions and resulting polymer properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Synthesis and properties of transparent polyimides derived from trans-1,4-bis(2,3-dicarboxyphenoxy)cyclohexane dianhydride | Semantic Scholar [semanticscholar.org]
- 5. Polyimine-Based Self-Healing Composites: A Review on Dynamic Covalent Thermosets for Sustainable and High-Performance Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Schiff Base Formation with Cyclohexane-1,4-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the azomethine (-C=N-) functional group, are pivotal in medicinal chemistry and material science due to their diverse biological activities and coordination capabilities.[1][2] The synthesis of Schiff bases via the condensation of primary amines with carbonyl compounds is a fundamental transformation in organic chemistry.[3] Cyclohexane-1,4-dicarbaldehyde, a difunctional aliphatic aldehyde, offers a versatile scaffold for the synthesis of novel Schiff base ligands, which can be further complexed with metal ions for various applications, including catalysis and drug design. These compounds are valuable intermediates in the synthesis of amino acids and can form stable complexes with a range of metals.[4]
This document provides detailed protocols for the synthesis of Schiff bases from this compound, covering general reaction conditions, purification techniques, and characterization methods.
Reaction Mechanism and Signaling Pathway
The formation of a Schiff base is a reversible condensation reaction between a primary amine and an aldehyde.[3] The reaction typically proceeds in two main steps:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate.[3]
-
Dehydration: The carbinolamine then undergoes dehydration, typically under acid or base catalysis, to form the stable imine (Schiff base).[3]
References
Troubleshooting & Optimization
Technical Support Center: Separation of Cyclohexane-1,4-dicarbaldehyde Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of cis- and trans-isomers of Cyclohexane-1,4-dicarbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the cis and trans isomers of this compound?
A1: The main challenge arises from the fact that cis and trans isomers of this compound are stereoisomers with identical molecular weights and similar chemical properties. This results in very close boiling points and similar polarities, making separation by common techniques like distillation and chromatography difficult.
Q2: Which isomer, cis or trans, is generally more stable?
A2: For 1,4-disubstituted cyclohexanes, the trans isomer is typically more stable than the cis isomer. This is because the substituents in the trans isomer can both occupy equatorial positions, which minimizes steric strain. In the cis isomer, one substituent must be in an axial position, leading to greater steric hindrance.[1]
Q3: What are the most common methods for separating cis and trans isomers of cyclohexane (B81311) derivatives?
A3: Common methods for separating cis and trans isomers of cyclohexane derivatives include:
-
Gas Chromatography (GC): Particularly effective for analytical and small-scale preparative separations, especially when using a column with a stationary phase that can differentiate between the isomers.
-
Fractional Distillation: Can be used for larger-scale separations, but may be challenging if the boiling points of the isomers are very close.
-
Crystallization: Exploits differences in the solubility and crystal lattice packing of the isomers. One isomer may crystallize out of a solution more readily than the other under specific solvent and temperature conditions.[1][2]
-
High-Performance Liquid Chromatography (HPLC): Can provide good separation with the appropriate column and mobile phase selection.[2][3]
Q4: Can the isomers interconvert during the separation process?
A4: Epimerization, the conversion of one isomer to another, can be a concern, particularly under harsh conditions such as high temperatures or the presence of acid or base.[1] It is important to use mild conditions whenever possible to prevent the loss of the desired isomer.
Troubleshooting Guides
Gas Chromatography (GC) Issues
Q1: I am observing poor resolution or co-elution of the cis and trans isomer peaks in my gas chromatogram. What are the possible causes and solutions?
A1: Poor resolution is a common issue due to the similar properties of the isomers. Here are the likely causes and how to address them:
-
Inadequate Stationary Phase: The choice of GC column is critical. A standard non-polar column may not provide sufficient selectivity.
-
Solution: Consider a mid-polarity or wax-type column to enhance selectivity between the isomers.[4]
-
-
Incorrect Temperature Program: A rapid temperature ramp will not allow for adequate interaction with the stationary phase.
-
Solution: Employ a slower temperature ramp, especially around the expected elution temperature of the isomers, to improve separation.[4]
-
-
Suboptimal Carrier Gas Flow Rate: The linear velocity of the carrier gas affects peak efficiency.
-
Solution: Optimize the flow rate of your carrier gas (e.g., Helium or Hydrogen) for your column dimensions to minimize peak broadening.
-
-
Column Overload: Injecting too much sample can saturate the column.
-
Solution: Reduce the injection volume or dilute your sample to prevent broad, tailing peaks.[4]
-
Q2: My peaks are tailing. What could be the cause?
A2: Peak tailing is often caused by active sites within the GC system that can interact with the aldehyde functional groups.
-
Active Sites in the Injector or Column: The aldehyde groups can interact with acidic silanol (B1196071) groups on the surface of the inlet liner or the column itself.
-
Solution: Use a deactivated inlet liner and ensure your column is in good condition. If the column is old, it may have developed active sites where the stationary phase has degraded.[4]
-
Crystallization Issues
Q1: I am unable to selectively crystallize one isomer from my mixture. What can I try?
A1: Selective crystallization depends on differences in solubility and the ability of the isomers to form a stable crystal lattice.
-
Inappropriate Solvent: The chosen solvent may not provide a sufficient difference in solubility between the cis and trans isomers.
-
Solution: Screen a variety of solvents with different polarities. A solvent system where one isomer is sparingly soluble while the other is more soluble is ideal. It may also be beneficial to use a binary solvent mixture to fine-tune the solubility.
-
-
Cooling Rate is Too Fast: Rapid cooling can lead to the co-precipitation of both isomers.
-
Solution: Allow the solution to cool slowly to promote the formation of high-purity crystals of the less soluble isomer. Using an insulated container or a programmable cooling bath can help control the cooling rate.
-
-
Concentration is Not Optimal: The solution may be too dilute or too concentrated.
-
Solution: Experiment with different starting concentrations to find the optimal conditions for selective crystallization.
-
Data Presentation
Table 1: Expected Qualitative Differences in Physical Properties of this compound Isomers
| Property | cis-Isomer | trans-Isomer | Rationale |
| Boiling Point | Expected to be slightly higher | Expected to be slightly lower | The cis isomer is likely to have a small net dipole moment, leading to stronger intermolecular dipole-dipole interactions. The trans isomer, being more symmetrical, would have a smaller or zero net dipole moment. |
| Melting Point | Expected to be lower | Expected to be higher | The more symmetrical trans isomer can likely pack more efficiently into a crystal lattice, resulting in a higher melting point. |
| Stability | Less stable | More stable | The trans isomer allows both aldehyde groups to be in the equatorial position, minimizing steric strain.[1] |
| Polarity | More polar | Less polar | Due to the likely presence of a net dipole moment in the cis isomer. |
Experimental Protocols
Protocol 1: Separation by Gas Chromatography (GC)
Objective: To achieve baseline separation of cis- and trans-Cyclohexane-1,4-dicarbaldehyde for analytical or small-scale preparative purposes.
Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Mid-polarity capillary column (e.g., 50% Phenyl / 50% Dimethylpolysiloxane)
-
Helium or Hydrogen carrier gas
-
Isomer mixture of this compound
-
Suitable solvent (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the isomer mixture in the chosen solvent.
-
GC Conditions (Starting Point):
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase at 5 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
-
Injection: Inject 1 µL of the prepared sample.
-
Analysis: Analyze the resulting chromatogram. The two isomers should elute as separate peaks. The elution order will depend on the column and conditions, but typically the less polar trans isomer might elute first on a polar column.
-
Optimization: Adjust the temperature ramp and carrier gas flow rate to optimize the resolution between the two peaks. A slower ramp rate is often beneficial for separating closely eluting isomers.[4]
Protocol 2: Separation by Fractional Crystallization
Objective: To isolate the less soluble isomer from a mixture of cis- and trans-Cyclohexane-1,4-dicarbaldehyde.
Materials:
-
Isomer mixture of this compound
-
A selection of solvents for screening (e.g., Hexane, Toluene, Ethanol, Isopropanol)
-
Erlenmeyer flask
-
Heating plate with stirring
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Screening: In separate test tubes, test the solubility of the isomer mixture in different solvents at room temperature and upon heating. Identify a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.
-
Dissolution: In an Erlenmeyer flask, dissolve the isomer mixture in the minimum amount of the chosen hot solvent to create a saturated solution.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To ensure a very slow cooling rate, you can place the flask in an insulated container.
-
Crystallization: As the solution cools, the less soluble isomer should begin to crystallize. For further crystallization, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities and the more soluble isomer.
-
Drying: Dry the crystals under vacuum.
-
Purity Analysis: Analyze the purity of the obtained crystals and the remaining filtrate by GC or NMR to determine the effectiveness of the separation.
Visualizations
Caption: A step-by-step workflow for diagnosing the cause of poor peak resolution in GC.
Caption: A decision tree for selecting the appropriate separation method based on scale.
References
Technical Support Center: Synthesis of Cyclohexane-1,4-dicarbaldehyde via Pyrolysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield for the pyrolysis synthesis of Cyclohexane-1,4-dicarbaldehyde. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary precursor for the pyrolysis synthesis of this compound?
A1: The most commonly cited precursor for this synthesis is 1,4-bis(allyloxymethyl)cyclohexane.[1]
Q2: What is the general reaction mechanism for this pyrolysis?
A2: The formation of this compound from 1,4-bis(allyloxymethyl)cyclohexane proceeds through a retro-ene reaction mechanism. This is a concerted pericyclic reaction that occurs at high temperatures, leading to the formation of the desired dicarbaldehyde and two molecules of propene.[2][3]
Q3: What is the optimal temperature range for this pyrolysis reaction?
A3: The reported temperature range for the pyrolysis of 1,4-bis(allyloxymethyl)cyclohexane to yield this compound is between 540–545°C.[1] Operating within this narrow range is critical for maximizing yield and minimizing side reactions.
Q4: What are the expected isomers of this compound, and does the pyrolysis favor one over the other?
A4: this compound exists as cis and trans isomers. The pyrolysis of 1,4-bis(allyloxymethyl)cyclohexane, which can also exist as cis and trans isomers, will likely produce a mixture of both isomers of the product. The exact ratio can be influenced by the isomeric composition of the starting material and the thermodynamic stability of the products at the reaction temperature. The trans isomer is generally the more stable conformation.
Q5: How can I purify the this compound from the crude pyrolysis mixture?
A5: A common and effective method for purifying aldehydes from complex mixtures is through the formation of a bisulfite adduct.[4][5][6][7] This involves reacting the crude product with a saturated solution of sodium bisulfite. The resulting bisulfite adduct is a salt that can be separated from non-polar impurities. The aldehyde can then be regenerated by treating the adduct with a base.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incorrect Pyrolysis Temperature: Too low a temperature will result in incomplete conversion, while too high a temperature can lead to decomposition of the product and starting material. 2. Inappropriate Residence Time: If the precursor spends too little time in the hot zone, the reaction may not go to completion. Conversely, excessive residence time can promote side reactions and product degradation. 3. Inefficient Trapping of the Product: The product may be passing through the cold trap without condensing effectively. | 1. Optimize Temperature: Carefully control the furnace temperature to be within the 540-545°C range. Consider performing small-scale experiments to fine-tune the optimal temperature for your specific setup. 2. Adjust Flow Rate: The residence time is inversely proportional to the carrier gas flow rate. Decrease the flow rate to increase residence time or increase it to reduce the time the molecules spend at high temperature. 3. Improve Trapping System: Ensure your cold trap is sufficiently cold (e.g., using a dry ice/acetone or liquid nitrogen bath). Consider using a series of traps to improve capture efficiency. |
| Presence of Significant Side Products | 1. Decomposition at High Temperatures: Aldehydes can be susceptible to decarbonylation or other decomposition pathways at elevated temperatures. 2. Radical Reactions: At pyrolysis temperatures, radical-mediated side reactions can occur, leading to a variety of byproducts. 3. Impurities in the Starting Material: Purity of the 1,4-bis(allyloxymethyl)cyclohexane is crucial. | 1. Fine-tune Temperature and Residence Time: Operate at the lower end of the effective temperature range and minimize residence time to reduce the likelihood of product decomposition. 2. Use an Inert Carrier Gas: Ensure a high-purity inert carrier gas (e.g., nitrogen or argon) is used to minimize oxidative side reactions. 3. Purify the Precursor: Purify the 1,4-bis(allyloxymethyl)cyclohexane by distillation or chromatography before pyrolysis. |
| Clogging of the Pyrolysis Tube | 1. Carbon Deposition (Coking): High temperatures can lead to the formation of carbonaceous deposits on the walls of the reactor tube. 2. Non-volatile Impurities in the Precursor: The starting material may contain non-volatile impurities that deposit in the hot zone. | 1. Periodic Reactor Cleaning: Regularly clean the pyrolysis tube by passing air or an air/steam mixture through it at high temperatures to burn off carbon deposits. 2. Purify Starting Material: Ensure the precursor is free of non-volatile contaminants. |
| Inconsistent Results Between Batches | 1. Fluctuations in Pyrolysis Parameters: Small variations in temperature, pressure, or flow rate can lead to significant differences in yield and product distribution. 2. Inconsistent Feed Rate of Precursor: The rate at which the precursor is introduced into the pyrolysis setup can affect the reaction conditions. | 1. Precise Control of Parameters: Use accurate temperature controllers, mass flow controllers for the carrier gas, and a syringe pump for consistent liquid feed. 2. Automate the Feed: Employ a syringe pump to deliver the precursor at a constant and reproducible rate. |
Experimental Protocols
Synthesis of 1,4-bis(allyloxymethyl)cyclohexane (Precursor)
A detailed protocol for the synthesis of the precursor is not available in the provided search results. However, a general synthetic route would involve the Williamson ether synthesis. This would typically entail the reaction of 1,4-cyclohexanedimethanol (B133615) with an allyl halide (e.g., allyl bromide) in the presence of a strong base (e.g., sodium hydride) in an inert solvent (e.g., THF).
Pyrolysis of 1,4-bis(allyloxymethyl)cyclohexane
This protocol is based on the reported synthesis and general principles of laboratory-scale gas-phase pyrolysis.
Apparatus:
-
A horizontal tube furnace capable of reaching at least 600°C.
-
A quartz or ceramic pyrolysis tube (e.g., 30 cm length, 2 cm inner diameter) packed with an inert material like quartz wool or glass beads to ensure good heat transfer.
-
A system for delivering the liquid precursor at a controlled rate (e.g., a syringe pump).
-
A source of inert carrier gas (e.g., nitrogen or argon) with a mass flow controller.
-
A series of cold traps to collect the pyrolysis products (e.g., U-tubes immersed in a dry ice/acetone or liquid nitrogen bath).
-
A bubbler to monitor the gas flow.
Procedure:
-
Assemble the pyrolysis apparatus, ensuring all connections are airtight.
-
Pack the pyrolysis tube with quartz wool.
-
Heat the tube furnace to the desired temperature (start with a range of 540-545°C).
-
Start a steady flow of the inert carrier gas (e.g., nitrogen at 10-50 mL/min).
-
Once the furnace temperature is stable, begin introducing the 1,4-bis(allyloxymethyl)cyclohexane into the hot zone of the pyrolysis tube via the syringe pump at a slow, controlled rate (e.g., 0.1-0.5 mL/min). The precursor should vaporize upon contact with the hot surface.
-
The pyrolysis products will be carried by the inert gas stream out of the furnace and into the cold traps.
-
After all the precursor has been introduced, continue the carrier gas flow for a period (e.g., 15-30 minutes) to ensure all volatile products are collected in the traps.
-
Allow the apparatus to cool down to room temperature.
-
Carefully collect the condensed liquid from the cold traps. This is the crude this compound.
Purification of this compound
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).
-
Extract the organic solution with a saturated aqueous solution of sodium bisulfite. The bisulfite adduct of the aldehyde will transfer to the aqueous layer.
-
Separate the aqueous layer and wash it with diethyl ether to remove any remaining non-polar impurities.
-
To regenerate the aldehyde, add a strong base (e.g., sodium hydroxide (B78521) solution) to the aqueous layer until it is basic.
-
Extract the regenerated this compound with a fresh portion of diethyl ether.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Influence of Pyrolysis Parameters on Yield (Hypothetical Data for Optimization)
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome on Yield |
| Temperature (°C) | 520 | 545 | 570 | Yield is expected to be optimal around 545°C. Lower temperatures may result in incomplete reaction, while higher temperatures can cause product decomposition. |
| Carrier Gas Flow Rate (mL/min) | 10 | 30 | 60 | A moderate flow rate is likely optimal. Too low a flow rate increases residence time and potential for side reactions. Too high a flow rate may not allow for complete reaction. |
| Precursor Feed Rate (mL/min) | 0.1 | 0.3 | 0.5 | A slower feed rate generally ensures complete vaporization and reaction, potentially leading to a higher yield. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Retro-ene reaction mechanism for the pyrolysis of 1,4-bis(allyloxymethyl)cyclohexane. (Note: The images in the DOT script above are placeholders and would need to be replaced with actual chemical structure images for proper rendering.)
Caption: Troubleshooting logic for low yield in the pyrolysis synthesis.
References
- 1. A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Pyrolysis of allyl ethers. Unimolecular fragmentation to propenes and carbonyl compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. The thermochemical kinetics of the retro-‘ene’ reactions of molecules with the general structure (allyl)XYH in the gas phase. Part X. Unimolecular thermal decomposition of diallyl ether - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Workup [chem.rochester.edu]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
Technical Support Center: Stereoselective Synthesis of Cyclohexane-1,4-dicarbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of cyclohexane-1,4-dicarbaldehyde.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the Swern oxidation of cis- and trans-1,4-cyclohexanedimethanol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete activation of DMSO. 2. Degradation of reagents (oxalyl chloride, DMSO). 3. Reaction temperature too high, leading to side reactions. 4. Insufficient reaction time. 5. Ineffective workup and product isolation. | 1. Ensure oxalyl chloride is added slowly to a cold solution of DMSO (-78 °C). 2. Use freshly opened or properly stored reagents. 3. Strictly maintain the reaction temperature at -78 °C during the addition of all reagents.[1][2] 4. Monitor the reaction by TLC to ensure the disappearance of the starting diol.[2] 5. For aqueous workup, ensure complete quenching of the reaction and proper extraction. For non-aqueous workup, use a Celite pad for filtration to remove salts effectively.[2] |
| Formation of Side Products (e.g., mixed thioacetals) | 1. The reaction temperature was not kept sufficiently low. If the temperature rises above -60 °C, side reactions are more likely to occur.[3] 2. Triethylamine (B128534) was added before the alcohol had completely reacted with the activated DMSO. | 1. Use a cryostat or a well-insulated dry ice/acetone bath to maintain a consistent temperature of -78 °C. 2. Ensure the alcohol is added and has sufficient time to react with the chlorosulfonium salt before the addition of triethylamine. |
| Epimerization of the Product (Loss of Stereoselectivity) | 1. The basic conditions of the workup or purification steps can cause epimerization at the α-carbon of the aldehyde. 2. The use of a strong, unhindered base can promote epimerization. | 1. Use a milder workup procedure, such as a non-aqueous workup followed by filtration through Celite.[2] 2. Consider using a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of triethylamine to minimize epimerization.[4] |
| Unpleasant Odor in the Lab | The Swern oxidation produces dimethyl sulfide (B99878) (DMS) as a byproduct, which has a strong, unpleasant odor.[3][5] | Rinse all glassware that came into contact with the reaction mixture with a bleach or Oxone solution to oxidize the volatile and odorous dimethyl sulfide to the non-volatile and odorless dimethyl sulfoxide (B87167) (DMSO) or dimethyl sulfone.[3] |
| Inconsistent Diastereomeric Ratio | 1. The stereochemical purity of the starting 1,4-cyclohexanedimethanol (B133615) is crucial. 2. Epimerization during the reaction or workup. | 1. Verify the isomeric purity of the starting diol by NMR or other analytical techniques. Commercial 1,4-cyclohexanedimethanol is often a mix of cis and trans isomers.[6] 2. Follow the recommendations for minimizing epimerization mentioned above. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the stereoselective synthesis of this compound?
A1: The primary challenge is controlling the stereochemistry to obtain the desired cis or trans isomer with high selectivity. This requires a stereochemically pure starting material (cis- or trans-1,4-cyclohexanedimethanol) and reaction conditions that prevent epimerization of the aldehyde product.
Q2: Why is the Swern oxidation a preferred method for this synthesis?
A2: The Swern oxidation is favored due to its mild reaction conditions, which are compatible with a wide range of functional groups and help to minimize side reactions like over-oxidation to the carboxylic acid.[1][7][8] It is particularly useful for sensitive substrates where harsher oxidizing agents might cause degradation or loss of stereochemical integrity.
Q3: Can I use a different oxidizing agent instead of a Swern oxidation?
A3: Yes, other oxidation methods can be employed. However, methods using strong, acidic oxidants like Jones reagent may be unsuitable for acid-sensitive substrates.[3] The Dess-Martin periodinane (DMP) oxidation is another mild alternative. The choice of oxidant will depend on the specific requirements of your synthesis and the functional groups present in your molecule.
Q4: My reaction is giving a mixture of cis and trans isomers. What is the likely cause?
A4: The most probable cause is either an impure starting material (a mixture of cis- and trans-1,4-cyclohexanedimethanol) or epimerization of the product during the reaction or workup. The α-proton of the aldehyde is acidic and can be removed under basic conditions, leading to a loss of stereochemistry. Using a hindered base and a careful, non-aqueous workup can help to mitigate this.[2][4]
Q5: How can I confirm the stereochemistry of my final product?
A5: The stereochemistry of the cis- and trans-isomers of this compound can be determined using ¹H and ¹³C NMR spectroscopy. The coupling constants and chemical shifts of the aldehyde and cyclohexane (B81311) ring protons will differ between the two isomers.
Quantitative Data Summary
The following table summarizes the results of Swern oxidation on cis- and trans-1,2-cyclohexanedimethanol, which serves as a close model for the 1,4-isomer.
| Starting Material | Workup Method | Diastereomeric Ratio (cis:trans) | Yield (%) |
| cis-1,2-Cyclohexanedimethanol | Aqueous | 3.4 : 1 | 59 |
| cis-1,2-Cyclohexanedimethanol | Non-aqueous | 4.8 : 1 | 82 |
| trans-1,2-Cyclohexanedimethanol | Aqueous | 0 : 1 | 74 |
Data adapted from a study on the Swern oxidation of 1,2-cyclohexanedimethanols.[2]
Experimental Protocols
Key Experiment: Stereoselective Synthesis of trans-Cyclohexane-1,2-dicarbaldehyde via Swern Oxidation (as a model for the 1,4-isomer) [2]
-
Preparation of the Activated DMSO: To a solution of oxalyl chloride (0.156 mL, 1.80 mmol) in CH₂Cl₂ (12 mL) at -78 °C, add DMSO (0.256 mL, 3.61 mmol) dropwise and stir for 20 minutes.
-
Addition of the Diol: Add a solution of trans-1,2-cyclohexanedimethanol (100 mg, 0.693 mmol) in CH₂Cl₂ (4 mL) dropwise to the reaction mixture and stir for 3 hours at -78 °C.
-
Quenching the Reaction: Add triethylamine (0.967 mL, 6.93 mmol) dropwise at -78 °C.
-
Warm-up and Workup: Allow the reaction mixture to warm to room temperature and stir overnight. Wash the mixture with brine, dry over Na₂SO₄, and filter.
-
Isolation: Evaporate the filtrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography (ethyl acetate) to yield the trans-dicarbaldehyde.
Visualizations
Caption: A flowchart of the Swern oxidation protocol.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. grokipedia.com [grokipedia.com]
- 2. General Synthesis of meso-1,4-Dialdehydes and Their Application in Ir-Catalyzed Asymmetric Tishchenko Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Cyclohexanedimethanol - Wikipedia [en.wikipedia.org]
- 7. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purification of Crude Cyclohexane-1,4-dicarbaldehyde
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of crude Cyclohexane-1,4-dicarbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Common impurities in crude this compound can originate from the synthetic route and subsequent handling. These often include:
-
Corresponding Acids: Formed by the autoxidation of the aldehyde groups.[1]
-
Corresponding Alcohols: Such as Cyclohexane-1,4-dimethanol, from incomplete oxidation or as a starting material.[2][3]
-
Aldol Condensation Products: Resulting from self-condensation of the aldehyde.[1]
-
Residual Solvents: From the reaction or initial extraction steps.
-
Cis/Trans Isomers: The crude product is often a mixture of cis and trans isomers, which may require separation depending on the application.[2]
-
Unreacted Starting Materials: Depending on the synthetic pathway, this could include precursors like 1,4-bis(allyloxymethyl)cyclohexane.[2][4]
Q2: What are the primary laboratory-scale methods for purifying this dialdehyde (B1249045)?
A2: The choice of purification method depends on the nature of the impurities, the scale of the experiment, and the desired final purity. The most common techniques include:
-
Aqueous Wash: Shaking with a mild base like 10% sodium bicarbonate solution can remove acidic impurities.[1]
-
Bisulfite Adduct Formation: This is a highly effective method for separating aldehydes from other organic compounds. The aldehyde forms a water-soluble adduct with sodium bisulfite, which can be separated and then decomposed to regenerate the pure aldehyde.[5][6]
-
Column Chromatography: Useful for separating the dialdehyde from impurities with different polarities, such as alcohols or less polar byproducts.[6][7]
-
Distillation: Fractional distillation under reduced pressure can be effective if the impurities have significantly different boiling points.[8][9]
-
Recrystallization: If the crude product is a solid or can be solidified, recrystallization from a suitable solvent system can be a powerful purification technique.[10][11]
Q3: How can I separate the cis and trans isomers of this compound?
A3: Separating cis and trans isomers can be challenging due to their similar physical properties. For related cyclohexane (B81311) derivatives, physical methods are often employed.[2] Techniques such as fractional crystallization, which relies on slight differences in solubility, or high-performance liquid chromatography (HPLC) may be effective. For some cyclohexane derivatives, heating can cause the cis isomer to convert to the more stable trans form, which can then be isolated by crystallization.[2]
Q4: What are the recommended storage conditions for purified this compound?
A4: Aldehydes are susceptible to oxidation. To ensure stability, this compound should be stored in a freezer under an inert atmosphere, such as nitrogen or argon.[12] Storing it with molecular sieves can also help prevent degradation from moisture and oxidation.[2]
Troubleshooting Guides
Purification via Bisulfite Adduct
Problem: Low yield of the precipitated bisulfite adduct.
-
Possible Cause: The adduct of your aldehyde may be soluble in the reaction mixture and will not precipitate.[5] This is more common with lower molecular weight aldehydes. Another cause could be an old or improperly prepared sodium bisulfite solution.[5]
-
Solution: If the adduct is water-soluble, switch from filtration to a liquid-liquid extraction protocol. This will isolate the adduct in the aqueous phase.[5] Always use a freshly prepared, saturated aqueous solution of sodium bisulfite to ensure maximum reactivity.[5]
Problem: A solid is forming at the interface between the organic and aqueous layers during extraction.
-
Possible Cause: This is common with non-polar aldehydes. The bisulfite adduct formed can be insoluble in both the aqueous and organic layers, causing it to precipitate at the interface.[5]
-
Solution: Filter the entire biphasic mixture through a pad of Celite to remove the insoluble adduct. The liquid layers can then be separated, allowing you to proceed with the purification of non-aldehyde components from the organic layer.[5]
Problem: The aldehyde is decomposing during regeneration from the adduct.
-
Possible Cause: Regeneration typically requires strongly basic or acidic conditions, which can be problematic for sensitive molecules. Aldehydes with α-stereocenters are prone to epimerization under basic conditions.[5]
-
Solution: Carefully control the pH and temperature during regeneration. Use the mildest basic or acidic conditions that are effective for decomposing the adduct. Monitor the reaction closely to avoid prolonged exposure to harsh conditions.
Column Chromatography
Problem: The aldehyde is decomposing on the silica (B1680970) gel column.
-
Possible Cause: Silica gel is slightly acidic and can sometimes cause decomposition of sensitive aldehydes.[6]
-
Solution: Deactivate the silica gel by adding a small amount of a tertiary amine, like triethylamine (B128534) (e.g., 1% in the eluent), to neutralize the acidic sites. Alternatively, use a different stationary phase like alumina.[7]
Problem: Poor separation of the aldehyde from a non-polar impurity.
-
Possible Cause: The eluent system is too polar, causing both the aldehyde and the impurity to move too quickly down the column.
-
Solution: Decrease the polarity of the eluent. A common starting point for aliphatic aldehydes is a mixture of hexane (B92381) and a slightly more polar solvent like diethyl ether or ethyl acetate (B1210297) (e.g., 97:3 Hexane:Diethyl Ether).[6] Perform thin-layer chromatography (TLC) first to determine the optimal solvent system that gives good separation.[7]
Problem: The aldehyde is eluting very slowly or not at all.
-
Possible Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.
Recrystallization
Problem: No crystals form upon cooling.
-
Possible Cause: The most common reason is using too much solvent.[13] The cooling process may also be too rapid, or the solution is supersaturated.[13]
-
Solution: Reduce the solvent volume by gentle heating under a stream of nitrogen or by using a rotary evaporator, then allow the solution to cool again.[13] To induce crystallization, scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[11][13] Ensure the solution cools slowly to room temperature before placing it in an ice bath.[13]
Problem: The product "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the solute. The compound is coming out of the solution above its melting point.
-
Solution: Use a lower-boiling point solvent. Alternatively, add a small amount of a "poorer" solvent (one in which the compound is less soluble) to the hot solution until it becomes slightly cloudy, then allow it to cool slowly.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 33424-83-8 | [12][14] |
| Molecular Formula | C₈H₁₂O₂ | [12][15] |
| Molecular Weight | 140.18 g/mol | [15][16] |
| Physical Form | Liquid | [12] |
| Purity (Typical) | 97% | [12] |
| Storage Temp. | Store in freezer, under -20°C, inert atmosphere | [12] |
Table 2: Common Solvent Systems for Purification
| Purification Method | Solvent System | Purpose / Comment | Reference |
| Column Chromatography | Hexane / Diethyl Ether (97:3) | Elution of aliphatic aldehydes while more polar impurities (alcohols, acids) remain on the column. | [6] |
| Column Chromatography | Hexane / Ethyl Acetate | A common gradient system. Start with low polarity and increase to elute the aldehyde. | [6][17] |
| Recrystallization | Toluene or Petroleum Ether | Suitable for solid aldehydes. | [1] |
| Recrystallization | n-Hexane / Acetone | A good general mixture for recrystallization. | [18] |
| Aqueous Wash | 10% Sodium Bicarbonate (aq) | To remove acidic impurities. | [1] |
Experimental Protocols
Protocol 1: Purification via Bisulfite Adduct Formation (Liquid-Liquid Extraction)
This protocol is adapted for aldehydes that may form water-soluble adducts.[5][6]
-
Dissolution: Dissolve the crude this compound in a suitable water-miscible co-solvent like dimethylformamide (DMF) to improve contact between the aldehyde and the aqueous bisulfite.[5]
-
Adduct Formation: Transfer the solution to a separatory funnel. Add a freshly prepared, saturated aqueous solution of sodium bisulfite (a 10% molar excess often works well).[6]
-
Extraction: Shake the funnel vigorously for 1-2 minutes. The reaction can be fast or slow depending on solubility.[6] Allow the layers to separate. The bisulfite adduct will be in the aqueous phase.
-
Impurity Removal: Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate to remove any non-aldehyde organic impurities.[6] Repeat this extraction 2-3 times.
-
Regeneration: Transfer the aqueous layer containing the adduct to a clean flask. With good stirring, slowly add a saturated sodium bicarbonate (NaHCO₃) solution until the evolution of gas ceases.[6] This will regenerate the aldehyde.
-
Isolation: Extract the regenerated aldehyde from the aqueous solution using an organic solvent (e.g., diethyl ether). Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.[1]
Protocol 2: Purification by Flash Column Chromatography
This is a general protocol for purification on a silica gel column.[13][19]
-
Solvent Selection: Using thin-layer chromatography (TLC), identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides a retention factor (Rf) of approximately 0.3 for the dialdehyde and separates it from major impurities.[13]
-
Column Packing:
-
Secure a glass chromatography column vertically and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[13][19]
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle into a uniform, bubble-free bed.[13]
-
Add another thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.[13]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.[13]
-
-
Elution:
-
Fraction Analysis & Isolation:
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Pathway for aldehyde purification via bisulfite adduct formation.
Caption: Decision tree for selecting a suitable purification method.
References
- 1. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 2. This compound | 33424-83-8 | Benchchem [benchchem.com]
- 3. Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. This compound | 33424-83-8 [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound [synhet.com]
- 15. Page loading... [wap.guidechem.com]
- 16. (cis,trans)-1,4-Cyclohexanedicarboxaldehyde | C8H12O2 | CID 10154096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Reagents & Solvents [chem.rochester.edu]
- 19. orgsyn.org [orgsyn.org]
Why Cyclohexane-1,4-dicarbaldehyde does not undergo aldol condensation
This guide addresses common issues encountered during experiments involving dicarbonyl compounds, with a specific focus on the reactivity of cyclohexane-1,4-dicarbaldehyde in aldol (B89426) reactions.
Frequently Asked Questions (FAQs)
Q1: Why does this compound not undergo a self-aldol condensation reaction, even though it possesses alpha-hydrogens?
A: While the presence of an alpha-hydrogen is a prerequisite for the formation of an enolate, the subsequent steps of the aldol condensation are structurally inhibited in this compound. The core issue arises after the initial aldol addition. The alpha-carbon on the nucleophilic aldehyde is tertiary[1][2]. After it attacks the other aldehyde group, this alpha-carbon becomes a quaternary center in the resulting β-hydroxy aldehyde product[1][2][3]. Aldol condensation requires the elimination of a water molecule to form an α,β-unsaturated aldehyde, a step that necessitates a second hydrogen on this alpha-carbon. Since the quaternary alpha-carbon has no remaining hydrogens, the elimination step cannot occur[1][3].
Q2: Is it possible for this compound to participate in any form of aldol reaction?
A: Yes, while it cannot act as the nucleophile in a self-condensation, it can effectively serve as the electrophilic component in a crossed-aldol condensation.[1][2] In this scenario, a different aldehyde or ketone that can readily form a stable enolate (e.g., acetone (B3395972) or acetophenone) is used as the nucleophile. This enolate can then attack the carbonyl carbons of this compound.
Q3: What alternative reactions might be observed if this compound is subjected to strong basic conditions typical for an aldol condensation?
A: Under strongly alkaline conditions, aldehydes that cannot enolize or where enolization is difficult may undergo the Cannizzaro reaction, a disproportionation reaction yielding a primary alcohol and a carboxylic acid.[4][5][6] Given the steric hindrance and structural constraints that make the aldol pathway unfavorable for this compound, competing reactions like the Cannizzaro reaction could potentially occur, especially with concentrated base.[1][2]
Troubleshooting Guide: Unsuccessful Aldol Condensation
Issue: An attempt to perform a self-aldol condensation of this compound using a base catalyst (e.g., NaOH, KOH) results in no product or recovery of the starting material.
Root Cause Analysis:
The reaction fails due to two primary structural factors:
-
Inability to Undergo Elimination: The aldol condensation is a two-step process: an initial aldol addition followed by a dehydration (condensation) step. For this compound to act as the nucleophile, it must form an enolate at its alpha-carbon. After this enolate attacks another molecule, the carbon that formed the new bond has no remaining alpha-hydrogens. This prevents the elimination of water, thus inhibiting the final condensation step.[1][3]
-
Steric Hindrance: The formation of the initial aldol addition product is also challenging. The reaction involves creating a sterically crowded quaternary carbon center, which is an energetically unfavorable process.[1][2] This steric hindrance significantly raises the activation energy for the initial addition step.
The logical pathway for the failure of the self-condensation reaction is illustrated below.
Caption: Logical workflow for the failure of this compound self-condensation.
Data Summary
The feasibility of an aldol condensation reaction is dependent on key structural features of the carbonyl reactant. The table below compares this compound with a standard reactive aldehyde, n-butyraldehyde.
| Feature | n-Butyraldehyde | This compound | Implication for Aldol Condensation |
| Presence of α-Hydrogens | Yes (2) | Yes (1 per α-carbon) | Both can form an enolate for the initial addition. |
| α-Carbon Type | Secondary | Tertiary | The tertiary nature increases steric hindrance.[1][2] |
| α-Hydrogens in Aldol Adduct | Yes (1) | No (0) | n-Butyraldehyde can eliminate water; this compound cannot.[1][3] |
| Steric Hindrance | Low | High | The bulky ring hinders the formation of the aldol adduct.[2] |
| Self-Condensation Feasibility | High | Very Low / Not Feasible | Structural and steric factors prevent the reaction. |
Experimental Protocols
Protocol: Crossed-Aldol Condensation of this compound with Acetone
This protocol provides a method for successfully using this compound as an electrophile in a crossed-aldol reaction.
Objective: To synthesize 4,4'-(cyclohexane-1,4-diyl)bis(but-3-en-2-one) by reacting this compound with acetone.
Materials:
-
This compound
-
Acetone (large excess)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 eq.) in ethanol (50 mL). Add a large excess of acetone (10-20 eq.).
-
Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. Slowly add the 10% NaOH solution (2 eq.) dropwise via a dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Neutralize the reaction mixture with dilute HCl. Reduce the volume of the solvent under reduced pressure.
-
Extraction: Add 100 mL of water to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the pure α,β-unsaturated ketone.
Below is a diagram illustrating the experimental workflow.
Caption: Workflow for the crossed-aldol condensation of this compound.
References
Overcoming steric hindrance in reactions with Cyclohexane-1,4-dicarbaldehyde
Welcome to the technical support center for Cyclohexane-1,4-dicarbaldehyde. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the use of this versatile dialdehyde (B1249045), with a special focus on overcoming challenges related to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a significant issue in reactions with this compound?
A1: Steric hindrance in this compound arises from its bulky, non-planar cyclohexane (B81311) ring. The aldehyde groups are attached to tertiary carbons, which restricts the access of nucleophiles to the carbonyl carbon.[1][2] The chair conformation of the cyclohexane ring places the aldehyde groups in either axial or equatorial positions, both of which can present significant steric bulk to incoming reagents, slowing down reaction rates or preventing reactions altogether.[3]
Q2: How does the cis/trans isomerism of the starting material affect reactivity and product formation?
A2: this compound exists as both cis and trans isomers. In the trans isomer, the two aldehyde groups are on opposite sides of the ring, which generally leads to a more stable diequatorial conformation, minimizing steric hindrance for some reactions. In the cis isomer, the groups are on the same side, leading to one axial and one equatorial substituent in the most stable chair conformation.[4] This can lead to different reaction kinetics and product stereochemistry. Under certain reaction conditions, especially at higher temperatures or in the presence of acid or base, isomerization between cis and trans forms can occur, potentially leading to mixtures of products.[5][6]
Q3: What types of reactions are most commonly affected by steric hindrance with this compound?
A3: Reactions that require nucleophilic attack at the carbonyl carbon are most affected. Key examples include:
-
Aldol (B89426) Reactions/Condensations: The formation of an enolate from the dialdehyde itself is difficult due to the bulky α-carbon.[1][7] This makes it a poor nucleophile in self-condensation reactions.
-
Wittig Reactions: The approach of a bulky phosphorus ylide to the sterically shielded carbonyl can be slow, leading to poor yields.[8]
-
Reductive Aminations: The initial formation of the imine or enamine can be sluggish, particularly with bulky amines.[9]
-
Grignard and Organolithium Additions: These strong, bulky nucleophiles can face significant difficulty in accessing the carbonyl carbon.[3]
Q4: What are the general strategies to mitigate steric hindrance in these reactions?
A4: Several strategies can be employed:
-
Increased Reaction Temperature: Supplying more thermal energy can help overcome the activation energy barrier imposed by steric hindrance.[10]
-
Use of Catalysts: Lewis acids can be used to activate the aldehyde group, making the carbonyl carbon more electrophilic and reactive towards nucleophiles.[11]
-
Less Bulky Reagents: Whenever possible, choosing smaller, less sterically demanding nucleophiles or reagents can improve reaction rates.
-
Longer Reaction Times: Allowing the reaction to proceed for an extended period can often lead to higher conversion, even if the rate is slow.[10]
-
High-Pressure Conditions: Applying high pressure can favor the formation of the more compact transition state, helping to overcome steric repulsion.
Troubleshooting Guides
Guide 1: Aldol Reaction & Condensation
Problem: Low to no yield of the desired aldol addition or condensation product.
| Potential Cause | Troubleshooting Solution | Rationale |
| Self-Condensation Failure | Use this compound as the electrophile only. React it with a less hindered enolate, such as the enolate of acetone (B3395972) or another aldehyde.[7][12] | The α-carbon of the dialdehyde is tertiary, making enolate formation and subsequent nucleophilic attack highly unfavorable due to steric hindrance.[1][7] It functions much more effectively as an electrophilic acceptor. |
| Reversible Aldol Addition | If the addition product is desired, run the reaction at lower temperatures. If the condensation (dehydrated) product is desired, increase the temperature and use a Dean-Stark apparatus or molecular sieves to remove water.[10][13] | The initial aldol addition is often reversible.[1] Removing the water byproduct drives the equilibrium towards the formation of the stable, conjugated condensation product.[10] |
| Inefficient Catalysis | For crossed-aldol reactions where the dialdehyde is the electrophile, consider using secondary amine catalysts (e.g., proline and its derivatives).[7][14] | Organocatalysts can facilitate the reaction through an alternative mechanism (e.g., enamine formation with the partner carbonyl) that may be less sensitive to steric bulk around the dialdehyde.[14] |
Guide 2: Wittig Reaction
Problem: Poor conversion of one or both aldehyde groups to the desired alkene.
| Potential Cause | Troubleshooting Solution | Rationale |
| Steric Clash with Ylide | Use a less sterically demanding ylide if possible (e.g., methylenetriphenylphosphorane). For more complex alkenes, consider the Horner-Wadsworth-Emmons (HWE) reaction.[8] | The bulky triphenylphosphine (B44618) group of the ylide struggles to approach the hindered carbonyl.[8] HWE reagents (phosphonate carbanions) are generally less bulky and more nucleophilic, making them more effective for hindered aldehydes. |
| Low Ylide Reactivity | Use an unstabilized ylide (e.g., from an alkyltriphenylphosphonium salt) with a strong, non-nucleophilic base (e.g., NaH, n-BuLi, KHMDS).[15][16] | Stabilized ylides (e.g., those with adjacent ester or ketone groups) are less reactive and often fail to react with sterically hindered aldehydes.[8] Unstabilized ylides are more reactive and more likely to overcome the steric barrier. |
| Unfavorable Reaction Kinetics | Increase the reaction temperature (e.g., refluxing in THF or toluene). Note that this may affect the stereoselectivity of the product alkene.[17] | Higher temperatures provide the necessary activation energy for the ylide to overcome the steric repulsion from the cyclohexane ring. |
Guide 3: Reductive Amination
Problem: Slow reaction or formation of side products (e.g., dialkylation of the amine).
| Potential Cause | Troubleshooting Solution | Rationale |
| Slow Imine Formation | Pre-form the imine before adding the reducing agent. This can be facilitated by adding a dehydrating agent like molecular sieves or by azeotropic removal of water.[9] | The initial condensation between the amine and the hindered aldehyde is often the rate-limiting step. Ensuring the imine is formed before reduction prevents the reducing agent from simply reducing the starting aldehyde. |
| Ineffective Reducing Agent | Use a mild, selective reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN).[9] | These reagents are less reactive towards aldehydes and ketones than they are towards the protonated iminium ion intermediate, minimizing the side reaction of aldehyde reduction. STAB is often preferred as it is less toxic than NaBH₃CN. |
| Sterically Hindered Amine | Use a less bulky primary amine if the structure of the target molecule allows. For secondary amines, expect longer reaction times and consider using a Lewis acid catalyst to activate the aldehyde.[18] | Steric hindrance from both the aldehyde and the amine can severely slow the reaction. Activating the carbonyl with a Lewis acid can enhance its electrophilicity.[9] |
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons (HWE) Olefination
This protocol describes a general procedure for the olefination of one of the aldehyde groups.
-
Reagents and Setup:
-
Triethyl phosphonoacetate (or other desired phosphonate (B1237965) ester)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
-
Procedure:
-
Suspend NaH (1.1 equivalents) in anhydrous THF in the reaction flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add the phosphonate ester (1.1 equivalents) dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until gas evolution ceases. This forms the phosphonate carbanion.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x V). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
-
Protocol 2: Reductive Amination using STAB
This protocol describes a general one-pot procedure for mono-amination.
-
Reagents and Setup:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
A round-bottom flask with a magnetic stirrer and nitrogen inlet.
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) and the primary amine (1.0-1.2 equivalents) in DCM.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add STAB (1.5 equivalents) to the mixture in portions over 15 minutes. An exothermic reaction may be observed.
-
Stir the reaction at room temperature for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting aldehyde is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stir vigorously for 1 hour, then transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with DCM (2 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amine product by flash column chromatography.
-
Visualizations
Caption: A general workflow for troubleshooting low-yield reactions.
Caption: Decision tree for selecting a reaction strategy.
Caption: Simplified Wittig reaction pathway highlighting steric hindrance.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 3. study.com [study.com]
- 4. scribd.com [scribd.com]
- 5. US3251874A - Isomerization of cis-1, 4-cyclohexanedi-carbonitrile to its trans isomer - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organicreactions.org [organicreactions.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Aldol condensation - Wikipedia [en.wikipedia.org]
- 14. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Wittig reaction - Wikipedia [en.wikipedia.org]
- 16. Wittig Reaction [organic-chemistry.org]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. jocpr.com [jocpr.com]
Technical Support Center: Controlling Polymerization with Cyclohexane-1,4-dicarbaldehyde
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cyclohexane-1,4-dicarbaldehyde in polymerization reactions.
Troubleshooting Guide
This guide addresses common issues encountered during polymerization experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Polymer Yield or Low Molecular Weight | 1. Impure Monomers: Impurities can terminate the polymerization chain. | Ensure high purity of this compound and co-monomers. Consider purification by distillation or recrystallization. |
| 2. Incorrect Stoichiometry: An imbalance in the molar ratio of monomers will limit the degree of polymerization. | Carefully calculate and measure the molar ratios of the monomers. For polycondensation, aim for a 1:1 molar ratio for optimal chain growth. | |
| 3. Inefficient Water/By-product Removal: In polycondensation reactions, the presence of by-products like water can inhibit the forward reaction. | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and use techniques like a Dean-Stark trap or high vacuum in the later stages to effectively remove by-products. | |
| 4. Suboptimal Reaction Temperature: The temperature may be too low for efficient reaction kinetics or too high, leading to degradation.[1][2] | Optimize the reaction temperature. For melt polycondensation of related cyclohexane (B81311) monomers, temperatures often range from 220-260°C.[3] Lower temperatures may be suitable for solution polymerization. | |
| Poor Control Over Polymer Properties (e.g., Crystallinity, Solubility) | 1. Uncontrolled Cis/Trans Isomer Ratio: The stereochemistry of the cyclohexane ring significantly impacts the polymer's final properties. The trans isomer is more linear and tends to produce more crystalline polymers, while the cis isomer introduces a kink in the chain, leading to more amorphous materials.[1][4] | - Start with a known cis/trans ratio of this compound if possible.- Control the reaction temperature and time to minimize isomerization, as higher temperatures can favor the thermodynamically stable trans isomer.[2] |
| 2. Inappropriate Solvent Choice: The solvent can affect monomer solubility and the conformation of the growing polymer chain. | Select a solvent that dissolves both the monomers and the resulting polymer to the desired extent. High-boiling point aprotic polar solvents are often used. | |
| Side Reactions or Polymer Discoloration | 1. Oxidation of Aldehyde Groups: Aldehydes can be sensitive to oxidation, especially at elevated temperatures. | Maintain a strict inert atmosphere throughout the polymerization process. Use freshly distilled or purified monomers. |
| 2. Thermal Degradation: High reaction temperatures can cause the polymer to degrade, leading to discoloration and reduced molecular weight.[1] | Lower the polymerization temperature or reduce the reaction time at higher temperatures. Consider using a catalyst to allow for lower reaction temperatures. | |
| 3. Aldol Condensation: Although sterically hindered, side reactions involving the α-hydrogens of the aldehyde might occur under certain conditions.[5] | This is less likely to be a major issue with this specific dialdehyde (B1249045) due to steric hindrance around the α-carbon.[5] However, careful control of the catalyst and temperature can minimize undesired side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in polymerization?
A1: this compound serves as a bifunctional monomer. Its two aldehyde groups can react with other difunctional monomers, such as diamines or diols, to form polymers through polycondensation reactions. This creates polymers like polyimines (Schiff bases) or polyacetals.
Q2: How does the cis/trans isomer ratio of this compound affect the final polymer?
A2: The cis/trans ratio is a critical factor in determining the polymer's properties.
-
Trans-isomer: Leads to a more linear and rigid polymer chain, which typically results in higher crystallinity, higher melting point, and higher glass transition temperature.[1][4]
-
Cis-isomer: Introduces a kink in the polymer backbone, disrupting chain packing and leading to a more amorphous polymer with lower crystallinity and melting point.[1]
Controlling this ratio is key to tuning the thermo-mechanical properties of the resulting material.
Q3: What types of polymerization can this compound be used in?
A3: It is primarily used in polycondensation (a type of step-growth polymerization) reactions. A common example is the reaction with diamines to form polyimines. It can also react with polyols to form polyspiroacetals under acidic catalysis.
Q4: What are typical catalysts used for polymerization with this compound?
A4: The choice of catalyst depends on the co-monomer and reaction type. For reactions with diamines (forming polyimines), the reaction can often proceed without a catalyst, sometimes with gentle heating. For reactions with diols to form polyacetals, an acid catalyst is typically required. For related polyester (B1180765) synthesis from cyclohexane derivatives, titanium-based catalysts like titanium tetrabutoxide are common.[1]
Q5: Why is my polymerization resulting in a brittle or discolored product?
A5: Brittleness can be a sign of low molecular weight or degradation, while discoloration often points to thermal degradation or oxidation of the aldehyde groups.[1] To mitigate this, ensure a strictly inert atmosphere, use purified monomers, and consider lowering the reaction temperature or time.
Experimental Protocols
Protocol 1: Solution Polycondensation of this compound with a Diamine
This protocol describes a general procedure for forming a polyimine via solution polycondensation.
Materials:
-
This compound (purified, known cis/trans ratio if possible)
-
Aromatic or aliphatic diamine (e.g., p-phenylenediamine)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) or similar aprotic polar solvent
-
Nitrogen or Argon gas supply
Procedure:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add an equimolar amount of the diamine and the anhydrous solvent.
-
Stir the mixture under a gentle flow of nitrogen until the diamine is fully dissolved.
-
Slowly add an equimolar amount of this compound to the solution at room temperature.
-
Once the addition is complete, heat the reaction mixture to the desired temperature (e.g., 80-120°C) and monitor the viscosity.
-
Continue the reaction for a predetermined time (e.g., 12-24 hours) until the desired polymer molecular weight is achieved.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol.
-
Filter the precipitated polymer, wash it thoroughly with the non-solvent, and dry it under vacuum at 60°C until a constant weight is achieved.
Visualizations
Experimental Workflow for Polycondensation
Caption: Workflow for a typical solution polycondensation reaction.
Logical Relationship for Controlling Polymer Properties
Caption: Relationship between control parameters and polymer properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US6828410B2 - Method for preparing poly(cyclohexane-1,4-dicarboxylate)s from cyclohexane-1,4-dicarboxylic acid, and composition - Google Patents [patents.google.com]
- 4. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
Improving the solubility of Cyclohexane-1,4-dicarbaldehyde for reactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Cyclohexane-1,4-dicarbaldehyde for chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a relatively non-polar compound.[1] Based on the principle of "like dissolves like," it is expected to have better solubility in non-polar organic solvents and limited solubility in polar solvents such as water.[1][2] The solubility can often be increased by raising the temperature.[1]
Q2: In which common organic solvents is this compound likely to be soluble?
A2: While specific quantitative data is limited, based on its non-polar nature, this compound is anticipated to be more soluble in non-polar solvents like hexane, cyclohexane, and toluene (B28343). It is expected to have lower solubility in polar aprotic solvents and very limited solubility in polar protic solvents. For ¹H NMR analysis, deuterated chloroform (B151607) (CDCl₃) is a standard starting solvent for many organic compounds.[3] If solubility is an issue, deuterated benzene (B151609) or acetone (B3395972) can be considered for non-polar to moderately polar compounds.[3]
Q3: How can I improve the solubility of this compound in a reaction mixture?
A3: Several techniques can be employed to improve solubility:
-
Solvent Selection: Choose a solvent with a polarity similar to this compound. A solvent screen with small amounts of the compound can help identify a suitable solvent.
-
Co-solvency: Using a mixture of solvents can significantly enhance solubility. For instance, adding a non-polar solvent in which the dicarbaldehyde is highly soluble to a reaction mixture with a more polar solvent can improve overall solubility.
-
Temperature Increase: For many compounds, solubility increases with temperature.[1] Gently heating the reaction mixture can help dissolve the starting material. However, be mindful of the thermal stability of all reactants and reagents.
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance dissolution.
Q4: Can the cis/trans isomeric nature of this compound affect its solubility?
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound due to its poor solubility.
| Problem | Possible Cause | Suggested Solution |
| Reaction is slow or does not initiate. | Poor solubility of this compound is limiting its availability in the reaction medium. | - Increase the temperature of the reaction mixture, if the reaction conditions permit. - Try a different solvent or a co-solvent system. Consider solvents like toluene or dioxane for non-polar compounds. - Use a phase-transfer catalyst if the reaction involves an aqueous phase. - Employ sonication to aid dissolution. |
| Low reaction yield. | Incomplete dissolution of the starting material leads to an incomplete reaction.[4] | - Ensure all the this compound is dissolved before adding other reagents, if possible. This can be achieved by heating or using a more suitable solvent. - Add the dicarbaldehyde portion-wise to the reaction mixture to allow for gradual dissolution. - If the product is also poorly soluble, it may precipitate out, inhibiting the reaction. In this case, a solvent in which both starting material and product are soluble is ideal. |
| Difficulty in product purification and isolation. | The desired product may co-precipitate with unreacted starting material. | - Perform a hot filtration to remove any insoluble starting material before cooling the reaction mixture for crystallization.[5] - Choose a recrystallization solvent that dissolves the product at high temperatures but in which the starting material is less soluble.[5] |
| Formation of byproducts. | Localized high concentrations of reagents due to poor mixing and solubility can lead to side reactions. | - Ensure vigorous stirring to maintain a homogeneous suspension. - Add reagents slowly to the reaction mixture to control the reaction rate and minimize side reactions. |
Data Presentation
Table 1: Estimated Solubility of this compound in Common Organic Solvents at Room Temperature.
Disclaimer: This table provides estimated qualitative solubility based on the behavior of structurally similar compounds. Experimental verification is highly recommended.
| Solvent | Polarity | Expected Solubility |
| Hexane | Non-polar | High |
| Toluene | Non-polar | High |
| Dichloromethane (DCM) | Moderately Polar | Moderate |
| Tetrahydrofuran (THF) | Moderately Polar | Moderate |
| Acetone | Polar Aprotic | Low to Moderate |
| Acetonitrile | Polar Aprotic | Low |
| Dimethylformamide (DMF) | Polar Aprotic | Low |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low |
| Methanol | Polar Protic | Very Low |
| Water | Polar Protic | Insoluble |
Experimental Protocols
General Protocol for a Reaction with Poorly Soluble this compound (e.g., Wittig Reaction)
This protocol provides a general methodology and should be adapted based on the specific requirements of the reaction.
-
Solvent Selection and Degassing:
-
Based on preliminary solubility tests, select an appropriate anhydrous solvent (e.g., THF or toluene).
-
Degas the solvent by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.
-
-
Reaction Setup:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen inlet.
-
Add this compound to the flask under a nitrogen atmosphere.
-
-
Dissolution of Starting Material:
-
Add the chosen anhydrous solvent to the flask.
-
Stir the mixture and gently heat to aid dissolution. Use a temperature that is safe for all reactants and the solvent.
-
If complete dissolution is not achieved, proceed with a well-stirred suspension.
-
-
Reagent Addition:
-
Prepare the other reactant (e.g., the ylide for a Wittig reaction) in a separate flask, also under an inert atmosphere.
-
Add the second reactant to the suspension of this compound dropwise using a syringe or a dropping funnel over a period of 15-30 minutes to maintain control over the reaction.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium (B1175870) chloride).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography. For recrystallization, choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.[5]
-
Visualizations
References
Technical Support Center: Optimizing Reactions of Cyclohexane-1,4-dicarbaldehyde
Welcome to the technical support center for optimizing reactions involving Cyclohexane-1,4-dicarbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations of this versatile dialdehyde (B1249045).
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile bifunctional building block. The two aldehyde groups are highly reactive and can undergo a variety of transformations. The most common reactions include:
-
Hydrogenation (Reduction): To synthesize 1,4-bis(hydroxymethyl)cyclohexane (cyclohexane-1,4-dimethanol), a useful diol in polymer and materials science.
-
Oxidation: To produce cyclohexane-1,4-dicarboxylic acid, another important monomer.
-
Condensation Reactions: Such as Knoevenagel and Wittig reactions, to form new carbon-carbon double bonds, which are key steps in the synthesis of more complex molecules.
Q2: I am observing low yields in my hydrogenation of this compound to the diol. What are the likely causes?
A2: Low yields in the hydrogenation of dialdehydes can stem from several factors. The most common issues include catalyst deactivation, suboptimal reaction conditions, and the presence of impurities. Please refer to the Troubleshooting Guide for Hydrogenation Reactions below for a systematic approach to diagnosing and resolving this issue.
Q3: My oxidation reaction is not going to completion, or I am seeing byproducts. How can I improve the selectivity for the dicarboxylic acid?
A3: Incomplete oxidation or the formation of byproducts is a common challenge. The choice of oxidant and catalyst is critical for achieving high selectivity. Over-oxidation can lead to ring-opening, while insufficient oxidation will result in a mixture of products. Our Troubleshooting Guide for Oxidation Reactions provides detailed steps to optimize your reaction.
Q4: I am having difficulty with the Knoevenagel condensation of this compound. What catalyst and conditions are recommended?
A4: The Knoevenagel condensation with aldehydes is generally a robust reaction. Success often depends on the choice of the active methylene (B1212753) compound and the catalyst. Weak bases like piperidine (B6355638) or pyrrolidine (B122466) are commonly used. For specific guidance, please see the Troubleshooting Guide for Knoevenagel Condensation .
Q5: The Wittig reaction with this compound is giving me a mixture of products and is difficult to purify. What can I do?
A5: The Wittig reaction is a powerful tool for olefination. Challenges can arise from the stability of the ylide and the reaction conditions. The use of stabilized ylides often leads to higher E-selectivity. Our Troubleshooting Guide for Wittig Reactions offers strategies to improve the outcome of your reaction.
Troubleshooting Guides
Hydrogenation of this compound to 1,4-bis(hydroxymethyl)cyclohexane
This section provides guidance for the catalytic hydrogenation of this compound.
Caption: Troubleshooting workflow for low conversion in the hydrogenation of this compound.
| Catalyst | Substrate | Temperature (°C) | Pressure (bar) | Solvent | Yield (%) | Selectivity (%) | Reference |
| Raney® Nickel | Aromatic/Aliphatic Aldehydes | Room Temp | 1 | Water | 85-99 | >99 (to alcohol) | [1][2] |
| Copper Chromite | Aldehydes | 125-150 | High | Various | High | High (to alcohol) | [3] |
| Ru/C | Cyclic 1,3-diones | 80-120 | 50 | Water | >95 | >90 (to diol) | [4] |
| Pt/C, Rh/C, Pd/C | Aldehydes | 25-100 | 1-100 | Various | High | High (to alcohol) | [5] |
Note: Data for related aldehyde/ketone hydrogenations are provided as a reference for catalyst selection and condition optimization.
-
Catalyst Preparation: In a fume hood, carefully wash commercially available Raney® Nickel (approx. 5-10 wt% of the substrate) with deionized water until the washings are neutral, followed by washes with the reaction solvent (e.g., ethanol). Caution: Raney® Nickel is pyrophoric and must be handled under a liquid at all times.[6][7]
-
Reaction Setup: To a high-pressure autoclave, add this compound and the solvent (e.g., ethanol). Carefully add the washed Raney® Nickel slurry.
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 30-60 bar). Heat the reaction mixture to the target temperature (e.g., 90-150 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using GC or TLC.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the Raney® Nickel catalyst. Caution: The filter cake is pyrophoric and should be kept wet and disposed of properly.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude 1,4-bis(hydroxymethyl)cyclohexane. The product can be further purified by recrystallization or distillation.
Oxidation of this compound to Cyclohexane-1,4-dicarboxylic Acid
This guide addresses common issues in the selective oxidation of the dialdehyde to the corresponding dicarboxylic acid.
Caption: Troubleshooting workflow for the oxidation of this compound.
| Oxidizing Agent | Conditions | Product from Aldehyde | Notes | Reference |
| KMnO₄ | Acidic or Basic | Carboxylic Acid | Strong oxidant, can lead to over-oxidation if not controlled.[9][10] | |
| K₂Cr₂O₇ / H₂SO₄ | Acidic | Carboxylic Acid | Strong oxidant, Cr(VI) is toxic.[11] | |
| Tollens' Reagent | Basic | Carboxylate Salt | Mild oxidant, useful for qualitative tests.[11] | |
| Fehling's Solution | Basic | Carboxylate Salt | Mild oxidant, primarily for aliphatic aldehydes.[11] |
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in a suitable solvent (e.g., water or a mixture of acetone (B3395972) and water). Cool the flask in an ice bath.
-
Addition of Oxidant: Prepare a solution of potassium permanganate (B83412) (KMnO₄) in water. Add the KMnO₄ solution dropwise to the stirred dialdehyde solution, maintaining the temperature below 10 °C. The purple color of the permanganate should disappear as it is consumed.
-
Reaction Completion: Continue adding the KMnO₄ solution until a faint pink color persists, indicating a slight excess of the oxidant.
-
Work-up: To the reaction mixture, add a small amount of sodium bisulfite to quench the excess KMnO₄. The brown manganese dioxide precipitate will dissolve.
-
Isolation: If the product precipitates, it can be collected by filtration. Otherwise, acidify the solution with dilute HCl to precipitate the cyclohexane-1,4-dicarboxylic acid. The solid product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
Knoevenagel Condensation of this compound
This guide provides troubleshooting for the base-catalyzed condensation of this compound with active methylene compounds.
Caption: Troubleshooting workflow for the Knoevenagel condensation.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Yield (%) | Reference |
| Aromatic Aldehydes | Malononitrile | Piperidine | Ethanol | 85-95 | [12] |
| Benzaldehyde | Acetylacetone | Piperidine | Methanol | High | [13] |
| 2-(1-phenylvinyl)benzaldehyde | Malononitrile | Piperidine | Benzene | 82 | [14][15] |
| Aromatic Aldehydes | Diethyl Malonate | Piperidine/AcOH | Benzene | 75 | [14] |
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, combine this compound, diethyl malonate (2.1 equivalents), and a solvent such as toluene (B28343) or benzene.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) and a co-catalyst such as acetic acid (e.g., 0.1 equivalents).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Wittig Reaction of this compound
This guide provides troubleshooting for the olefination of this compound using phosphorus ylides.
Caption: Troubleshooting workflow for the Wittig reaction.
| Aldehyde/Ketone | Ylide | Base | Solvent | Yield (%) | Reference |
| Benzaldehyde | Methyl (triphenylphosphoranylidene)acetate | - | Aqueous | High | [16] |
| 4-Phenylcyclohexanone | Ethyl (triphenylphosphoranylidene)acetate | NaH | Toluene | - | [17] |
| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | NaOH | Dichloromethane | High | [18] |
-
Ylide Preparation (if not commercially available):
-
In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), suspend the corresponding phosphonium (B103445) salt in anhydrous THF.
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Slowly add a strong base such as n-butyllithium (n-BuLi) dropwise. The formation of the ylide is often indicated by a color change.
-
Allow the mixture to stir at low temperature for 30-60 minutes.
-
-
Reaction with Aldehyde:
-
Dissolve this compound in anhydrous THF and add it dropwise to the cold ylide solution.
-
Allow the reaction to warm slowly to room temperature and stir for several hours or overnight.
-
-
Monitoring: Track the consumption of the aldehyde by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. The major byproduct, triphenylphosphine oxide, can often be precipitated by adding a non-polar solvent like hexanes and then removed by filtration. The desired alkene can be further purified by column chromatography on silica (B1680970) gel.
References
- 1. researchgate.net [researchgate.net]
- 2. A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Aldehyde - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 6. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. organicreactions.org [organicreactions.org]
- 13. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. rsc.org [rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Monitoring Reactions of Cyclohexane-1,4-dicarbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the reaction progress of Cyclohexane-1,4-dicarbaldehyde by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of a reaction involving this compound?
A1: The progress of reactions with this compound can be effectively monitored using Thin Layer Chromatography (TLC) for rapid qualitative analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for more detailed quantitative analysis and product identification. TLC is ideal for quick checks on the consumption of the starting material and the appearance of new products.[1][2][3] GC-MS provides separation of volatile compounds and their mass spectra, allowing for confirmation of product identity and quantification.
Q2: What are the key considerations when developing a TLC method for this compound?
A2: Key considerations for developing a TLC method include selecting an appropriate solvent system (eluent) that provides good separation between the starting material and products, choosing a suitable visualization technique as the dicarbaldehyde may not be UV-active, and proper sample preparation to avoid streaking.[4][5][6]
Q3: What challenges might I encounter when analyzing this compound by GC-MS?
A3: Potential challenges in GC-MS analysis include the thermal stability of the dicarbaldehyde and its reaction products, the possibility of cis/trans isomer separation, and potential interactions with the GC column stationary phase.[7] Aldehydes can also be prone to oxidation, so proper sample handling is crucial.[8]
Q4: Can I distinguish between the cis and trans isomers of this compound using these techniques?
A4: Separation of cis and trans isomers can be challenging. High-resolution capillary GC columns may be able to separate the isomers, leading to two distinct peaks in the chromatogram. TLC is less likely to provide clear separation of these isomers. The separation of cis and trans isomers of cyclohexane (B81311) derivatives is often achieved through physical methods like crystallization.[9]
Troubleshooting Guides
Thin Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking | - Sample is too concentrated.- The compound is highly polar and interacting strongly with the silica (B1680970) gel. | - Dilute the sample before spotting.- Add a small amount of a polar solvent like methanol (B129727) to the spotting solvent.- Consider using a different stationary phase like alumina.[5][10] |
| No spots are visible | - The compound is not UV-active.- The concentration of the sample is too low.- The chosen staining agent is not effective for aldehydes. | - Use a chemical stain such as p-anisaldehyde, 2,4-dinitrophenylhydrazine (B122626) (DNPH), or potassium permanganate.[4][10]- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.- Try a different, more general stain. |
| Rf value is too high or too low | - The eluent is too polar or not polar enough. | - If the Rf is too high (spots run with the solvent front), decrease the polarity of the eluent (e.g., increase the proportion of the non-polar solvent).- If the Rf is too low (spots remain at the baseline), increase the polarity of the eluent (e.g., increase the proportion of the polar solvent).[6][11] |
| Spots are smeared or not well-defined | - The TLC plate was not fully dry when placed in the developing chamber.- The developing chamber was not saturated with solvent vapor. | - Ensure the spotting solvent has completely evaporated before developing the plate.- Place a piece of filter paper in the developing chamber to help saturate the atmosphere with solvent vapors. |
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Peak tailing | - Active sites in the injector liner or on the column are interacting with the aldehyde functional groups.- Column degradation. | - Use a deactivated injector liner.- Consider derivatization of the aldehyde to a more stable functional group.- Condition the column according to the manufacturer's instructions or replace it if it's old.[7] |
| Poor resolution between peaks | - The temperature program is not optimized.- The column is not suitable for the separation. | - Adjust the temperature ramp rate; a slower ramp can improve the separation of closely eluting peaks.[1][12]- Optimize the initial and final hold times.- Consider a column with a different stationary phase, for instance, a more polar one for better interaction with the analytes.[13] |
| Ghost peaks appear in the chromatogram | - Contamination from a previous injection (carryover).- Septum bleed. | - Run a blank solvent injection to clean the system.- Increase the final oven temperature and hold time to ensure all compounds elute.- Use high-quality septa and replace them regularly. |
| Irreproducible retention times | - Fluctuations in carrier gas flow rate.- Leaks in the system.- Inconsistent oven temperature. | - Check the gas supply and regulators for consistent pressure.- Perform a leak check on the instrument.- Ensure the GC oven is properly calibrated and maintaining a stable temperature.[7] |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
This protocol provides a general method for monitoring a reaction involving this compound.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary spotters
-
Eluent (e.g., Hexane:Ethyl Acetate mixture)
-
Visualization agent (e.g., p-anisaldehyde stain)
-
Heat gun
Procedure:
-
Prepare the Eluent: Start with a 4:1 mixture of Hexane:Ethyl Acetate. Adjust the ratio based on the polarity of the expected product. For more polar products, increase the proportion of ethyl acetate.[2][3]
-
Prepare the Developing Chamber: Pour a small amount of the eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor and close the lid.
-
Spot the TLC Plate:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
On the baseline, spot the starting material (this compound solution), the reaction mixture, and a co-spot (starting material and reaction mixture spotted on the same point).
-
-
Develop the Plate: Carefully place the spotted TLC plate in the developing chamber, ensuring the baseline is above the eluent level. Close the chamber and allow the solvent to travel up the plate.
-
Visualize the Plate:
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
If the compounds are UV-active, they can be visualized under a UV lamp.
-
For visualization of aldehydes, prepare a p-anisaldehyde stain. Dip the dried plate into the stain and then gently heat it with a heat gun until colored spots appear. Aldehydes and ketones typically give colored spots with this stain.[4]
-
Data Interpretation:
| Lane | Expected Observation | Interpretation |
| Starting Material | A single spot at a specific Rf. | Reference for the starting material. |
| Reaction Mixture | The starting material spot diminishes over time, and a new spot (product) appears at a different Rf. | Indicates the reaction is progressing. |
| Co-spot | Two distinct spots if the product has a different Rf from the starting material. | Confirms the identity of the starting material spot in the reaction mixture. |
Protocol 2: Analysis by GC-MS
This protocol outlines a general method for analyzing a reaction mixture containing this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.
-
Column: A standard non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.[13]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Acquisition: Acquire the data using the specified instrumental conditions.
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Examine the mass spectrum of each peak and compare it with a library (e.g., NIST) to identify the compounds.
-
The mass spectrum of this compound should show a molecular ion peak at m/z 140.
-
Quantify the relative amounts of starting material and product by integrating the peak areas.
-
Data Interpretation:
| Parameter | Observation | Interpretation |
| Retention Time | A peak at a specific retention time corresponding to this compound. New peaks appear at different retention times as the reaction progresses. | Allows for the separation and identification of components in the mixture. |
| Mass Spectrum | The mass spectrum of the starting material peak matches that of this compound. The mass spectra of new peaks can be used to identify reaction products. | Confirms the identity of the compounds. |
| Peak Area | The peak area of the starting material decreases over time, while the peak areas of the products increase. | Provides a quantitative measure of the reaction progress. |
Example Reaction Monitoring
Reduction of this compound to Cyclohexane-1,4-dimethanol
-
TLC Monitoring: The product, a diol, is significantly more polar than the starting dicarbaldehyde. Therefore, the product spot will have a much lower Rf value on the TLC plate. An eluent system with a higher polarity (e.g., 1:1 Hexane:Ethyl Acetate) might be necessary to move the diol spot from the baseline.
-
GC-MS Monitoring: The diol is more polar and has a higher boiling point than the dicarbaldehyde, so it will have a longer retention time on a non-polar GC column. The mass spectrum of the product will show a molecular ion peak corresponding to the diol (m/z 144).
Wittig Reaction of this compound
-
TLC Monitoring: A Wittig reaction converts the aldehyde functional groups to alkenes.[7][15][16] The resulting product will be less polar than the starting dicarbaldehyde. This will result in a product spot with a higher Rf value on the TLC plate.
-
GC-MS Monitoring: The less polar alkene product will have a shorter retention time than the dicarbaldehyde on a standard non-polar GC column. The mass spectrum will show a molecular ion peak corresponding to the expected alkene product.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. agilent.com [agilent.com]
- 9. This compound | 33424-83-8 | Benchchem [benchchem.com]
- 10. depts.washington.edu [depts.washington.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 13. researchgate.net [researchgate.net]
- 14. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of Cyclohexane-1,4-dicarbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cyclohexane-1,4-dicarbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound on a laboratory and pilot scale?
A1: The primary synthetic routes include the oxidation of 1,4-cyclohexanedimethanol (B133615) (CHDM), the pyrolysis of 1,4-bis(allyloxymethyl)cyclohexane, and hydroformylation of appropriate precursors. The oxidation of CHDM is often preferred for its relative simplicity and the availability of the starting material.
Q2: What are the main challenges when scaling up the synthesis of this compound?
A2: Key scale-up challenges include managing reaction exotherms, ensuring efficient mixing, controlling the formation of byproducts, and developing effective purification strategies to handle larger volumes. For methods like the Swern oxidation, maintaining cryogenic temperatures on a large scale can be a significant hurdle.[1]
Q3: How can the cis/trans isomer ratio of this compound be controlled?
A3: The cis/trans isomer ratio is often influenced by the stereochemistry of the starting material and the reaction conditions. In some cases, isomerization can be induced under specific temperature and pH conditions. Purification techniques such as fractional crystallization or chromatography can be employed to separate the desired isomer.
Q4: What are the typical impurities encountered in the synthesis of this compound?
A4: Common impurities may include unreacted starting materials (e.g., 1,4-cyclohexanedimethanol), over-oxidized products (e.g., the corresponding dicarboxylic acid), byproducts from side reactions such as aldol (B89426) condensation or intermolecular condensations, and residual solvents.
Troubleshooting Guide
Issue 1: Low Yield of this compound
-
Potential Cause: Incomplete reaction.
-
Recommendation: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). If the reaction has stalled, consider extending the reaction time or adding a fresh portion of the oxidizing agent.
-
-
Potential Cause: Degradation of the product.
-
Recommendation: Aldehydes can be sensitive to reaction conditions. Ensure that the temperature is carefully controlled and that the work-up procedure is performed promptly. For oxidation reactions, quenching the reaction appropriately is crucial to prevent over-oxidation or side reactions.
-
-
Potential Cause: Suboptimal reaction conditions.
-
Recommendation: Review the reaction parameters such as temperature, concentration, and stoichiometry of reagents. For instance, in a Swern oxidation, the formation of the active oxidant and the subsequent oxidation of the alcohol are highly temperature-dependent.
-
Issue 2: Formation of Significant Amounts of Byproducts
-
Potential Cause: Over-oxidation to the dicarboxylic acid.
-
Recommendation: This is common with strong oxidizing agents. Employ milder, more selective oxidizing agents. In methods like the Swern oxidation, ensure that the reaction is quenched appropriately and that the temperature does not rise significantly during the work-up.
-
-
Potential Cause: Aldol condensation or other self-condensation reactions.
-
Recommendation: These reactions are often base-catalyzed. If a base is used in the reaction or work-up, ensure it is added at a low temperature and that the product is isolated promptly. Maintaining a neutral or slightly acidic pH during work-up and purification can help minimize these side reactions.
-
-
Potential Cause: Formation of acetals or other derivatives.
-
Recommendation: If alcohols are used as solvents, they may react with the aldehyde product to form acetals, especially under acidic conditions. Use a non-alcoholic solvent if this is a concern.
-
Issue 3: Difficulty in Purifying the Final Product
-
Potential Cause: Presence of polar impurities, such as unreacted diol or the dicarboxylic acid.
-
Recommendation: An aqueous work-up with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities like the dicarboxylic acid. Unreacted diol can sometimes be removed by recrystallization or column chromatography.
-
-
Potential Cause: The product is an oil or a low-melting solid, making recrystallization challenging.
-
Recommendation: Vacuum distillation can be an effective purification method for liquid or low-melting solid aldehydes. Alternatively, column chromatography on silica (B1680970) gel can be employed.
-
-
Potential Cause: Difficulty in separating cis and trans isomers.
-
Recommendation: Isomer separation can be challenging. Techniques like fractional crystallization with different solvent systems or preparative chromatography (e.g., HPLC) may be necessary. In some cases, converting the dialdehyde (B1249045) to a crystalline derivative, purifying the derivative, and then regenerating the dialdehyde can be a viable strategy.
-
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound (Qualitative)
| Synthesis Method | Starting Material | Key Reagents/Conditions | Advantages | Scale-up Considerations |
| Swern Oxidation | 1,4-Cyclohexanedimethanol | DMSO, Oxalyl Chloride, Triethylamine (B128534), -78 °C | High selectivity for aldehydes, mild conditions.[2] | Requires cryogenic temperatures, generation of dimethyl sulfide (B99878) (odor) and CO gas.[1] |
| Pyrolysis | 1,4-Bis(allyloxymethyl)cyclohexane | High temperature (e.g., 540-545 °C)[3] | Can be a clean, solvent-free method. | Requires specialized high-temperature equipment, potential for charring and other side reactions. |
| Catalytic Oxidation | 1,4-Cyclohexanedimethanol | Metal catalyst (e.g., Ru), O₂[4] | Potentially more "green" and atom-economical. | Catalyst selection is critical, potential for over-oxidation, catalyst deactivation. |
| Enzymatic Oxidation | 1,4-Cyclohexanedimethanol | Alcohol oxidase | High selectivity, mild, aqueous conditions. | Enzyme stability and cost, requires careful control of pH and temperature, potential for low volumetric productivity. |
Experimental Protocols
Protocol 1: Swern Oxidation of 1,4-Cyclohexanedimethanol
This protocol is a representative procedure for the laboratory-scale synthesis of this compound.
Materials:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Oxalyl chloride
-
Dichloromethane (B109758) (DCM), anhydrous
-
1,4-Cyclohexanedimethanol (CHDM)
-
Triethylamine (TEA)
-
Hydrochloric acid, 1M solution
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate, anhydrous
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet
-
Dropping funnels
-
Dry ice/acetone bath
Procedure:
-
Preparation: Set up a dry, nitrogen-flushed three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Activator Formation: Charge the flask with anhydrous dichloromethane (DCM) and cool it to -78 °C using a dry ice/acetone bath. To this, add oxalyl chloride (2.2 equivalents) dropwise, followed by the slow, dropwise addition of dimethyl sulfoxide (DMSO, 2.5 equivalents) while maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.
-
Alcohol Addition: Dissolve 1,4-cyclohexanedimethanol (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture, ensuring the internal temperature remains below -60 °C. Stir for 1-2 hours at this temperature.
-
Base Addition and Quenching: Add triethylamine (TEA, 5.0 equivalents) dropwise to the reaction mixture, again keeping the temperature below -60 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient).
Mandatory Visualizations
Caption: Experimental workflow for the Swern oxidation of 1,4-cyclohexanedimethanol.
Caption: Potential side reaction pathways in the synthesis of this compound.
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. EP1078908A1 - Process for producing dialdehyde - Google Patents [patents.google.com]
Troubleshooting low yields in heterocycle synthesis with Cyclohexane-1,4-dicarbaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cyclohexane-1,4-dicarbaldehyde in heterocycle synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving very low or no yield. What are the first things I should check?
A1: Low yields in heterocycle synthesis starting from this compound can often be traced back to a few key factors. First, verify the purity and stability of your starting material. This compound is susceptible to oxidation and should be stored under an inert atmosphere, such as nitrogen, at low temperatures (-20°C).[1] It is also advisable to monitor for potential degradation using techniques like HPLC.[2] Secondly, ensure your reaction conditions are appropriate for the target heterocycle. For instance, in a Paal-Knorr type synthesis, overly harsh acidic conditions can lead to degradation of the starting material or product.
Q2: I am observing a lot of dark, tar-like byproduct in my reaction. What causes this and how can I prevent it?
A2: The formation of tar or a dark coloration is a common issue in reactions involving aldehydes, especially under strong acid catalysis and high temperatures. This is typically due to polymerization or decomposition of the starting material or intermediate products. To mitigate this, consider the following:
-
Use a milder catalyst: Instead of strong Brønsted acids like sulfuric acid (H₂SO₄), try using a milder Lewis acid such as Zinc Bromide (ZnBr₂) or Scandium Triflate (Sc(OTf)₃).[3]
-
Lower the reaction temperature: High temperatures can accelerate side reactions. Running the reaction at a lower temperature for a longer period may improve the yield of the desired product.
-
Consider microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times, which can minimize the formation of degradation byproducts.
Q3: My Paal-Knorr pyrrole (B145914) synthesis is not working well. What specific conditions should I consider for reacting this compound with a primary amine?
A3: The Paal-Knorr synthesis of pyrroles from 1,4-dicarbonyl compounds and primary amines is a robust reaction, but optimization is often necessary.[2][3][4][5] For this compound, consider the following:
-
pH control: The reaction is typically conducted under neutral or weakly acidic conditions.[5] The addition of a weak acid like acetic acid can accelerate the reaction. However, strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) byproducts.[3][5]
-
Solvent choice: Ethanol or acetic acid are commonly used solvents. In some cases, solvent-free conditions at room temperature, particularly with a catalyst like iodine, have been shown to give exceptional yields.[3]
-
Amine reactivity: Less basic aromatic amines may require longer reaction times compared to more basic aliphatic amines.[3]
Q4: Can the cis/trans isomerism of this compound affect my reaction?
A4: Yes, the stereochemistry of the cyclohexane (B81311) ring can influence the reaction kinetics and potentially the product distribution. The cis and trans isomers may exhibit different reactivity due to steric hindrance in the transition state of the cyclization step. While specific studies on the impact of this compound isomers on heterocycle synthesis are not abundant, it is a plausible factor if you are observing inconsistent results. If you suspect this is an issue, you may need to consider methods to either separate the isomers or use conditions that favor the reaction of one isomer over the other.
Troubleshooting Guide for Low Yields
This guide provides a systematic approach to troubleshooting low yields in heterocycle synthesis using this compound, with a focus on the Paal-Knorr synthesis of pyrroles and furans.
Problem 1: Low Conversion of Starting Material
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| Degraded Starting Material | Verify the purity of this compound. | Protocol: Check the appearance of the aldehyde. It should be a colorless to light yellow liquid.[1] If it appears discolored or has been stored improperly, consider purifying it by distillation under reduced pressure or obtaining a fresh batch. Store under nitrogen at -20°C.[1] |
| Insufficient Catalyst Activity | Increase catalyst loading or switch to a more effective catalyst. | Protocol for Pyrrole Synthesis: If using acetic acid with low conversion, consider adding a catalytic amount of a Lewis acid like Sc(OTf)₃ (1 mol%).[6] Protocol for Furan Synthesis: If using a weak acid, a stronger dehydrating agent like phosphorus pentoxide (P₂O₅) can be effective. |
| Reaction Temperature Too Low | Gradually increase the reaction temperature while monitoring for byproduct formation. | Protocol: Increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC. If byproduct formation increases significantly, revert to a lower temperature and consider a longer reaction time or a more active catalyst. |
Problem 2: Formation of Byproducts/Tar
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| Harsh Reaction Conditions | Switch to a milder catalyst and/or lower the reaction temperature. | Protocol for Furan Synthesis: Instead of refluxing in strong acid, try using a catalytic amount of p-toluenesulfonic acid (p-TsOH) in a solvent like toluene (B28343) with a Dean-Stark trap to remove water. Protocol for Pyrrole Synthesis: Consider using iodine as a catalyst under solvent-free conditions at room temperature.[3] |
| Oxygen Contamination | Degas the solvent and run the reaction under an inert atmosphere. | Protocol: Before adding reagents, bubble nitrogen or argon through the solvent for 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction. |
Quantitative Data Summary
The following tables provide representative data for the Paal-Knorr synthesis. Note that these are generalized conditions and yields may vary based on the specific substrate and precise reaction parameters.
Table 1: Comparison of Catalysts in Paal-Knorr Pyrrole Synthesis
| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Acetic Acid | Ethanol | Reflux | 60-80 | [3] |
| Sc(OTf)₃ (1 mol%) | Solvent-free | 25 | 89-98 | [6] |
| Iodine (I₂) | Solvent-free | 25 | >90 | [3] |
| β-Cyclodextrin | Water | 60 | 65-84 | [7] |
Table 2: General Conditions for Paal-Knorr Furan Synthesis
| Catalyst | Solvent | Temperature (°C) | Key Feature |
| p-TsOH | Toluene | Reflux | Water removal with Dean-Stark trap |
| H₂SO₄ | Acetic Acid | 100 | Strong acid catalysis |
| ZnBr₂ | Dichloromethane | 25 | Mild Lewis acid catalysis |
| Microwave | Solvent-free | 140-150 | Rapid reaction time |
Experimental Protocols
Protocol 1: General Procedure for Paal-Knorr Pyrrole Synthesis
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the primary amine (1.0-1.1 eq).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol) and catalyst (e.g., a few drops of glacial acetic acid).
-
Reaction: Stir the mixture at the desired temperature (e.g., reflux) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Paal-Knorr Furan Synthesis
-
Reaction Setup: In a microwave process vial, combine this compound (1 mmol) and a catalytic amount of p-toluenesulfonic acid.
-
Reaction: Seal the vial and place it in a laboratory microwave reactor. Irradiate the mixture at 140-150°C for 5-10 minutes.
-
Work-up: Cool the vial to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent in vacuo. The crude product can be further purified by silica (B1680970) gel column chromatography if necessary.
Visualizations
Caption: General experimental workflow for heterocycle synthesis.
Caption: Troubleshooting logic for low reaction yields.
References
Managing the reactivity of the dual aldehyde groups in synthesis
Welcome to the technical support center for managing the reactivity of dual aldehyde groups in synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments involving dialdehydes.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to achieve mono-substitution on a symmetrical dialdehyde (B1249045)?
A1: Achieving selective mono-substitution on a symmetrical dialdehyde is inherently difficult due to statistical probabilities. When reacting a symmetrical dialdehyde with one equivalent of a reagent, a mixture of unreacted starting material, the desired mono-substituted product, and the di-substituted product is often formed.[1][2] Without specific control measures, the statistical distribution can lead to a maximum theoretical yield of only 50% for the mono-substituted product.[2]
Q2: What is the primary factor influencing the differential reactivity between two distinct aldehyde groups in one molecule?
A2: The primary factors are electronic effects and steric hindrance. Aromatic aldehydes are generally less reactive than aliphatic aldehydes because the aromatic ring delocalizes the partial positive charge on the carbonyl carbon through resonance, making it less electrophilic.[3][4][5][6][7] Aliphatic aldehydes lack this resonance stabilization and are therefore more susceptible to nucleophilic attack.[3][4][7] Steric hindrance around one aldehyde group can also make it less accessible to reagents compared to a less hindered group.[5]
Q3: How can I selectively protect one of two different aldehyde groups?
A3: Selective protection relies on exploiting the inherent reactivity differences. To protect the more reactive aldehyde (e.g., an aliphatic one in the presence of an aromatic one), you can use a protecting group under mild conditions where only the more reactive aldehyde will react at a significant rate.[8] Acetals are common protecting groups for aldehydes, and their formation is reversible.[8][9] The use of diols like ethylene (B1197577) glycol to form cyclic acetals is a standard method for protecting aldehydes and ketones.[10][11]
Q4: What are "orthogonal" protecting groups, and why are they useful for dialdehydes?
A4: Orthogonal protecting groups are distinct groups in a molecule that can be removed under very different and specific conditions, without affecting the other groups.[12][13][14] For a molecule with two different aldehydes, one could be protected as an acid-labile acetal (B89532), while the other (after conversion to a different functional group, if necessary) is protected by a group that is removed by hydrogenolysis or fluoride (B91410) ions.[13] This strategy allows for the selective deprotection and subsequent reaction of one aldehyde group at a time, which is crucial for complex, multi-step syntheses.[12][13]
Q5: My reaction is complete, but I'm losing my aldehyde product during workup and purification. What could be the cause?
A5: Aldehydes are susceptible to oxidation to carboxylic acids, especially when exposed to air.[15] This can be a significant issue during aqueous workup or purification on silica (B1680970) gel.[15] Additionally, if your product is volatile, it may be lost during solvent removal under reduced pressure.[16] It's also possible for the product to be water-soluble and lost to the aqueous layer during extraction.[16]
Troubleshooting Guides
Issue 1: Low Yield of Mono-protected Symmetrical Dialdehyde
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Reaction results in a statistical mixture of starting material, mono-product, and di-product.[2] | Stoichiometric amounts of protecting reagent are being used, leading to a statistical product distribution. | 1. Use an excess of the dialdehyde: This will favor the mono-protected product statistically.2. Flow Chemistry: Employing a flow reactor can improve selectivity for monoprotection compared to batch reactions.[17]3. Enzymatic Methods: Lipase-catalyzed acylation can offer high selectivity for mono-protection.[2] |
| Low overall yield and recovery. | Product degradation or loss during workup. | Check the stability of your product under the workup conditions (e.g., pH, exposure to air).[16] Consider purification via bisulfite adduct formation to isolate the aldehyde.[15] |
Issue 2: Lack of Chemoselectivity in Reactions of Non-symmetrical Dialdehydes
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Both aldehyde groups react despite expected differences in reactivity. | Reaction conditions (temperature, time, reagent) are too harsh, overcoming the subtle reactivity differences. | 1. Lower the Temperature: Perform the reaction at a reduced temperature (e.g., -78°C) to enhance selectivity.[18]2. Use a Milder Reagent: Switch to a less reactive reagent that can better differentiate between the two aldehyde functionalities. For reductions, NaBH₄ is less reactive than LiAlH₄.[19]3. Protecting Group Strategy: Protect the more reactive aldehyde first with a suitable protecting group (e.g., acetal), perform the reaction on the less reactive aldehyde, and then deprotect.[8][9] |
| The less reactive aldehyde is reacting preferentially. | The reaction mechanism may be subject to unexpected electronic or steric effects under the chosen conditions. | Re-evaluate the electronic nature of the aldehydes. An electron-donating group can increase electron density and deactivate an aromatic aldehyde more than expected.[7] Consider a different solvent or catalyst that may alter the reaction pathway. |
Issue 3: Unwanted Side Reactions During Deprotection
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| The deprotection step also affects the other unprotected aldehyde group or other functional groups. | The deprotection conditions are not specific enough. For example, strong acid used to cleave an acetal may catalyze other reactions.[10] | 1. Use Milder Deprotection Conditions: Explore milder acids or alternative methods for acetal cleavage.[10]2. Employ Orthogonal Protection: Redesign the synthesis to use orthogonal protecting groups that can be removed under non-interfering conditions.[13] |
| Product degradation upon deprotection. | The newly revealed aldehyde is unstable to the deprotection conditions. | Neutralize the reaction mixture immediately after the deprotection is complete.[10] Perform the reaction at a lower temperature to minimize degradation.[10] |
Experimental Protocols
Protocol 1: Selective Monoprotection of a Symmetrical Dialdehyde (e.g., Terephthalaldehyde) via Acetal Formation
This protocol is a general guideline for achieving monoprotection by using an excess of the dialdehyde.
Materials:
-
Ethylene glycol (0.5 equivalents)
-
p-Toluenesulfonic acid (p-TsOH, catalytic amount)
-
Toluene (B28343) (anhydrous)
-
Dean-Stark apparatus
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser under an inert atmosphere (e.g., Nitrogen).
-
To the flask, add terephthalaldehyde (1.0 eq), anhydrous toluene, and a catalytic amount of p-TsOH.
-
Heat the mixture to reflux.
-
Slowly add a solution of ethylene glycol (0.5 eq) in toluene to the refluxing mixture over several hours using a syringe pump. The slow addition helps to maintain a low concentration of the protecting agent, favoring mono-acetal formation.
-
Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the desired ratio of mono-acetal to di-acetal and starting material is achieved, cool the reaction to room temperature.
-
Quench the reaction by adding a mild base, such as triethylamine (B128534) or a saturated sodium bicarbonate solution, to neutralize the p-TsOH catalyst.[15]
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[15]
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to isolate the mono-protected aldehyde.
Protocol 2: Selective Reduction of an Aliphatic Aldehyde in the Presence of an Aromatic Aldehyde
This protocol leverages the higher reactivity of aliphatic aldehydes for chemoselective reduction.
Materials:
-
Substrate containing both an aliphatic and an aromatic aldehyde group
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (B129727) or Ethanol
-
Dichloromethane (DCM)
-
Standard glassware
Procedure:
-
Dissolve the dialdehyde substrate in a mixture of DCM and methanol (e.g., 1:1 ratio).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of sodium borohydride (NaBH₄, ~1.0 eq) in methanol to the cooled reaction mixture. The number of equivalents should be optimized for the specific substrate.
-
Stir the reaction at -78°C and monitor its progress by TLC. The more reactive aliphatic aldehyde should be consumed first.[18]
-
Once the aliphatic aldehyde is fully consumed, quench the reaction by the slow addition of water or a saturated ammonium (B1175870) chloride solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.
Visualized Workflows
Caption: Decision workflow for managing dual aldehyde reactivity.
Caption: Workflow for aldehyde workup and purification.
References
- 1. Highly selective silver(I) oxide mediated monoprotection of symmetrical diols [organic-chemistry.org]
- 2. WO2004031394A2 - Process for preparing monoprotected diols from symmetric diols - Google Patents [patents.google.com]
- 3. differencebetween.com [differencebetween.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. homework.study.com [homework.study.com]
- 7. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE [vedantu.com]
- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 15. benchchem.com [benchchem.com]
- 16. How To [chem.rochester.edu]
- 17. Selective Monoprotection of Symmetrical Diols in a Flow Reactor [scirp.org]
- 18. tandfonline.com [tandfonline.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Preventing byproduct formation in reactions of Cyclohexane-1,4-dicarbaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you minimize byproduct formation in reactions involving Cyclohexane-1,4-dicarbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
This compound is a versatile bifunctional building block. The two highly reactive aldehyde groups are susceptible to nucleophilic addition, making it a valuable precursor for a variety of chemical transformations. The most common reactions include:
-
Wittig Reaction: For the synthesis of alkenes.
-
Knoevenagel Condensation: A modification of the aldol (B89426) condensation to form α,β-unsaturated compounds.
-
Aldol Condensation (Crossed): While self-condensation is sterically hindered, it can act as an electrophile in reactions with other enolizable carbonyl compounds.[1][2]
-
Reductive Amination: To form diamines.
-
Polymerization Reactions: The trans-isomer is particularly useful for creating extended polymer chains.
Q2: What is the impact of the cis/trans isomerism of the starting material on reactions?
This compound exists as cis and trans isomers, and their stereochemistry can influence reactivity.
-
trans-isomer: The aldehyde groups are on opposite sides of the cyclohexane (B81311) ring, favoring an extended conformation. This is often preferred for polymerization or when reactions on both aldehyde groups are desired without intramolecular interactions.
-
cis-isomer: The aldehyde groups are on the same side of the ring, in closer proximity. This can potentially lead to intramolecular side reactions, such as hemiacetal formation, which may reduce the availability of the aldehyde groups for intermolecular reactions. The cis-isomer is generally less stable and may be conformationally more flexible.[3][4] Under certain conditions, isomerization between the cis and trans forms can occur, particularly in the presence of acid or base catalysts at elevated temperatures.[5]
Q3: Why is self-condensation in an Aldol reaction not a major concern with this compound?
Self-condensation via an Aldol reaction is generally not observed with this compound. This is due to two main factors:
-
Steric Hindrance: The α-carbon of the aldehyde is part of the cyclohexane ring and is sterically hindered, making it difficult for an enolate to form and attack another molecule.
-
Lack of a Second α-Hydrogen for Condensation: Even if an initial aldol addition were to occur, the resulting α-carbon would become a quaternary center, lacking the necessary second α-hydrogen for the subsequent elimination of water to form a condensed product.[1][2]
However, it is important to note that this compound can readily participate as the electrophilic partner in a crossed Aldol condensation with another carbonyl compound that can form an enolate (e.g., acetone). In such cases, byproducts can arise from the self-condensation of the enolizable partner.
Troubleshooting Guide: Wittig Reaction
The Wittig reaction is a powerful tool for converting the aldehyde groups of this compound into alkenes. However, several challenges can arise, from low yields to difficulties in product purification.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Recommendation |
| Poor Ylide Formation | Ensure anhydrous reaction conditions as both strong bases (e.g., n-BuLi) and the ylide are sensitive to moisture. Use freshly opened or properly stored base. For stabilized ylides, milder bases like NaH or NaOMe can be used.[6] |
| Steric Hindrance | While aldehydes are generally reactive, sterically bulky ylides may react slowly. Consider increasing the reaction temperature or using a more reactive phosphonate (B1237965) ylide in a Horner-Wadsworth-Emmons (HWE) reaction. |
| Incorrect Stoichiometry | For a di-olefination reaction, ensure at least two equivalents of the Wittig reagent and base are used. For selective mono-olefination, carefully control the stoichiometry to use one equivalent of the ylide. |
Issue 2: Formation of Multiple Products (Mono- vs. Di-substituted, E/Z isomers)
| Potential Cause | Troubleshooting Recommendation |
| Lack of Selectivity in Di-olefination | To achieve di-olefination, use a slight excess (>2 equivalents) of the Wittig reagent and base. The reaction of the second aldehyde group may be slower than the first, so longer reaction times or gentle heating may be required. |
| Difficulty in Achieving Mono-olefination | For selective mono-olefination, a careful addition of one equivalent of the ylide to the dialdehyde (B1249045) at low temperatures is recommended. The use of a less reactive, stabilized ylide can sometimes improve selectivity for the mono-adduct. Pre-complexation of the diamine with a boron reagent has been shown to be effective for selective mono-acylation and a similar strategy could be explored.[7] |
| Undesired E/Z Isomer Ratio | The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides (e.g., R = alkyl) generally lead to the (Z)-alkene. Stabilized ylides (e.g., R = ester, ketone) predominantly form the (E)-alkene.[6][8] |
Issue 3: Difficulty in Product Purification
The primary byproduct of a Wittig reaction is triphenylphosphine (B44618) oxide (TPPO), which can be challenging to separate from the desired product due to its polarity and solubility.
| Purification Method | Description |
| Crystallization | If the desired product is a solid, recrystallization from a suitable solvent system can effectively remove TPPO. |
| Precipitation of TPPO | TPPO is often less soluble in non-polar solvents like hexanes or diethyl ether. After the reaction, concentrating the mixture and triturating with a non-polar solvent can cause the TPPO to precipitate, allowing it to be removed by filtration.[5] |
| Filtration through a Silica (B1680970) Plug | TPPO is highly polar and will strongly adhere to silica gel. Dissolving the crude product in a minimally polar solvent and passing it through a short plug of silica gel can effectively remove the TPPO while the less polar product elutes. |
Troubleshooting Guide: Knoevenagel Condensation
The Knoevenagel condensation is an effective method for forming C-C bonds with this compound, particularly with active methylene (B1212753) compounds.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Recommendation |
| Ineffective Catalyst | The choice of catalyst is crucial. Weak amine bases like piperidine (B6355638) or pyridine (B92270) are commonly used to avoid self-condensation of the aldehyde.[9][10] Ensure the catalyst is not degraded. In some cases, using a Lewis acid catalyst like TiCl₄ with a base can be effective.[11] |
| Presence of Water | The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.[10] Consider removing water as it forms, for example, by using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture. |
| Low Reactivity of Substrates | If the active methylene compound is not sufficiently acidic, a stronger base may be required, but this increases the risk of side reactions. Ensure the reaction temperature is optimal; gentle heating can often improve yields. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Recommendation |
| Michael Addition | The α,β-unsaturated product of the Knoevenagel condensation can sometimes undergo a subsequent Michael addition with another molecule of the active methylene compound. Using a stoichiometric amount of the reactants can help minimize this side reaction. |
| Polymerization | With a dialdehyde, polymerization can be a significant side reaction. To favor the formation of the desired di-substituted product, ensure that the active methylene compound is present in a slight excess and that the reaction conditions are optimized for a complete reaction. For mono-condensation, use a controlled stoichiometry with one equivalent of the active methylene compound. |
Experimental Protocols
General Protocol for Wittig Reaction with a Stabilized Ylide
This protocol describes the di-olefination of this compound using (carbethoxymethylene)triphenylphosphorane (B24862).
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL).
-
Reaction: To the stirred solution, add (carbethoxymethylene)triphenylphosphorane (2.2 mmol, 2.2 equivalents) portion-wise at room temperature.
-
Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: To the crude residue, add a non-polar solvent such as hexanes (20 mL) and stir vigorously. The triphenylphosphine oxide byproduct should precipitate as a white solid. Filter the solid and wash with a small amount of cold hexanes. The filtrate contains the desired product. Further purification can be achieved by column chromatography on silica gel.[12]
General Protocol for Knoevenagel Condensation
This protocol outlines the reaction of this compound with malononitrile (B47326).
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (2.2 mmol, 2.2 equivalents) in ethanol (B145695) (15 mL).
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 mmol, 0.1 equivalents).
-
Reaction: Stir the mixture at room temperature. The product often precipitates out of the solution as it is formed. The reaction is typically complete within 30-60 minutes.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold ethanol to remove any unreacted starting materials and the catalyst. The product is often pure enough after filtration and washing. If necessary, it can be recrystallized.
Visualizations
Logical Workflow for Troubleshooting Low Yield in a Wittig Reaction
Caption: Troubleshooting workflow for low yield in Wittig reactions.
Reaction Pathway: Knoevenagel Condensation
Caption: General reaction pathway for the Knoevenagel condensation.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis of β-cyanoalkylsulfonylated vinyl selenides through a four-component reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. chegg.com [chegg.com]
- 6. orgosolver.com [orgosolver.com]
- 7. Selective monoacylation of symmetrical diamines via prior complexation with boron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Wittig reagents - Wikipedia [en.wikipedia.org]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Reactivity Face-Off: A Comparative Analysis of cis- and trans-Cyclohexane-1,4-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The spatial arrangement of functional groups within a molecule is a critical determinant of its chemical reactivity. In the realm of alicyclic compounds, the rigid conformational preferences of cyclohexane (B81311) derivatives offer a compelling platform to study the interplay between stereochemistry and reaction outcomes. This guide provides an objective comparison of the reactivity of cis- and trans-cyclohexane-1,4-dicarbaldehyde, leveraging established principles of conformational analysis and reaction mechanisms. While direct comparative kinetic data for these specific isomers is not extensively available in the literature, this guide extrapolates expected reactivity based on their distinct structural characteristics, supported by general principles of organic chemistry.
Conformational Landscape: The Root of Reactivity Differences
The reactivity of cis- and trans-cyclohexane-1,4-dicarbaldehyde is fundamentally governed by the orientation of the two formyl (-CHO) groups on the cyclohexane ring. The chair conformation is the most stable arrangement for a cyclohexane ring, minimizing both angle and torsional strain.
-
trans-Cyclohexane-1,4-dicarbaldehyde : In its most stable chair conformation, both aldehyde groups of the trans-isomer occupy equatorial positions. This arrangement minimizes steric hindrance, making the carbonyl carbons readily accessible for intermolecular reactions. The diequatorial conformation is significantly more stable and conformationally rigid.
-
cis-Cyclohexane-1,4-dicarbaldehyde : The cis-isomer exists as a rapid equilibrium between two chair conformations, where one aldehyde group is in an axial position and the other is in an equatorial position. The axial aldehyde group is more sterically hindered due to 1,3-diaxial interactions with the axial hydrogens on the ring. This conformational flexibility and steric crowding can influence its reaction pathways.
Predicted Reactivity in Key Organic Transformations
The distinct conformational profiles of the cis and trans isomers are expected to lead to significant differences in their reactivity in various organic reactions.
Intermolecular Reactions: A Clear Advantage for the trans-Isomer
In reactions where two separate molecules interact, the less sterically hindered nature of the trans-isomer is predicted to result in faster reaction rates and higher yields.
Table 1: Predicted Relative Reactivity in Intermolecular Reactions
| Reaction Type | Predicted More Reactive Isomer | Rationale |
| Wittig Reaction | trans | The approach of the bulky Wittig reagent to the carbonyl carbon is less sterically hindered in the diequatorial conformation of the trans-isomer. |
| Cannizzaro Reaction | trans | Nucleophilic attack by hydroxide (B78521) and subsequent hydride transfer are more facile when the aldehyde groups are readily accessible, as in the trans-isomer. |
| Aldol Condensation (Intermolecular) | trans | The formation of an enolate and its subsequent attack on another dicarbaldehyde molecule is favored for the less sterically hindered trans-isomer. |
| Polymerization | trans | The linear, extended structure of the trans-isomer is more amenable to polymerization, leading to the formation of more regular and potentially crystalline polymers. |
Intramolecular Reactions: A Potential, Though Challenging, Pathway for the cis-Isomer
The proximity of the two aldehyde groups in the cis-isomer, with one axial and one equatorial, could theoretically allow for intramolecular reactions. However, the formation of a bridged ring system across the 1,4-positions of a cyclohexane chair is sterically demanding and generally unfavorable.
Table 2: Predicted Feasibility of Intramolecular Reactions
| Reaction Type | Isomer | Predicted Outcome | Rationale |
| Intramolecular Aldol Condensation | cis | Unlikely to proceed efficiently. | The formation of a bicyclic product would introduce significant ring strain. The required proximity of the enolate and the other carbonyl group is difficult to achieve in a stable conformation. |
| Intramolecular Cannizzaro Reaction | cis | Possible, but likely slow. | While sterically challenging, the close proximity of the two aldehyde groups in some conformations might allow for a slow intramolecular hydride transfer. |
Experimental Protocols: General Methodologies
While specific comparative studies are scarce, the following are general experimental protocols for key reactions involving aldehydes, which can be adapted for a comparative study of cis- and trans-cyclohexane-1,4-dicarbaldehyde.
General Protocol for a Comparative Wittig Reaction
-
Preparation of the Ylide: A phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide) is suspended in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere. A strong base (e.g., n-butyllithium or sodium hydride) is added at a low temperature (e.g., 0 °C or -78 °C) to generate the ylide.
-
Reaction with Dicarbaldehyde: A solution of either cis- or trans-cyclohexane-1,4-dicarbaldehyde in the same solvent is added dropwise to the ylide solution at the same low temperature.
-
Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
Analysis: The product yields for the cis and trans isomers are determined and compared. The products can be characterized by NMR and IR spectroscopy.
General Protocol for a Comparative Cannizzaro Reaction
-
Reaction Setup: A solution of either cis- or trans-cyclohexane-1,4-dicarbaldehyde is prepared in a suitable solvent (e.g., methanol (B129727) or water). A concentrated aqueous solution of a strong base (e.g., 50% NaOH or KOH) is added.
-
Reaction Conditions: The mixture is stirred at room temperature or gently heated for a specified period.
-
Workup: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether) to isolate the alcohol product. The aqueous layer is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Analysis: The yields of the corresponding diol and dicarboxylic acid are determined for both the cis and trans starting materials and compared. The products are characterized by standard spectroscopic methods.
Visualizing Reaction Pathways and Logic
The following diagrams illustrate the conformational differences and the logical flow of predicting reactivity.
Caption: Conformational differences between trans- and cis-1,4-disubstituted cyclohexanes.
Caption: Logical workflow for predicting the relative reactivity of the isomers.
Conclusion
The conformational rigidity of the cyclohexane ring provides a clear basis for predicting the differential reactivity of cis- and trans-cyclohexane-1,4-dicarbaldehyde. The diequatorial arrangement of the aldehyde groups in the trans-isomer renders it sterically more accessible and thus, it is expected to be more reactive in intermolecular reactions. Conversely, the cis-isomer, with one axial and one equatorial aldehyde, is more sterically hindered, which is likely to impede intermolecular processes. While intramolecular reactions for the cis-isomer are a theoretical possibility due to the spatial proximity of the functional groups, they are generally disfavored due to the significant ring strain that would be introduced in the bicyclic product.
For researchers in drug development and organic synthesis, the choice between these isomers can have profound implications for reaction efficiency, product distribution, and the stereochemical outcome of synthetic transformations. Further experimental studies, particularly kinetic analyses, are warranted to provide quantitative validation of these well-founded theoretical predictions.
Cyclohexane-1,4-dicarbaldehyde and Glutaraldehyde: A Comparative Analysis for Cross-Linking Applications
For researchers, scientists, and drug development professionals, the choice of a cross-linking agent is a critical determinant of the final properties and biocompatibility of a wide range of materials, from hydrogels for drug delivery to stabilized tissues for implantation. Glutaraldehyde (B144438) has long been the industry standard due to its high reactivity and efficiency. However, persistent concerns over its cytotoxicity have spurred the search for safer and equally effective alternatives. This guide provides a detailed comparison of glutaraldehyde with a potential alternative, cyclohexane-1,4-dicarbaldehyde, focusing on their performance, biocompatibility, and stability in cross-linking applications.
Executive Summary
Glutaraldehyde is a highly effective and widely used cross-linking agent that rapidly forms stable covalent bonds with primary amine groups in proteins and other biopolymers. This reactivity, however, is coupled with significant cytotoxicity, which can be a major drawback for biomedical applications. Unstable polymers formed during the cross-linking process and residual glutaraldehyde in the material can lead to adverse cellular responses, including apoptosis.
This compound is another bifunctional aldehyde that has been explored in various chemical syntheses. Its potential as a cross-linking agent in biomedical applications is of interest due to its distinct chemical structure, which may offer a different biocompatibility profile compared to the linear and more reactive glutaraldehyde. However, comprehensive comparative data on its performance as a cross-linker for biomaterials remains limited in publicly accessible scientific literature. This guide aims to synthesize the available information to provide a foundational comparison.
Performance Comparison: Glutaraldehyde vs. This compound
A direct quantitative comparison of the cross-linking efficiency and the resulting material properties is essential for selecting the appropriate agent for a specific application. While extensive data is available for glutaraldehyde, similar detailed experimental findings for this compound in biomedical contexts are not as prevalent.
Cross-Linking Efficiency and Reaction Kinetics
Glutaraldehyde is known for its rapid and efficient cross-linking of amine-containing polymers like collagen and gelatin. The reaction proceeds quickly at room temperature across a range of pH values.
The cross-linking efficiency of this compound is less documented in the context of biomaterials. Its reactivity is expected to be influenced by the stereochemistry of the cis and trans isomers. The trans isomer, with its aldehyde groups on opposite sides of the cyclohexane (B81311) ring, is theoretically well-suited for intermolecular cross-linking, potentially leading to more ordered and extended polymer networks. Conversely, the cis isomer may favor intramolecular reactions.
Mechanical Properties of Cross-Linked Materials
The mechanical strength of a cross-linked material is a critical parameter for many applications, especially in tissue engineering and medical devices. Glutaraldehyde-cross-linked materials generally exhibit excellent mechanical properties, with increased stiffness and tensile strength.
Stability of Cross-Linked Products
Glutaraldehyde forms Schiff base linkages with amine groups, which can be further stabilized through various reactions, leading to a stable cross-linked network. However, the potential for glutaraldehyde to polymerize and the subsequent degradation of these polymers can lead to the release of cytotoxic components over time.
The stability of the Schiff base formed by this compound would be influenced by the rigidity of the cyclohexane ring. The stability of such cross-links under physiological conditions is a key area for future investigation to determine its suitability for long-term biomedical implants.
Biocompatibility and Cytotoxicity
The biocompatibility of a cross-linking agent is paramount for applications involving direct contact with cells and tissues.
Glutaraldehyde: Numerous studies have demonstrated the cytotoxicity of glutaraldehyde.[1][2] This toxicity is attributed to both residual unreacted glutaraldehyde and the leaching of unstable glutaraldehyde polymers from the cross-linked material.[2][3] Glutaraldehyde has been shown to induce apoptosis in human osteoblasts, and its use in biomedical applications often requires extensive washing and detoxification steps to minimize adverse cellular responses.[1]
This compound: There is a significant lack of specific data on the cytotoxicity and biocompatibility of materials cross-linked with this compound. While it is used in the synthesis of pharmaceuticals and other materials, its specific effects on cell viability when used as a cross-linker for biomaterials have not been extensively reported in the available literature. General toxicological data for the compound itself indicates potential hazards, but this does not directly translate to the biocompatibility of a cross-linked matrix where the agent is covalently bound.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research and development. Below are generalized protocols for cross-linking with glutaraldehyde, which can serve as a baseline for comparative studies. A specific, validated protocol for this compound in a similar application is not currently available in the surveyed literature.
General Protocol for Glutaraldehyde Cross-Linking of Collagenous Tissue
-
Preparation of Cross-linking Solution: Prepare a 0.2% (v/v) glutaraldehyde solution in a suitable buffer (e.g., 0.1 M phosphate-buffered saline, pH 7.4).
-
Tissue Immersion: Immerse the collagenous tissue completely in the glutaraldehyde solution. The volume of the solution should be sufficient to fully cover the tissue.
-
Incubation: Incubate the tissue in the cross-linking solution at room temperature for a specified period (e.g., 24 hours). The duration can be optimized based on the desired degree of cross-linking.
-
Washing: After incubation, thoroughly wash the cross-linked tissue with sterile phosphate-buffered saline (PBS) to remove residual glutaraldehyde. Multiple washes over an extended period (e.g., 3 x 20 minutes) are recommended.
-
Sterilization: Sterilize the cross-linked tissue using an appropriate method that does not compromise the material's integrity (e.g., ethylene (B1197577) oxide or gamma irradiation).
Signaling Pathways and Experimental Workflows
Understanding the cellular response to cross-linked materials is critical for assessing biocompatibility. The following diagrams illustrate a potential cytotoxic signaling pathway for glutaraldehyde and a general workflow for comparing cross-linking agents.
Caption: Putative cytotoxic pathway of residual glutaraldehyde leading to apoptosis.
Caption: General workflow for comparing cross-linking agents.
Conclusion and Future Directions
Glutaraldehyde remains a highly effective cross-linking agent from a performance standpoint, offering rapid reaction times and robust mechanical properties. However, its inherent cytotoxicity is a significant concern that necessitates careful consideration and mitigation strategies in biomedical applications.
This compound presents a theoretical alternative, but a clear verdict on its suitability as a replacement for glutaraldehyde is hampered by a lack of direct, comparative experimental data in the scientific literature. To establish this compound as a viable alternative, future research should focus on:
-
Quantitative Performance Metrics: Systematic studies are needed to quantify its cross-linking efficiency, the mechanical properties of the resulting biomaterials, and the long-term stability of the cross-links under physiological conditions.
-
Biocompatibility and Cytotoxicity Profiling: Rigorous in vitro and in vivo studies are essential to determine the cytotoxicity and biocompatibility of materials cross-linked with this compound.
-
Protocol Optimization: The development of standardized and optimized protocols for its use in cross-linking various biopolymers is crucial for ensuring reproducible results.
Until such data becomes available, glutaraldehyde, despite its drawbacks, will likely remain a prevalent cross-linking agent, with researchers continuing to explore detoxification methods and alternative, more biocompatible cross-linkers.
References
- 1. Thermally Stable UV Crosslinkable Copolyesters: Synthesis, Crosslinking, and Characterization of Poly(1,4-cyclohexylene… [ouci.dntb.gov.ua]
- 2. Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: design, synthesis, and cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Polymers Synthesized from Cyclohexane-1,4-dicarbaldehyde and Terephthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
The choice of monomer is a critical determinant of the final properties of a polymer. This guide provides an in-depth comparison of polymers synthesized from two distinct dicarbaldehyde monomers: the aliphatic cyclohexane-1,4-dicarbaldehyde and the aromatic terephthalaldehyde (B141574). This comparison aims to assist researchers in selecting the appropriate building block for their specific application, be it in materials science or drug delivery systems.
The fundamental difference between these two monomers lies in the nature of their core structure. This compound possesses a flexible, non-planar saturated cyclohexane (B81311) ring, while terephthalaldehyde is built upon a rigid, planar benzene (B151609) ring.[1] This structural variance significantly influences the resulting polymer's thermal stability, mechanical strength, and solubility.
Executive Summary of Comparative Properties
Polymers derived from the aromatic terephthalaldehyde generally exhibit superior thermal stability and mechanical strength due to the rigidity and planarity of the benzene ring, which allows for more efficient chain packing and stronger intermolecular interactions. In contrast, the flexible and non-planar nature of the cyclohexane ring in polymers derived from this compound typically leads to lower thermal transition temperatures and more flexible materials.
| Property | Polymers from this compound (Aliphatic) | Polymers from Terephthalaldehyde (Aromatic) |
| Thermal Stability | Generally lower, with lower glass transition (Tg) and melting (Tm) temperatures. | High thermal stability, often with high decomposition temperatures.[2] |
| Mechanical Properties | More flexible, lower modulus films. | Brittle, high modulus films.[1] |
| Solubility | Generally soluble in a wider range of organic solvents. | Limited solubility, often requiring polar aprotic solvents.[1] |
| Crystallinity | Can be amorphous or semi-crystalline, highly dependent on the cis/trans isomer ratio of the cyclohexane ring.[3] | Often highly crystalline due to the planar structure. |
Detailed Comparison of Polymer Properties
Thermal Properties
The thermal stability of a polymer is crucial for its processing and application. Polymers synthesized from terephthalaldehyde consistently demonstrate high thermal stability. For instance, polyimines prepared from terephthalaldehyde and various diamines exhibit decomposition temperatures often exceeding 300°C.[1] The rigid aromatic backbone restricts segmental motion, leading to high glass transition temperatures (Tg).
In contrast, polymers containing the cyclohexane moiety are known to have lower thermal transitions. The flexibility of the cyclohexane ring, which can exist in chair and boat conformations, disrupts the polymer chain packing and lowers the energy required for segmental motion. For polyesters derived from a related monomer, 1,4-cyclohexanedicarboxylic acid, the Tg and melting temperature (Tm) are significantly influenced by the cis/trans isomer ratio of the cyclohexane ring.[4] Polymers rich in the more linear trans isomer tend to be semi-crystalline with higher transition temperatures compared to the amorphous polymers with a higher content of the kinked cis isomer.[3]
Table 1: Thermal Properties of Representative Polymers
| Polymer Type | Monomers | Tg (°C) | Tm (°C) | Decomposition Temp (°C) |
| Polyimine | Terephthalaldehyde + Hexamethylenediamine (B150038) | - | High | >300 |
| Polyspiroacetal | Terephthalaldehyde + Di-trimethylolpropane | 115 | - | >350[2] |
| Poly(cycloacetal) | 1,4-Cyclohexanedione + Diglycerol | 48 | - | - |
| Polyester | trans-1,4-Cyclohexanedicarboxylic acid + 1,3-Propanediol | 55 | 225 | ~400[5] |
Note: Direct quantitative data for polymers from this compound is limited in the available literature. The data for cyclohexane-containing polymers is from related monomers to provide a logical comparison.
Mechanical Properties
The mechanical behavior of these polymers is also a direct consequence of their monomer structure. The rigidity of the aromatic rings in terephthalaldehyde-based polymers leads to materials with high strength and stiffness (high modulus), but they are often brittle with low elongation at break.[1]
Polymers incorporating the aliphatic cyclohexane ring are generally more flexible. The non-planar structure of the cyclohexane unit introduces kinks in the polymer chain, reducing crystallinity and allowing for greater chain mobility. This results in polymers with lower modulus and higher elongation at break, making them more suitable for applications requiring flexibility. The mechanical properties of polyesters containing the cyclohexane ring can be tuned by altering the cis/trans isomer ratio.[3]
Table 2: General Mechanical Properties
| Polymer Family | Monomer Type | General Mechanical Behavior |
| Polyimines, Polyacetals | Terephthalaldehyde | High strength, high modulus, often brittle |
| Polyacetals, Polyesters | Cyclohexane-based | More flexible, lower modulus, higher elongation |
Solubility
The solubility of a polymer is critical for its processing and characterization. Terephthalaldehyde-based polymers, with their rigid and often crystalline nature, tend to have limited solubility. They are typically soluble only in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).[2]
On the other hand, the less regular and more flexible structure of polymers from this compound generally imparts better solubility in a wider range of common organic solvents.[1] This can be a significant advantage for solution-based processing techniques.
Experimental Protocols
Synthesis of Polyimines from Terephthalaldehyde
Materials:
-
Terephthalaldehyde
-
Hexamethylenediamine
-
m-Cresol (B1676322) (freshly distilled)
-
Chlorobenzene (B131634) (freshly distilled)
Procedure:
-
In a reaction vessel equipped with a stirrer, dissolve 23.2 g of hexamethylenediamine and 26.8 g of terephthalaldehyde in a mixture of 150 ml of m-cresol and 50 ml of chlorobenzene at 20°C with stirring.
-
Continue stirring the solution at 20°C for approximately 30 minutes. A significant increase in viscosity will be observed, indicating polymer formation.
-
Pour the highly viscous polymer solution into methanol to precipitate the polyimine.
-
Filter the resulting fibrillar polymer and dry it with hot air at 80°C.
Synthesis of Polyspiroacetals from Terephthalaldehyde
Materials:
-
Terephthalaldehyde
-
Di-trimethylolpropane
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
Procedure:
-
Combine equimolar amounts of terephthalaldehyde and di-trimethylolpropane in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture and precipitate the polymer in a non-solvent like methanol.
-
Filter and dry the polymer under vacuum.
Logical Relationships and Experimental Workflows
The synthesis and characterization of these polymers follow a logical workflow that can be visualized. The choice of monomer and reaction conditions dictates the polymer's structure, which in turn determines its properties and potential applications.
Caption: A generalized workflow from monomer selection to polymer application.
The fundamental structural difference between the aliphatic cyclohexane ring and the aromatic benzene ring dictates the polymer properties.
Caption: Structure-property relationships of the two dicarbaldehydes.
Conclusion
The choice between this compound and terephthalaldehyde as a monomer will fundamentally dictate the properties of the resulting polymer. For applications demanding high thermal stability and mechanical strength, such as in high-performance engineering plastics, terephthalaldehyde is the superior choice. Conversely, for applications where flexibility, processability, and solubility are paramount, this compound presents a more suitable option. For drug delivery applications, the nature of the polymer backbone can influence drug loading, release kinetics, and biocompatibility, making this choice a critical design parameter. Further research into polymers derived specifically from this compound is warranted to fully elucidate their properties and expand their application potential.
References
A Comparative Guide to Alternative Dialdehydes for the Synthesis of Specific Heterocyclic Systems
For Researchers, Scientists, and Drug Development Professionals
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. The choice of building blocks, particularly dialdehydes, can significantly impact the efficiency, yield, and diversity of the resulting heterocyclic systems. This guide provides an objective comparison of various dialdehydes and their alternatives in the synthesis of quinoxalines, pyrroles, benzodiazepines, and pyridines, supported by experimental data and detailed protocols.
Quinoxalines: A Comparison of 1,2-Dicarbonyl Precursors
Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[1] Their synthesis often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. Here, we compare the performance of glyoxal (B1671930) with other 1,2-dicarbonyl compounds in this reaction.
Data Presentation: Synthesis of Quinoxalines
| 1,2-Dicarbonyl Compound | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |
| Glyoxal | None | Methanol (B129727) | 1 min | 93% | [2] |
| Glyoxal | Ni-nanoparticles | Acetonitrile (B52724) | - | High | [1] |
| Phenylglyoxal (B86788) monohydrate | Iodine (5 mol%) / Microwave | Ethanol (B145695)/Water (1:1) | 2-3 min | 94% | [3] |
| Benzil | None | Methanol | 1 min | 88% | [2] |
| Benzil | Alumina-supported heteropolyoxometalates | Toluene | 120 min | 92% | [3] |
| Benzil | Cerium (IV) Ammonium (B1175870) Nitrate (B79036) (CAN) (5 mol%) | Acetonitrile | 20 min | 80-98% | [4] |
| Biacetyl | None | Methanol | 1 min | 92% | [2] |
Experimental Protocols
Protocol 1: Catalyst-Free Synthesis of Quinoxaline (B1680401) from o-Phenylenediamine and Glyoxal [2]
-
To a stirred solution of o-phenylenediamine (0.925 mmol) in methanol (5 mL), add 40% aqueous glyoxal (0.11 mL, 0.925 mmol).
-
Stir the reaction mixture at ambient temperature for one minute.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by evaporation of the solvent and subsequent purification if necessary.
Protocol 2: Microwave-Assisted Synthesis of 2-Phenylquinoxaline [3]
-
In a microwave reaction vial, dissolve o-phenylenediamine (1 mmol) and phenylglyoxal monohydrate (1 mmol) in an ethanol/water mixture (1:1, 1 mL).
-
Add a catalytic amount of iodine (5 mol%).
-
Irradiate the mixture in a microwave synthesizer at 50 °C with a power level of 300 W for the specified time (typically 2-3 minutes), monitoring the reaction by TLC.
-
After completion, add dichloromethane (B109758) (10 mL) to the reaction mixture.
-
Wash the organic layer successively with 5% sodium thiosulphate solution (2 mL) and brine (2 mL).
-
Dry the organic layer with anhydrous sodium sulfate (B86663) and concentrate to yield the product.
Signaling Pathway and Biological Relevance of Quinoxalines
Quinoxaline derivatives are known to exhibit a broad spectrum of biological activities and have gained attention as scaffolds for the development of kinase inhibitors.[5] Kinases are key regulators of cellular signaling pathways, and their aberrant activity is often implicated in cancer. By interacting with the active sites of kinases, quinoxaline derivatives can modulate these signaling pathways, leading to therapeutic effects such as the induction of apoptosis (programmed cell death) in cancer cells.[5][6]
Pyrroles: Paal-Knorr Synthesis Using Succinaldehyde and Alternatives
Pyrroles are fundamental five-membered nitrogen-containing heterocycles found in many natural products and pharmaceuticals, including kinase inhibitors.[7][8] The Paal-Knorr synthesis is a classic and efficient method for their preparation, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[9][10] Succinaldehyde, a simple dialdehyde, is a common precursor in this synthesis.
Data Presentation: Paal-Knorr Synthesis of N-Aryl Pyrroles
| 1,4-Dicarbonyl Compound | Amine | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Succinaldehyde | Arylamine | Proline-catalyzed, then IBX oxidation | - | - | Moderate to Good |[11] | | Hexane-2,5-dione | Aniline (B41778) | HCl (catalytic) | Methanol | 15 min | ~52% |[12][13] | | Hexane-2,5-dione | Aniline | ZrOCl₂·8H₂O | - | 5 min | 97% |[12] | | Hexane-2,5-dione | p-Toluidine | CATAPAL 200 | None | 45 min | 96% |[12] | | 1-Phenylpentane-1,4-dione | Aniline | Citric acid (1 mol%) / Ball mill | None | 30 min | 55% |[12] |
Experimental Protocols
Protocol 3: Microscale Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole [12][13]
-
In a round-bottom flask fitted with a reflux condenser, combine aniline (186 mg, 2.0 mmol), hexane-2,5-dione (228 mg, 2.0 mmol), and methanol (0.5 mL).
-
Add one drop of concentrated hydrochloric acid.
-
Heat the mixture at reflux for 15 minutes.
-
Cool the mixture in an ice bath and add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the crystals by vacuum filtration.
-
Recrystallize the crude product from a 9:1 methanol/water mixture (1 mL).
Protocol 4: Microwave-Assisted Paal-Knorr Synthesis of a Tricyclic Pyrrole-2-carboxamide [14]
-
In a microwave vial, add a solution of the 1,4-diketone (20.0 mg, 0.0374 mmol) in ethanol (400 µL).
-
Add glacial acetic acid (40 µL) and the primary amine (3 equivalents).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 80 °C (initial power of 150 W for 10-15 seconds to reach the target temperature, then lower power to maintain).
-
Monitor the reaction by TLC.
-
After cooling, partition the mixture between water and ethyl acetate (B1210297).
-
Extract the aqueous phase three times with ethyl acetate (10 mL).
-
Combine the organic phases, wash with brine, and dry over magnesium sulfate.
-
Evaporate the solvent and purify the crude product by column chromatography.
Biological Significance of Pyrroles
The pyrrole (B145914) ring is a privileged scaffold in medicinal chemistry due to its ability to participate in hydrogen bonding and π-π stacking interactions.[15] Many pyrrole derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8] Notably, several approved drugs, such as the kinase inhibitor Sunitinib used in cancer therapy, feature a pyrrole core, highlighting its importance in drug design.[7]
Benzodiazepines: Synthesis from o-Phenylenediamine
Benzodiazepines are a well-known class of psychoactive drugs that act on the central nervous system to produce sedation, hypnosis, and anxiolysis.[11][16][17] Their synthesis often involves the condensation of o-phenylenediamine with a carbonyl compound. While ketones are commonly used, 1,3-dicarbonyl compounds can also be employed to form the seven-membered diazepine (B8756704) ring.
Data Presentation: Synthesis of 1,5-Benzodiazepines
| Carbonyl Compound | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |
| Acetylacetone | Acetic acid | Ethanol | - | - | [18] |
| Various Ketones | Fe₃O₄@SiO₂SO₃H | Methanol | 3-6 h | 70-98% | [19] |
| 1,3-Diphenyl-1,3-propanedione | Volcanic ash | Solvent-free | 20 min | 86% | [20] |
| Chalcones | SiO₂-Al₂O₃ | Ethanol | 60 min | 93% | [21] |
| Various Ketones | Zeolite | Acetonitrile/DCM | - | High | [18] |
Experimental Protocol
Protocol 5: Synthesis of 1,5-Benzodiazepines using a Solid Acid Catalyst [22]
-
A mixture of o-phenylenediamine (1 mmol), a ketone (2.5 mmol), and H-MCM-22 catalyst (100 mg) is stirred in acetonitrile (4 mL) at room temperature.
-
The reaction is monitored by TLC until completion (typically 1-3 hours).
-
After the reaction is complete, the catalyst is filtered off.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is then purified, for example, by column chromatography.
GABA-A Receptor Signaling Pathway
Benzodiazepines exert their effects by modulating the activity of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[23][24] By binding to a specific site on the GABA-A receptor, benzodiazepines enhance the effect of GABA, leading to an increased influx of chloride ions into the neuron.[11][16][17] This hyperpolarizes the neuron, making it less likely to fire and thus producing a calming effect on the brain.[23]
Pyridines: The Hantzsch Synthesis and Alternatives
Pyridines are among the most common heterocyclic scaffolds found in approved drugs, playing crucial roles in a wide range of therapeutic areas.[25][26][27] The Hantzsch pyridine (B92270) synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which can then be oxidized to pyridines.[28] This reaction typically involves an aldehyde, a β-ketoester, and a nitrogen source.
Data Presentation: Hantzsch Dihydropyridine Synthesis
| Aldehyde | β-Ketoester | Nitrogen Source | Catalyst/Conditions | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | p-Toluenesulfonic acid / Ultrasonic irradiation in aqueous micelles | 96% | [28] |
| 5-Bromothiophene-2-carboxaldehyde | Various 1,3-diones | Ammonium acetate | Ceric Ammonium Nitrate (CAN) / Solvent-free | Good to Excellent | [29] |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | MgAl₂-HT (solid base) / Acetonitrile | 61% | [30] |
| Various aldehydes | Ethyl acetoacetate | Ammonia | Water / Reflux | High | [31] |
Experimental Protocol
Protocol 6: Hantzsch Synthesis of 1,4-Dihydropyridines [29]
-
In a round-bottom flask, add the aldehyde (e.g., 5-bromothiophene-2-carboxaldehyde, 0.01 mol), ammonium acetate (0.01 mol), a 1,3-dione (e.g., ethyl acetoacetate, 0.02 mol), and a catalytic amount of ceric ammonium nitrate (CAN, 0.5 mmol).
-
Stir the mixture at room temperature for the appropriate time (e.g., 2.5 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the solid product with water and then with n-hexane to remove impurities.
-
Recrystallize the crude product from ethanol.
Biological Importance of Pyridines
The pyridine ring is a key structural motif in a vast number of pharmaceuticals due to its ability to improve properties such as metabolic stability, permeability, potency, and binding to biological targets.[27] Pyridine-containing drugs are used to treat a wide range of conditions, including cancer, tuberculosis, and cardiovascular diseases.[26][32] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for its interaction with biological macromolecules like enzymes and receptors.[33]
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 5. bioengineer.org [bioengineer.org]
- 6. benchchem.com [benchchem.com]
- 7. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. rgmcet.edu.in [rgmcet.edu.in]
- 11. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 12. benchchem.com [benchchem.com]
- 13. chemistry-online.com [chemistry-online.com]
- 14. benchchem.com [benchchem.com]
- 15. Biological formation of pyrroles: Nature's logic and enzymatic machinery - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 16. drugs.com [drugs.com]
- 17. Benzodiazepines: Uses, Side Effects, Types, Interactions, Addiction, Withdrawal [rxlist.com]
- 18. ijtsrd.com [ijtsrd.com]
- 19. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o -phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06045K [pubs.rsc.org]
- 20. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benzoinfo.com [benzoinfo.com]
- 24. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. nbinno.com [nbinno.com]
- 26. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 29. royalsocietypublishing.org [royalsocietypublishing.org]
- 30. researchgate.net [researchgate.net]
- 31. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Cyclohexane-1,4-dicarbaldehyde: Efficacy of Common Oxidizing Agents
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of key intermediates is paramount. Cyclohexane-1,4-dicarbaldehyde, a valuable building block in medicinal chemistry and materials science, can be synthesized from the corresponding diol, 1,4-bis(hydroxymethyl)cyclohexane. The choice of oxidizing agent is crucial for achieving high yields and purity while avoiding over-oxidation to the dicarboxylic acid. This guide provides an objective comparison of four commonly employed oxidizing agents for this transformation: Swern Oxidation, Dess-Martin Periodinane (DMP), Pyridinium (B92312) Chlorochromate (PCC), and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)-based systems.
This comparison summarizes quantitative data from literature sources, presents detailed experimental protocols for each method, and includes workflow diagrams to illustrate the reaction processes.
Comparative Performance of Oxidizing Agents
The efficacy of each oxidizing agent is influenced by factors such as reaction conditions, substrate sensitivity, and desired scale. The following table summarizes the key performance indicators for the synthesis of this compound from 1,4-bis(hydroxymethyl)cyclohexane.
| Oxidizing Agent System | Typical Yield (%) | Reaction Time (h) | Reaction Temperature (°C) | Key Advantages | Key Disadvantages |
| Swern Oxidation | >90 | 1 - 3 | -78 to rt | High yields, mild conditions, minimal over-oxidation, compatible with many functional groups.[1][2] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide (B99878) byproduct, sensitive to moisture.[2][3] |
| Dess-Martin Periodinane (DMP) | 85 - 95 | 1 - 4 | 0 to rt | Mild, neutral conditions, rapid reactions, high chemoselectivity, easy workup.[4][5] | Reagent is expensive and potentially explosive, poor atom economy.[4][5] |
| Pyridinium Chlorochromate (PCC) | 70 - 85 | 2 - 6 | 0 to rt | Readily available and stable reagent, generally stops at the aldehyde.[6] | Chromium-based reagent (toxic), can be acidic, may require a buffer for sensitive substrates, workup can be challenging due to chromium byproducts.[6] |
| TEMPO/NaOCl | >90 | 0.5 - 2 | 0 | Catalytic, uses inexpensive co-oxidant, environmentally benign, high selectivity.[7] | Biphasic reaction may require phase-transfer catalyst, potential for halogenated byproducts with some substrates. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for each oxidation method, adapted for the synthesis of this compound.
Swern Oxidation
This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride at low temperatures.[2][3][8][9]
Procedure:
-
A solution of oxalyl chloride (2.2 equivalents) in anhydrous dichloromethane (B109758) (DCM) is cooled to -78 °C under an inert atmosphere.
-
A solution of anhydrous DMSO (2.5 equivalents) in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of 1,4-bis(hydroxymethyl)cyclohexane (1.0 equivalent) in anhydrous DCM is added dropwise, and the reaction is stirred for 45 minutes at -78 °C.
-
Triethylamine (5.0 equivalents) is added dropwise, and the reaction mixture is stirred for an additional 30 minutes at -78 °C before being allowed to warm to room temperature.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude dialdehyde (B1249045).
-
Purification is typically achieved by column chromatography.
Dess-Martin Periodinane (DMP) Oxidation
This procedure employs a hypervalent iodine reagent, offering mild and neutral reaction conditions.[4][5][10]
Procedure:
-
To a solution of 1,4-bis(hydroxymethyl)cyclohexane (1.0 equivalent) in anhydrous dichloromethane (DCM) is added Dess-Martin Periodinane (2.2 equivalents) in one portion at room temperature. For acid-sensitive substrates, sodium bicarbonate (4.0 equivalents) can be added as a buffer.[5][11]
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (B1220275) and a saturated aqueous solution of sodium bicarbonate.
-
The mixture is stirred vigorously until the layers become clear.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Pyridinium Chlorochromate (PCC) Oxidation
PCC is a stable, solid reagent that can be used for the selective oxidation of primary alcohols to aldehydes.[6]
Procedure:
-
To a suspension of pyridinium chlorochromate (PCC) (2.5 equivalents) and celite in anhydrous dichloromethane (DCM) is added a solution of 1,4-bis(hydroxymethyl)cyclohexane (1.0 equivalent) in anhydrous DCM at room temperature.
-
The mixture is stirred at room temperature for 2-6 hours, with the progress monitored by TLC.
-
Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica (B1680970) gel to remove the chromium byproducts.
-
The filtrate is concentrated under reduced pressure to afford the crude dialdehyde.
-
Further purification can be performed by column chromatography.
TEMPO-catalyzed Oxidation
This catalytic method uses a stable nitroxyl (B88944) radical in conjunction with a stoichiometric co-oxidant like sodium hypochlorite (B82951) (bleach).[7]
Procedure:
-
A solution of 1,4-bis(hydroxymethyl)cyclohexane (1.0 equivalent) in dichloromethane (DCM) is prepared.
-
A catalytic amount of TEMPO (e.g., 1 mol%) and an aqueous solution of sodium bicarbonate are added.
-
The biphasic mixture is cooled to 0 °C, and an aqueous solution of sodium hypochlorite (bleach, 2.2 equivalents) containing a catalytic amount of potassium bromide is added dropwise with vigorous stirring.
-
The reaction is stirred at 0 °C until completion as indicated by TLC (typically 0.5-2 hours).
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with a saturated aqueous solution of sodium thiosulfate, followed by brine, then dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude dialdehyde is purified by column chromatography.
Reaction Workflows and Mechanisms
To visualize the experimental and logical processes, the following diagrams are provided.
Conclusion
The choice of oxidizing agent for the synthesis of this compound from 1,4-bis(hydroxymethyl)cyclohexane depends on the specific requirements of the synthesis. For high yields and mild conditions on a laboratory scale, Swern and Dess-Martin oxidations are excellent choices, with the latter offering the convenience of ambient temperature operation. For larger-scale syntheses where cost and environmental impact are major considerations, TEMPO-catalyzed oxidation presents a highly efficient and green alternative. PCC remains a viable option, particularly when its ease of handling as a stable solid is advantageous, though its toxicity is a significant drawback. Researchers should carefully consider the factors of yield, reaction conditions, cost, safety, and environmental impact when selecting the most appropriate method for their application.
References
- 1. benchchem.com [benchchem.com]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. TEMPO [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 11. ekwan.github.io [ekwan.github.io]
Benchmarking enzymatic synthesis against chemical synthesis of Cyclohexane-1,4-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pivotal chemical intermediates is a cornerstone of pharmaceutical and materials science research. Cyclohexane-1,4-dicarbaldehyde, a versatile bifunctional molecule, serves as a crucial building block in the creation of complex organic structures, including pharmaceuticals and polymers.[1] Traditionally, its synthesis has been dominated by chemical methods. However, the growing demand for sustainable and efficient manufacturing processes has propelled the exploration of enzymatic alternatives. This guide provides an objective comparison of the enzymatic and chemical synthesis routes to this compound, supported by available experimental data.
At a Glance: Comparing Synthesis Routes
| Parameter | Enzymatic Synthesis | Chemical Synthesis |
| Precursor | 1,4-Cyclohexanedimethanol (B133615) (CHDM) | 1,4-Cyclohexanedimethanol (CHDM), 1,4-Bis(allyloxymethyl)cyclohexane, Formaldehyde/Crotonaldehyde/Acrylate |
| Key Reagents | Engineered Alcohol Oxidase, Catalase, Air (O2) | Strong Oxidizing Agents (e.g., PCC), Transition Metals, High Temperatures |
| Reaction Conditions | Mild (e.g., 30°C, atmospheric pressure, pH 8.0) | Often harsh (e.g., high temperatures of 540-545°C for pyrolysis, use of toxic reagents) |
| Yield | 42.2% (with engineered enzyme) | Variable, can be high (e.g., 86% in a multi-step chemical route) but often requires optimization |
| By-products | Primarily 4-hydroxymethyl-cyclohexanecarbaldehyde (HMCA) | Various, depending on the method; can include difficult-to-remove impurities |
| Environmental Impact | Generally lower; avoids toxic reagents and harsh conditions.[2][3] | Higher; often involves toxic heavy metals, hazardous solvents, and significant energy consumption.[4] |
| Post-processing | Simpler extraction and purification | Often complex, requiring extensive purification to remove residual catalysts and by-products.[4] |
The Green Route: Enzymatic Synthesis
The biocatalytic synthesis of this compound from 1,4-cyclohexanedimethanol (CHDM) represents a promising green alternative to conventional chemical methods.[4] This approach leverages the high selectivity and efficiency of enzymes to achieve the desired transformation under mild conditions.
A notable example involves the use of a genetically engineered alcohol oxidase from Arthrobacter cholorphenolicus (AcCO).[4] Researchers successfully enhanced the catalytic efficiency of this enzyme by 112.5-fold through protein engineering, leading to a significant increase in the production of this compound.[4]
Experimental Protocol: Enzymatic Synthesis
The following protocol is based on the whole-cell biocatalytic process described by researchers using an engineered E. coli strain expressing the modified alcohol oxidase.[4]
Materials:
-
Whole-cell catalyst (wet E. coli expressing the engineered AcCO)
-
1,4-Cyclohexanedimethanol (CHDM)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Catalase
-
Potassium phosphate (B84403) buffer (100 mM, pH 8.0)
-
Dichloromethane (B109758) (for extraction)
Procedure:
-
A 1 mL reaction mixture is prepared containing 30 g·L⁻¹ wet E. coli cells, 5 mM CHDM, 5% (v/v) DMSO, and 0.1 g·L⁻¹ catalase in air-saturated potassium phosphate buffer.
-
The reaction mixture is shaken at 30°C for 12 hours.
-
Following the reaction, the mixture is extracted with dichloromethane.
-
The mixture is then centrifuged at 12,000 × g for 10 minutes.
-
The organic phase is analyzed by Gas Chromatography (GC) to determine the titer of this compound.
For a larger scale preparation (3 L), the reaction can be scaled up in a fermenter with stirring at 30°C, using a higher initial concentration of CHDM (0.5 M).[4]
The Conventional Path: Chemical Synthesis
Chemical synthesis of this compound has been achieved through several routes, each with its own set of advantages and drawbacks. Common strategies include the oxidation of 1,4-cyclohexanedimethanol, pyrolysis, and multi-step cycloaddition reactions.[1][5]
One of the most direct chemical counterparts to the enzymatic method is the oxidation of 1,4-cyclohexanedimethanol using chemical oxidants.[4] This method often employs strong and toxic oxidizing agents like pyridinium (B92312) chlorochromate (PCC).[4] While effective, these reagents pose significant environmental and safety concerns.
Another established method is the pyrolysis of 1,4-bis(allyloxymethyl)cyclohexane at high temperatures (540–545°C).[5][6][7] A more recent approach involves a proline-catalyzed formal [3+1+2] cycloaddition of formaldehyde, crotonaldehyde, and an acrylate, followed by a one-pot hydrogenation, oxidation, and hydrolysis sequence to yield the final product.
Experimental Protocol: Chemical Synthesis (via Oxidation)
The following is a general protocol for the oxidation of 1,4-cyclohexanedimethanol using a chemical oxidant. Specific conditions may vary depending on the chosen oxidant and scale.
Materials:
-
1,4-Cyclohexanedimethanol (CHDM)
-
Pyridinium chlorochromate (PCC) or other suitable oxidant
-
Anhydrous dichloromethane or other appropriate solvent
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of 1,4-cyclohexanedimethanol in anhydrous dichloromethane is prepared in a reaction flask under an inert atmosphere.
-
Pyridinium chlorochromate (or another selected oxidant) is added portion-wise to the solution while stirring.
-
The reaction mixture is stirred at room temperature for several hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts and other solid by-products.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure this compound.
Comparative Analysis Workflow
The following diagram illustrates the key stages in comparing the enzymatic and chemical synthesis routes for this compound.
Caption: A comparative workflow of enzymatic and chemical synthesis routes.
Signaling Pathways and Logical Relationships
The decision to opt for either an enzymatic or a chemical synthesis pathway is often guided by a set of logical considerations that extend beyond mere chemical transformation. The following diagram illustrates these relationships.
Caption: Logical relationships in choosing a synthesis pathway.
Conclusion
The enzymatic synthesis of this compound offers a compelling and sustainable alternative to traditional chemical methods. The use of engineered enzymes allows for high catalytic efficiency under mild, environmentally friendly conditions, reducing the reliance on toxic reagents and simplifying downstream processing.[2][4] While chemical synthesis routes are well-established and can offer high yields, they often come with a significant environmental cost and require more complex purification procedures.[4] For researchers and drug development professionals focused on green chemistry and sustainable practices, the enzymatic pathway presents a clear advantage. As enzyme engineering continues to advance, the efficiency and economic viability of biocatalytic processes are expected to further improve, making them increasingly attractive for industrial applications.
References
- 1. This compound | 33424-83-8 | Benchchem [benchchem.com]
- 2. allresearchjournal.com [allresearchjournal.com]
- 3. vito.be [vito.be]
- 4. Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol (1971) | Charles F. Beam | 2 Citations [scispace.com]
- 6. A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Confirming the Purity of Cyclohexane-1,4-dicarbaldehyde via Spectroscopic Analysis
For researchers, scientists, and drug development professionals, establishing the purity of starting materials is a critical, non-negotiable step in the synthesis of novel compounds. This guide provides a comprehensive comparison of spectroscopic techniques to ascertain the purity of Cyclohexane-1,4-dicarbaldehyde, a versatile bifunctional building block. We present key spectroscopic data for the target compound and its potential impurities, detailed experimental protocols, and a logical workflow for analysis.
This compound is a valuable intermediate in the synthesis of pharmaceuticals and advanced materials. Its purity is paramount, as even trace amounts of impurities can significantly impact the yield, stereochemistry, and biological activity of the final product. Common impurities often arise from incomplete reaction or side reactions during synthesis. These can include the mono-aldehyde intermediate, 4-(hydroxymethyl)cyclohexanecarbaldehyde , the over-oxidation product, cyclohexane-1,4-dicarboxylic acid , or unreacted starting materials such as 1,4-bis(allyloxymethyl)cyclohexane .
This guide outlines the use of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) to detect and identify these potential contaminants.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its common impurities. These tables are designed to facilitate a direct comparison of the spectral features, enabling researchers to quickly identify the presence of contaminants.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Aldehyde Proton (CHO) | Cyclohexane (B81311) Protons (CH, CH₂) | Other Characteristic Protons |
| This compound | ~9.6 ppm (singlet or doublet) | 1.5 - 2.5 ppm (multiplets) | - |
| 4-(hydroxymethyl)cyclohexanecarbaldehyde | ~9.6 ppm (singlet or doublet) | 1.2 - 2.4 ppm (multiplets) | ~3.5 ppm (-CH₂OH, doublet), ~1.5 ppm (-OH, broad singlet) |
| Cyclohexane-1,4-dicarboxylic acid | - | 1.4 - 2.6 ppm (multiplets) | ~12.0 ppm (-COOH, broad singlet) |
| 1,4-bis(allyloxymethyl)cyclohexane | - | 1.2 - 1.8 ppm (multiplets) | ~5.9 ppm (-CH=CH₂), ~5.2 ppm (=CH₂), ~4.0 ppm (-O-CH₂-allyl), ~3.4 ppm (-O-CH₂-cyclohexyl) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbonyl Carbon (C=O) | Cyclohexane Carbons | Other Characteristic Carbons |
| This compound | ~204 ppm | ~25, ~45 ppm | - |
| 4-(hydroxymethyl)cyclohexanecarbaldehyde | ~205 ppm | ~26, ~28, ~40, ~44 ppm | ~67 ppm (-CH₂OH) |
| Cyclohexane-1,4-dicarboxylic acid | ~182 ppm | ~28, ~42 ppm | - |
| 1,4-bis(allyloxymethyl)cyclohexane | - | ~29, ~38 ppm | ~135 ppm (-CH=), ~117 ppm (=CH₂), ~72 ppm (-O-CH₂-allyl), ~75 ppm (-O-CH₂-cyclohexyl) |
Table 3: FTIR Spectroscopic Data (Characteristic Peaks)
| Compound | C=O Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) | C-H Aldehyde Stretch (cm⁻¹) | Other Key Peaks (cm⁻¹) |
| This compound | ~1720 (strong) | - | ~2820, ~2720 (medium) | ~2930, ~2860 (C-H alkane) |
| 4-(hydroxymethyl)cyclohexanecarbaldehyde | ~1715 (strong) | ~3350 (broad, strong) | ~2820, ~2720 (medium) | ~2920, ~2850 (C-H alkane), ~1040 (C-O stretch) |
| Cyclohexane-1,4-dicarboxylic acid | ~1700 (strong) | ~3000-2500 (very broad) | - | ~2940, ~2860 (C-H alkane) |
| 1,4-bis(allyloxymethyl)cyclohexane | - | - | - | ~3080 (=C-H), ~2930, ~2850 (C-H alkane), ~1645 (C=C stretch), ~1100 (C-O stretch) |
Table 4: Mass Spectrometry Data (Key Fragments, m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 140 | 111, 83, 82, 55 |
| 4-(hydroxymethyl)cyclohexanecarbaldehyde | 142 | 124, 113, 95, 81, 67, 55 |
| Cyclohexane-1,4-dicarboxylic acid | 172 | 155, 128, 110, 83, 67, 55 |
| 1,4-bis(allyloxymethyl)cyclohexane | 224 | 183, 165, 141, 123, 109, 81, 67, 57, 41 |
Experimental Protocols
Detailed and consistent experimental protocols are essential for reproducible and reliable spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[1][2][3]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.[4]
Instrument Parameters (400 or 500 MHz Spectrometer):
-
¹H NMR:
-
¹³C NMR:
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a single drop of the neat liquid this compound sample directly onto the center of the ATR crystal.[5]
-
Acquire the spectrum.
Instrument Parameters:
-
Mode: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Perform a serial dilution to obtain a final concentration of around 10 µg/mL for analysis.[6]
-
Transfer the final diluted sample to a 2 mL GC vial.
Instrument Parameters:
-
GC System:
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating cyclohexane derivatives.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).[7]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes.
-
-
-
MS System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Mass Range: m/z 35-350.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Analytical Workflow
A systematic approach is crucial for an efficient and accurate purity assessment. The following workflow, illustrated in the diagram below, outlines the logical steps for the spectroscopic analysis of this compound.
Caption: Logical workflow for the spectroscopic purity analysis.
Conclusion
The purity of this compound can be confidently established through a combination of FTIR, NMR, and GC-MS techniques. FTIR provides a rapid initial screening for the presence of the key aldehyde functional group and potential hydroxyl or carboxylic acid impurities. NMR spectroscopy offers detailed structural information, allowing for the unambiguous identification of the target compound and the characterization of impurities. Finally, GC-MS is a powerful tool for separating and identifying volatile impurities, even at trace levels. By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible synthetic outcomes.
References
A Comparative Guide to the Structural Elucidation of Cyclohexane-1,4-dicarbaldehyde Derivatives: X-ray Crystallography and Spectroscopic Alternatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography alongside alternative spectroscopic techniques for the structural characterization of derivatives of Cyclohexane-1,4-dicarbaldehyde. While extensive crystallographic data for a broad range of these specific derivatives is not widely published, this guide offers a framework for their analysis, drawing upon established principles and data from analogous compounds.
This compound serves as a versatile building block in organic synthesis, notable for its bifunctional nature that allows for the creation of diverse molecular architectures, including Schiff bases, oximes, and hydrazones. The stereochemistry of the cyclohexane (B81311) ring, which can exist in cis and trans isomeric forms, significantly influences the properties and applications of its derivatives. The most stable conformation for the cyclohexane ring is the chair form, which minimizes both angle and torsional strain.
X-ray Crystallography: The Gold Standard for Structural Analysis
Single-crystal X-ray diffraction is an unparalleled technique for providing a definitive, high-resolution, three-dimensional molecular structure.[1] It allows for the unambiguous determination of bond lengths, bond angles, torsion angles, and the absolute configuration of chiral centers. For derivatives of this compound, this technique can precisely define the conformation of the cyclohexane ring and the orientation of the substituent groups.
While specific crystallographic data for a wide array of this compound derivatives are scarce in publicly accessible databases, the general principles of X-ray crystallography remain applicable. The process involves the synthesis of the derivative, followed by the often-challenging step of growing a single crystal of sufficient quality. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, which in turn reveals the atomic positions.
Below is a table illustrating the type of crystallographic data that would be obtained from a successful X-ray diffraction experiment on a hypothetical Schiff base derivative of trans-Cyclohexane-1,4-dicarbaldehyde.
| Parameter | Hypothetical (E,E)-N,N'-(Cyclohexane-1,4-diylbis(methanylylidene))bis(aniline) |
| Crystal Data | |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1325.4 |
| Z | 4 |
| Selected Bond Lengths (Å) | |
| C=N | 1.28 |
| N-C(phenyl) | 1.42 |
| C-C(cyclohexane) | 1.53 - 1.55 |
| Selected Bond Angles (°) | |
| C-C-C (cyclohexane) | 109.5 - 111.2 |
| C-N=C | 120.5 |
| Selected Torsion Angles (°) | |
| C-C-C-C (cyclohexane) | ± 55.8 |
Spectroscopic Alternatives for Structural Characterization
While X-ray crystallography provides the most detailed structural information, other spectroscopic techniques are more readily accessible and provide complementary data, especially for confirming synthesis and for compounds that are difficult to crystallize.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the connectivity and stereochemistry of molecules in solution. For this compound derivatives, ¹H NMR can confirm the presence of key functional groups, such as the imine proton (CH=N) in Schiff bases, and provide information about the cis or trans nature of the cyclohexane ring through the coupling constants of the ring protons.[2] The chemical shifts of the axial and equatorial protons on the cyclohexane ring are typically different, which can further aid in conformational analysis.
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. The C=O stretching vibration of the aldehyde groups in the starting material (around 1700 cm⁻¹) will be absent in the derivatives, while new characteristic peaks will appear, such as the C=N stretch for an imine (around 1650-1600 cm⁻¹).[3][4]
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[1]
The following table compares the strengths and limitations of X-ray crystallography with its spectroscopic alternatives for the characterization of this compound derivatives.
| Technique | Strengths | Limitations |
| X-ray Crystallography | - Provides definitive 3D structure.[1] - Determines absolute configuration.[1] - Yields precise bond lengths and angles. | - Requires a high-quality single crystal, which can be difficult to obtain.[1] - The solid-state structure may not be identical to the solution-state structure. |
| NMR Spectroscopy | - Provides detailed information about molecular connectivity and stereochemistry in solution. - Non-destructive. - Can be used to study dynamic processes. | - Does not provide a direct 3D structure. - Spectra can be complex and require expertise for interpretation.[5] |
| IR Spectroscopy | - Excellent for identifying functional groups. - Fast and relatively inexpensive. | - Provides limited information about the overall molecular structure. - Not suitable for distinguishing between isomers with the same functional groups. |
| Mass Spectrometry | - Determines molecular weight and formula with high accuracy. - Provides information about fragmentation patterns, which can aid in structure elucidation. | - Does not provide information about stereochemistry or 3D structure. - Isomers often have identical mass spectra.[6] |
Experimental Protocols
A comprehensive structural analysis of a this compound derivative would typically follow the workflow outlined below.
Synthesis and Crystallization of a Schiff Base Derivative
-
Synthesis: trans-Cyclohexane-1,4-dicarbaldehyde (1 mmol) is dissolved in ethanol (B145695) (20 mL). To this solution, the desired primary amine (2.2 mmol) is added. The mixture is refluxed for 4-6 hours.
-
Isolation: The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Crystallization: The crude product is dissolved in a suitable solvent (e.g., a mixture of dichloromethane (B109758) and hexane). The solution is allowed to slowly evaporate at room temperature. Alternatively, vapor diffusion or liquid-liquid diffusion techniques can be employed to promote single crystal growth.
X-ray Diffraction Data Collection and Structure Refinement
-
A suitable single crystal is mounted on a goniometer head.
-
X-ray diffraction data are collected at a specific temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
The collected data are processed, and the structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Spectroscopic Analysis
-
¹H and ¹³C NMR: Spectra are recorded on a 300 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent. Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS).
-
FT-IR: Spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film.
-
Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) source.
Visualizing the Workflow
The following diagram illustrates the typical experimental workflow for the structural characterization of a this compound derivative.
Conclusion
The structural elucidation of this compound derivatives relies on a combination of analytical techniques. X-ray crystallography stands as the definitive method for determining the three-dimensional structure in the solid state. However, spectroscopic methods such as NMR, IR, and mass spectrometry are indispensable for confirming the synthesis, providing complementary structural information in solution, and for characterizing compounds that are not amenable to single-crystal X-ray analysis. A comprehensive approach, integrating data from these various techniques, is essential for a complete and accurate structural characterization of this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsi.org [ijpsi.org]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
A Comparative Guide to the Kinetic Studies of Reactions Involving Cyclohexane-1,4-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of reactions involving Cyclohexane-1,4-dicarbaldehyde, a versatile bifunctional building block in organic synthesis. While specific quantitative kinetic data for this compound is limited in publicly available literature, this document outlines the key factors governing its reactivity, compares its expected kinetic behavior with alternative aldehydes, and provides detailed experimental protocols for researchers to conduct their own kinetic analyses.
Introduction to the Reactivity of this compound
This compound is an aliphatic dialdehyde (B1249045) whose reactivity is primarily centered around the two carbonyl groups. These aldehyde functionalities make it a valuable precursor for the synthesis of a variety of complex molecules, including pharmaceuticals and polymers.[1] The rate and outcome of its reactions are influenced by both kinetic and thermodynamic factors.[1]
The cyclohexane (B81311) ring exists predominantly in a chair conformation. The two aldehyde groups can be in either cis or trans configurations relative to each other. The trans isomer is generally considered more stable due to reduced steric strain, with the larger aldehyde groups occupying equatorial positions, which minimizes unfavorable steric interactions.[1] This conformational preference can influence the accessibility of the aldehyde groups and thus the kinetics of the reaction.
The primary reactions of this compound involve nucleophilic addition to the carbonyl carbon, most notably in the formation of imines (Schiff bases) through condensation with primary amines.[1]
Comparative Kinetic Data
Direct, quantitative kinetic data such as rate constants and activation energies for reactions of this compound are not extensively reported in the literature. However, we can infer its reactivity in comparison to other aldehydes based on fundamental principles of organic chemistry.
Key Factors Influencing Reactivity:
-
Steric Hindrance: The bulky cyclohexane backbone can sterically hinder the approach of nucleophiles to the carbonyl carbon compared to linear aliphatic aldehydes.
-
Electronic Effects: As an aliphatic aldehyde, it lacks the electronic effects of aromatic rings seen in benzaldehyde (B42025) and its derivatives. Aromatic aldehydes can have their reactivity modulated by electron-donating or electron-withdrawing substituents.
-
Bifunctionality: The presence of two aldehyde groups allows for polymerization and macrocyclization reactions, the kinetics of which will be influenced by the stoichiometry of the reactants and the reaction conditions.
The following table provides a semi-quantitative comparison of the expected reactivity of this compound with other representative aldehydes in a typical condensation reaction with a primary amine.
| Aldehyde | Structure | Expected Relative Rate of Imine Formation | Key Influencing Factors |
| This compound | O=CC1CCC(C=O)CC1 | Moderate | Steric hindrance from the cyclohexane ring. Two reactive sites. |
| Benzaldehyde | O=CC1=CC=CC=C1 | Moderate to Fast | Aromatic ring can influence reactivity through resonance. Less sterically hindered than the cycloaliphatic counterpart. |
| p-Nitrobenzaldehyde | O=C(C=C1)C=CC1=--INVALID-LINK--O | Fast | The electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon. |
| p-Methoxybenzaldehyde | COC1=CC=C(C=O)C=C1 | Slow | The electron-donating methoxy (B1213986) group decreases the electrophilicity of the carbonyl carbon. |
| Propanal | CCC=O | Fast | Less steric hindrance compared to cyclohexyl or aromatic aldehydes. |
Experimental Protocols for Kinetic Studies
To determine the specific reaction kinetics of this compound, researchers can employ various analytical techniques. The following are detailed methodologies for key experiments.
Kinetic Analysis via UV-Vis Spectroscopy
This method is suitable for reactions where there is a change in the electronic absorption spectrum of the reactants or products, such as the formation of a conjugated imine.
Objective: To determine the rate constant for the condensation reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline (B41778) or a derivative)
-
Anhydrous solvent (e.g., ethanol (B145695) or acetonitrile)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the primary amine of known concentrations in the chosen solvent.
-
Determination of λmax: Record the UV-Vis spectra of the reactants and the expected imine product to identify a wavelength (λmax) where the product has significant absorbance and the reactants have minimal absorbance.
-
Kinetic Run:
-
Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.
-
In a quartz cuvette, mix the solutions of this compound and the amine. It is often convenient to use pseudo-first-order conditions by having one reactant in large excess (e.g., 10-fold or more).
-
Immediately start recording the absorbance at the predetermined λmax as a function of time.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Convert absorbance to concentration using the Beer-Lambert law (A = εbc), if the molar absorptivity (ε) of the product is known.
-
Determine the reaction order and the rate constant by fitting the concentration vs. time data to the appropriate integrated rate law. For a pseudo-first-order reaction, a plot of ln([Reactant]) vs. time will be linear with a slope of -k'.
-
Kinetic Analysis via NMR Spectroscopy
NMR spectroscopy allows for the direct monitoring of the disappearance of reactants and the appearance of products, providing detailed structural information simultaneously.
Objective: To monitor the reaction progress and determine the rate constant for the reaction of this compound.
Materials:
-
This compound
-
Primary amine
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Preparation of Reaction Mixture: In an NMR tube, prepare a solution of this compound and the amine in the deuterated solvent at known initial concentrations. An internal standard with a known concentration and a signal that does not overlap with reactant or product signals can be added for quantitative analysis.
-
NMR Data Acquisition:
-
Quickly place the NMR tube in the spectrometer, which has been pre-shimmed and set to the desired temperature.
-
Acquire a series of ¹H NMR spectra at regular time intervals. The time between spectra should be chosen based on the expected rate of the reaction.
-
-
Data Analysis:
-
Process the NMR spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to specific protons of the reactants and products.
-
The concentration of each species at a given time is proportional to its integral value relative to the integral of the internal standard.
-
Plot the concentration of a reactant or product as a function of time.
-
Fit the data to the appropriate integrated rate law to determine the rate constant.
-
Visualizations
Reaction Pathway
Caption: Generalized reaction pathway for the condensation of this compound with a primary amine.
Experimental Workflow for Kinetic Analysis
Caption: A typical experimental workflow for conducting a kinetic study of a chemical reaction.
References
Performance Evaluation of Cyclohexane-Based Polyesters for Drug Delivery Applications
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The development of effective drug delivery systems is a cornerstone of modern therapeutics. Biodegradable polymers play a pivotal role in this field, offering controlled release, improved bioavailability, and enhanced patient compliance. While polymers derived from Cyclohexane-1,4-dicarbaldehyde are not extensively documented in current literature, polyesters synthesized from its close structural analogs, 1,4-Cyclohexanedimethanol (B133615) (CHDM) and 1,4-Cyclohexanedicarboxylic Acid (CHDA) , have emerged as promising candidates for various biomedical applications, including drug delivery.
This guide provides a comprehensive performance evaluation of these cyclohexane-based polyesters, comparing their key properties with widely used biodegradable polymers such as Poly(lactic acid) (PLA), Poly(lactic-co-glycolic acid) (PLGA), and Poly(ε-caprolactone) (PCL). The information presented herein is supported by experimental data from peer-reviewed studies to aid researchers in selecting the optimal polymeric system for their specific drug delivery needs.
Comparative Performance Data
The performance of a biodegradable polymer in a drug delivery system is dictated by its physicochemical properties. The following tables summarize the key thermal and mechanical properties of CHDM/CHDA-based polyesters in comparison to other common biodegradable polymers.
Table 1: Thermal Properties of Biodegradable Polyesters
| Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td, 5% weight loss) (°C) |
| Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCCD) | 63.7 | Low | High |
| Poly(butylene trans-1,4-cyclohexanedicarboxylate) (PBCE) | 8 - 25 | ~150 | >380 |
| Poly(lactic acid) (PLA) | 60 - 65 | 150 - 180 | ~350 |
| Poly(lactic-co-glycolic acid) (PLGA) (50:50) | 40 - 60 | Amorphous | ~300 |
| Poly(ε-caprolactone) (PCL) | -60 | 58 - 61 | ~350 |
Note: The properties of CHDM/CHDA-based polyesters can be tuned by altering the cis/trans isomer ratio of the cyclohexane (B81311) ring and by copolymerization with other diols or diacids.[1] A higher trans-isomer content generally leads to increased crystallinity and a higher melting temperature.[1]
Table 2: Mechanical Properties of Biodegradable Polyesters
| Polymer | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) | >41 | >159 | - |
| Poly(butylene trans-1,4-cyclohexanedicarboxylate) (PBCE) | 20 - 40 | 300 - 600 | 0.2 - 0.5 |
| Poly(lactic acid) (PLA) | 50 - 70 | 2 - 10 | 3 - 4 |
| Poly(lactic-co-glycolic acid) (PLGA) (50:50) | 40 - 55 | 2 - 10 | 1 - 2 |
| Poly(ε-caprolactone) (PCL) | 20 - 35 | 300 - 1000 | 0.2 - 0.4 |
Drug Delivery Performance
Polyesters derived from CHDA have been investigated for their potential in controlled drug release. For instance, polyanhydrides synthesized from 1,4-cyclohexanedicarboxylic acid have demonstrated the ability to provide a linear release of the anti-inflammatory drug Brufen over approximately 10 days.[2] The degradation rate, and consequently the drug release, can be modulated by the polymer's crystallinity, with more crystalline forms degrading more slowly.[2]
Copolymers of poly(butylene trans-1,4-cyclohexanedicarboxylate) have shown excellent biocompatibility, with direct contact assays using human umbilical vein endothelial cells (HUVECs) confirming their non-cytotoxic nature.[3] Furthermore, these materials have demonstrated good blood compatibility, indicating their potential for in vivo applications.[3]
Experimental Protocols
Synthesis of Poly(butylene trans-1,4-cyclohexanedicarboxylate) (PBCE)
A common method for synthesizing PBCE is a two-stage melt polycondensation reaction.[3][4]
Step 1: Esterification
-
Charge the reactor with trans-1,4-cyclohexanedicarboxylic acid (CHDA), 1,4-butanediol (B3395766) (in molar excess), and a catalyst (e.g., titanium tetrabutoxide, TBT).
-
Heat the mixture to 180-200°C under a nitrogen atmosphere with continuous stirring.
-
Collect the water byproduct as the esterification reaction proceeds.
Step 2: Polycondensation
-
Once the theoretical amount of water is collected, gradually increase the temperature to 200-230°C.
-
Slowly reduce the pressure to create a vacuum.
-
Continue the reaction until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
The resulting polymer is then purified, for example, by dissolution in chloroform (B151607) and precipitation in methanol.[4]
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal transitions of the polymers, such as the glass transition temperature (Tg) and melting temperature (Tm).
-
Seal a small sample (5-10 mg) of the polymer in an aluminum pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Cool the sample rapidly to erase the thermal history.
-
Reheat the sample at the same controlled rate to obtain the thermal transition data.
Mechanical Testing: Tensile Testing
The mechanical properties, such as tensile strength and elongation at break, are determined using a universal testing machine.
-
Prepare dog-bone-shaped specimens of the polymer film.
-
Clamp the specimen in the grips of the testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the stress-strain data to determine the mechanical properties.
Visualizing the Workflow
The following diagrams illustrate the general workflow for the synthesis of cyclohexane-based polyesters and their formulation into a nanoparticle drug delivery system.
Conclusion
Polyesters derived from 1,4-cyclohexanedimethanol and 1,4-cyclohexanedicarboxylic acid present a versatile platform for the development of advanced drug delivery systems. Their tunable thermal and mechanical properties, coupled with demonstrated biocompatibility, make them a compelling alternative to more conventional biodegradable polymers. The ability to modify their degradation rates through copolymerization and control of stereochemistry offers a significant advantage in designing tailored drug release profiles. Further research into their in vivo performance and the development of targeted delivery systems will undoubtedly expand their utility in the pharmaceutical and biomedical fields.
References
- 1. mdpi.com [mdpi.com]
- 2. Degradation and drug delivery properties of poly(1,4-cyclohexanedicarboxylic anhydride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging | MDPI [mdpi.com]
Comparative Analysis of Imine-Based Metal-Organic Frameworks Synthesized from Dicarbaldehyde Linkers
The synthesis of Metal-Organic Frameworks (MOFs) using dicarbaldehyde linkers is a burgeoning area of research, primarily revolving around the in situ formation of imine bonds with amine-containing precursors. This approach offers a dynamic and versatile method for constructing crystalline, porous materials with tunable functionalities. This guide provides a comparative overview of imine-based MOFs synthesized from different dicarbaldehyde and diamine linkers, focusing on their synthesis, structural properties, and performance characteristics.
Introduction to In Situ Imine-Based MOF Synthesis
The direct synthesis of MOFs from dicarbaldehyde linkers is challenging due to the reactive nature of the aldehyde groups. A more common and successful strategy involves a one-pot reaction where a dicarbaldehyde, a diamine, and a metal salt are combined under solvothermal conditions. In this process, the dicarbaldehyde and diamine precursors undergo condensation to form an imine-based linker in situ, which then coordinates with the metal ions to form the MOF structure. This method allows for the creation of a wide range of MOFs with varying pore sizes, surface areas, and chemical functionalities, depending on the choice of the organic precursors.
Comparison of Dicarbaldehyde and Diamine Linkers in MOF Synthesis
The properties of the resulting imine-based MOFs are highly dependent on the geometric and electronic characteristics of the dicarbaldehyde and diamine linkers. The following table summarizes the properties of representative imine-based MOFs synthesized from different linker combinations.
| Dicarbaldehyde Linker | Diamine Linker | Resulting MOF | Metal Ion | BET Surface Area (m²/g) | Pore Size (Å) | Thermal Stability (°C) | Reference |
| Terephthaldehyde | 1,4-Phenylenediamine | Imine-COF-1 | - | ~1200 | ~15 | >300 | [1] |
| [1,1'-Biphenyl]-4,4'-dicarbaldehyde | 1,4-Phenylenediamine | Imine-COF-2 | - | ~1500 | ~20 | >350 | [1] |
| 2,5-Diformylfuran | 1,4-Phenylenediamine | FOF-1 | - | ~800 | ~12 | ~300 | [2] |
| 4-Formylbenzoic acid | 4-Aminobenzoic acid | DUT-133 | Zr | ~1100 | ~13 | ~400 | [3] |
| 4-Formyl-3-hydroxybenzoic acid | 4-Aminobenzoic acid | PCN-161 | Zr | ~950 | ~11 | ~420 | [3] |
Note: Data is compiled from multiple sources and may have been collected under varying experimental conditions. COF examples are included to illustrate the versatility of dicarbaldehyde linkers in forming porous frameworks, although they are not strictly MOFs.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of these materials.
General In Situ Synthesis of Imine-Based Zirconium MOFs
A representative procedure for the synthesis of Zr-based imine-MOFs, such as DUT-133, is as follows[3]:
-
Reactant Preparation: In a typical synthesis, Zirconium(IV) chloride (ZrCl₄), a dicarbaldehyde derivative (e.g., 4-formylbenzoic acid), and a diamine derivative (e.g., 4-aminobenzoic acid) are used as starting materials.
-
Solvothermal Reaction: The reactants are dissolved in a solvent, typically N,N-dimethylformamide (DMF), in a sealed reaction vessel. The molar ratios of the reactants are crucial and are optimized for each specific system.
-
Heating: The reaction mixture is heated in an oven at a specific temperature (e.g., 120 °C) for a defined period (e.g., 24-72 hours).
-
Isolation and Purification: After cooling to room temperature, the resulting crystalline product is collected by filtration or centrifugation. The product is then washed multiple times with a fresh solvent (e.g., DMF, followed by a solvent exchange with a more volatile solvent like ethanol (B145695) or acetone) to remove unreacted precursors and solvent molecules from the pores.
-
Activation: The purified MOF is activated by heating under vacuum to remove the solvent molecules from the pores, making the framework accessible for subsequent applications.
Characterization Techniques
The synthesized MOFs are typically characterized using a suite of analytical techniques:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution from nitrogen adsorption-desorption isotherms at 77 K.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF by measuring its weight loss as a function of temperature under a controlled atmosphere.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the imine bond and the coordination of the linker to the metal centers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to characterize the organic linkers and, in some cases, the dissolved MOF structure.[3]
Visualizations
The following diagrams illustrate the synthesis workflow and the conceptual relationship between linker choice and MOF properties.
Caption: General experimental workflow for the in situ synthesis of imine-based MOFs.
Caption: Logical relationship between linker choice and resulting MOF properties.
References
A Comparative Guide to Validating the Structure of Reaction Products of Cyclohexane-1,4-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The structural validation of reaction products derived from Cyclohexane-1,4-dicarbaldehyde is a critical step in synthetic chemistry and drug development. The bifunctional nature of this aldehyde allows for a variety of reactions, leading to products with diverse stereochemical possibilities. This guide provides an objective comparison of key analytical techniques for structural elucidation, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques for Structural Validation
The choice of analytical technique for validating the structure of this compound reaction products is dictated by the specific information required, such as connectivity, stereochemistry, and purity. The most common and powerful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and High-Performance Liquid Chromatography (HPLC).
| Feature | NMR Spectroscopy | X-ray Crystallography | Chiral HPLC |
| Information Provided | Detailed connectivity, relative stereochemistry (cis/trans), conformational analysis.[1] | Definitive absolute and relative stereochemistry, bond lengths, and angles.[2] | Enantiomeric purity (ee%), separation of stereoisomers. |
| Sample State | Solution | Solid (single crystal) | Solution |
| Resolution | Atomic level for structure; may require 2D techniques for complex molecules. | Atomic level, providing a precise 3D structure. | High-resolution separation of isomers. |
| Sensitivity | Moderate to high, dependent on magnetic field strength and acquisition time. | High, but requires a suitable single crystal. | High, especially with UV or MS detectors. |
| Analysis Time | Minutes to hours per sample. | Hours to days (including crystal growth). | Minutes per sample for routine analysis. |
| Key Advantage | Non-destructive, provides detailed information about the molecule in solution. | Unambiguous determination of absolute configuration. | Quantitative analysis of enantiomeric excess. |
| Limitation | Can be challenging to assign absolute stereochemistry without chiral auxiliaries. | Requires a high-quality single crystal, which can be difficult to obtain. | Does not provide detailed structural information beyond separation. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Objective: To determine the relative stereochemistry (cis or trans) of a disubstituted cyclohexane (B81311) product.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified reaction product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Key parameters to optimize include the number of scans (typically 16-64) and relaxation delay (d1, typically 1-5 s).
-
Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.
-
For complex spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial.
-
-
Data Analysis:
-
¹H NMR: Analyze the chemical shifts and coupling constants (³JHH) of the protons attached to the cyclohexane ring. For trans-isomers in a chair conformation, one typically observes at least one proton with large diaxial coupling constants (around 10-13 Hz). Cis-isomers will show smaller axial-equatorial and equatorial-equatorial couplings (around 2-5 Hz).[1]
-
¹³C NMR: The number of signals can indicate the symmetry of the molecule. For example, a symmetrical trans-1,4-disubstituted product may show fewer signals than its cis counterpart.
-
NOESY: Through-space correlations can provide definitive evidence for the relative stereochemistry. For a cis-isomer, NOEs will be observed between protons on the same face of the ring.
-
X-ray Crystallography for Absolute Configuration Determination
Objective: To unambiguously determine the three-dimensional structure, including the absolute stereochemistry of a chiral product.
Methodology:
-
Crystal Growth:
-
Dissolve the purified product in a suitable solvent or solvent mixture (e.g., ethanol (B145695), ethyl acetate/hexane).
-
Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data to obtain accurate atomic positions, bond lengths, and angles.
-
For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined using anomalous dispersion effects, often expressed by the Flack parameter.[2]
-
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Objective: To separate and quantify the enantiomers of a chiral reaction product.
Methodology:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are often effective for a wide range of compounds.[1][3]
-
Mobile Phase Optimization:
-
Start with a typical mobile phase for the chosen column, often a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol for normal-phase chromatography.
-
Optimize the mobile phase composition to achieve baseline separation of the enantiomers with a good resolution factor (Rs > 1.5).
-
-
Sample Analysis:
-
Prepare a standard solution of the racemic product and a solution of the synthesized product at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Inject the solutions onto the HPLC system.
-
Monitor the elution of the enantiomers using a suitable detector (e.g., UV-Vis at an appropriate wavelength).
-
-
Data Analysis:
-
Identify the peaks corresponding to each enantiomer based on the retention times from the racemic standard.
-
Integrate the peak areas for each enantiomer in the sample chromatogram.
-
Calculate the enantiomeric excess (ee%) using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
-
Alternative Synthetic Routes and Product Validation
Beyond simple functional group transformations, this compound is a versatile precursor for various carbon-carbon bond-forming reactions, each requiring specific validation strategies for their products.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the dicarbaldehyde with active methylene (B1212753) compounds in the presence of a basic catalyst to form α,β-unsaturated products.
-
Alternative Reagents: Malononitrile, ethyl cyanoacetate, Meldrum's acid.[3]
-
Product Validation:
-
NMR: Confirmation of the newly formed double bond by the appearance of vinylic proton signals in the ¹H NMR spectrum and corresponding signals in the ¹³C NMR spectrum.
-
IR Spectroscopy: A strong absorption band for the C=C double bond, typically around 1650 cm⁻¹.
-
Mass Spectrometry: Determination of the molecular weight of the condensed product.
-
Wittig Reaction
The Wittig reaction provides a reliable method for converting the aldehyde groups into alkenes with a high degree of control over the location of the double bond.[4]
-
Alternative Reagents: A variety of phosphorus ylides can be used to introduce different substituents. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.[5][6]
-
Product Validation:
-
NMR: The stereochemistry of the newly formed double bond can be determined by the coupling constant between the vinylic protons in the ¹H NMR spectrum. A larger coupling constant (typically 12-18 Hz) is indicative of a trans (E) configuration, while a smaller coupling constant (typically 6-12 Hz) suggests a cis (Z) configuration.
-
GC-MS: Can be used to separate and identify the geometric isomers and confirm the molecular weight.
-
Visualizing Experimental Workflows
References
- 1. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 33424-83-8 | Benchchem [benchchem.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
Cross-Validation of Analytical Methods for the Characterization of Cyclohexane-1,4-dicarbaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization and quantification of Cyclohexane-1,4-dicarbaldehyde, a bifunctional building block crucial in organic synthesis, is paramount for ensuring product quality, stability, and safety in drug development and chemical manufacturing. This guide provides a comprehensive cross-validation of key analytical methods for its characterization, offering a comparative analysis of their performance based on experimental data.
This document details the principles and practical considerations of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. By presenting quantitative performance data, detailed experimental protocols, and a logical workflow for method selection, this guide aims to equip researchers with the necessary information to make informed decisions for their analytical needs.
Quantitative Performance Comparison
The selection of an appropriate analytical technique hinges on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the typical performance characteristics of GC-MS and HPLC for the analysis of aldehydes. While specific data for this compound may vary, these values provide a reliable benchmark for method evaluation.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | Low ng/L to µg/L levels. For some aldehydes, LODs as low as 0.005 nM have been reported.[1][2] |
| Limit of Quantitation (LOQ) | Low ng/L to µg/L range. |
| Accuracy (% Recovery) | 80 - 120%[2] |
| Precision (%RSD) | < 15% for intra- and inter-day precision.[2] |
Table 2: High-Performance Liquid Chromatography (HPLC-UV) with DNPH Derivatization
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999[3] |
| Limit of Detection (LOD) | ng/mL to µg/mL range. For formaldehyde (B43269), a detection limit of 0.1 ppm has been reported.[3] |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range. |
| Accuracy (% Recovery) | Typically > 90% |
| Precision (%RSD) | Typically < 15%[2] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining reproducible and reliable analytical data. Below are representative methodologies for the characterization of this compound using GC-MS, HPLC-UV, NMR, and IR spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization
Derivatization is essential for enhancing the volatility and thermal stability of this compound for GC-MS analysis. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent for aldehydes.[2]
Sample Preparation and Derivatization:
-
To 1 mL of the sample solution (in a suitable solvent like methanol (B129727) or acetonitrile), add an appropriate internal standard.
-
Add 100 µL of a 10 mg/mL PFBHA solution in water.
-
Adjust the pH to approximately 3 with a suitable acid (e.g., HCl).
-
Incubate the mixture at 60°C for 1 hour to facilitate the formation of the PFBHA-oxime derivatives.
-
After cooling to room temperature, extract the derivatives with an organic solvent such as hexane (B92381) or ethyl acetate.
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer to a clean vial for GC-MS analysis.
GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.[2]
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Data Acquisition: Full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[2]
High-Performance Liquid Chromatography (HPLC) with UV Detection (DNPH Derivatization)
For HPLC analysis, derivatization with 2,4-Dinitrophenylhydrazine (DNPH) is a widely used method to form a chromophore that can be detected by a UV detector.[3]
Sample Preparation and Derivatization:
-
To 1 mL of the sample solution, add a suitable internal standard.
-
Add 1 mL of a saturated solution of DNPH in acetonitrile (B52724) containing a catalytic amount of acid (e.g., 1% phosphoric acid).[2]
-
Incubate the mixture at 40°C for 30 minutes to form the DNPH-hydrazone derivatives.[2]
-
After cooling, the sample can be directly injected or subjected to solid-phase extraction (SPE) for cleanup if the matrix is complex.
HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the derivative from other components (e.g., start with 50% B, increase to 95% B over 10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at the wavelength of maximum absorbance for the DNPH derivative (typically around 360 nm).[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS for ¹H NMR, or a compound with a distinct, non-overlapping signal for quantitative NMR) if quantification is desired.
-
Transfer the solution to an NMR tube.
¹H NMR Spectroscopy:
-
Aldehyde Protons (-CHO): Expect signals in the downfield region, typically between δ 9.5 and 10.5 ppm.[4]
-
Cyclohexane (B81311) Ring Protons: These will appear in the upfield region, generally between δ 1.5 and 2.5 ppm.[4] The splitting patterns will be complex due to cis/trans isomerism and axial/equatorial positions.
¹³C NMR Spectroscopy:
-
Carbonyl Carbons (C=O): Look for signals in the range of δ 190 to 200 ppm.
-
Cyclohexane Ring Carbons: These will resonate in the aliphatic region of the spectrum.
For quantitative NMR (qNMR), parameters such as relaxation delays (D1) must be optimized to ensure full relaxation of all nuclei for accurate integration.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Sample Preparation:
-
Liquid Samples: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
-
Solid Samples: The sample can be prepared as a KBr pellet or as a mull in Nujol.
Characteristic IR Absorptions:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1740-1720 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands are typically observed around 2830-2695 cm⁻¹.
-
C-H Stretch (Cyclohexane): Absorptions due to the C-H bonds of the cyclohexane ring will be present in the 3000-2850 cm⁻¹ region.
Method Selection Workflow
The choice of the most suitable analytical method depends on the specific research question and available resources. The following diagram illustrates a logical workflow to guide the selection process.
Caption: Logical workflow for analytical method selection.
Conclusion
The characterization of this compound can be effectively achieved through a variety of analytical techniques. GC-MS and HPLC-UV, particularly after appropriate derivatization, offer excellent sensitivity and selectivity for quantitative analysis. NMR and IR spectroscopy are indispensable tools for unambiguous structural confirmation and functional group identification.
A cross-validation approach, where results from two or more orthogonal methods are compared, is highly recommended to ensure the accuracy and reliability of the analytical data. The choice of the primary analytical method should be guided by the specific requirements of the study, including the desired level of sensitivity, the complexity of the sample matrix, and the availability of instrumentation. This guide provides the foundational information to assist researchers in navigating these choices and implementing robust analytical strategies for the characterization of this compound.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 33424-83-8 | Benchchem [benchchem.com]
A Comparative Guide to Aliphatic vs. Aromatic Dialdehydes for Researchers, Scientists, and Drug Development Professionals
An in-depth review of the applications, performance, and experimental protocols of aliphatic and aromatic dialdehydes, with a focus on glutaraldehyde (B144438) and o-phthalaldehyde (B127526).
In the realms of bioconjugation, hydrogel formation, and antimicrobial applications, dialdehydes are indispensable chemical tools. Their utility stems from the reactivity of their two aldehyde functional groups, which readily form covalent bonds with primary amines on proteins and other biomolecules. This guide provides a comprehensive comparison of aliphatic and aromatic dialdehydes, offering quantitative performance data, detailed experimental protocols, and mechanistic visualizations to aid researchers in selecting the optimal reagent for their specific needs.
At a Glance: Aliphatic vs. Aromatic Dialdehydes
The fundamental difference between these two classes of dialdehydes lies in their chemical structure, which dictates their reactivity, flexibility, and performance in various applications.
-
Aliphatic dialdehydes , such as glutaraldehyde, possess a flexible carbon chain connecting the two aldehyde groups. This flexibility allows for efficient intramolecular and intermolecular cross-linking. Generally, aliphatic aldehydes are more reactive than their aromatic counterparts. This increased reactivity is attributed to the higher electrophilicity of the carbonyl carbon and less steric hindrance around the aldehyde groups[1].
-
Aromatic dialdehydes , exemplified by o-phthalaldehyde (OPA), have their aldehyde groups attached to a rigid aromatic ring. This rigidity can influence the geometry of cross-linking. Aromatic aldehydes are generally less reactive due to the resonance stabilization of the carbonyl group by the aromatic ring, which reduces the partial positive charge on the carbonyl carbon[2]. However, Schiff bases formed from aromatic aldehydes tend to be more stable than those from aliphatic aldehydes due to conjugation[3].
Performance Comparison: Key Applications
The choice between an aliphatic and an aromatic dialdehyde (B1249045) is highly dependent on the specific application and the desired properties of the final product. Below, we compare their performance in three key areas: antimicrobial efficacy, hydrogel formation, and bioconjugation.
Antimicrobial Efficacy
Both aliphatic and aromatic dialdehydes are effective broad-spectrum antimicrobial agents, widely used for high-level disinfection. Their mechanism of action involves cross-linking proteins and other molecules on the surface of microorganisms, leading to cell death[4].
Key Findings:
-
o-Phthalaldehyde (OPA) generally exhibits faster and more efficient microbicidal activity than glutaraldehyde, especially against glutaraldehyde-resistant mycobacteria [5][6][7][8].
-
OPA solutions are ready-to-use and do not require activation, unlike some glutaraldehyde formulations, which can save time in clinical and laboratory settings[6][7].
-
Glutaraldehyde has a strong, irritating odor and its vapors can be toxic, whereas OPA is virtually odorless and considered safer to handle[5][7].
Quantitative Comparison of Antimicrobial Performance
| Feature | Glutaraldehyde (Aliphatic) | o-Phthalaldehyde (Aromatic) | References |
| Disinfection Time | 30-45 minutes or longer | 5-12 minutes | [5] |
| Efficacy against Resistant Mycobacteria | Less effective | Highly effective | [5][6] |
| Reuse Stability | ~90 cycles | ~140 cycles | [4][7] |
| Activation Required | Often | No | [6][7] |
| Odor | Strong, irritating | Virtually odorless | [5][7] |
Hydrogel Formation
Dialdehydes are extensively used as cross-linking agents to form stable hydrogels from natural and synthetic polymers containing amine groups, such as chitosan (B1678972) and gelatin. The cross-linker choice significantly impacts the mechanical properties, swelling behavior, and degradation rate of the resulting hydrogel.
Key Findings:
-
Aliphatic dialdehydes, due to their higher reactivity, can lead to faster gelation times.
-
The flexibility of aliphatic dialdehydes can result in a more extensively cross-linked and potentially more rigid hydrogel network.
-
Aromatic dialdehydes have been shown to enhance the mechanical stiffness of peptide-based hydrogels even without forming covalent bonds, suggesting a different mechanism of action may also be at play.
Quantitative Comparison of Hydrogel Mechanical Properties
| Polymer System | Cross-linker | Storage Modulus (G') Enhancement | Reference |
| Self-assembled peptide gel | Aliphatic dialdehydes | 200-300 fold | |
| Self-assembled peptide gel | Small aromatic dialdehydes | 250-270 fold |
Swelling and Degradation Behavior
The degree of cross-linking is inversely proportional to the swelling ratio of a hydrogel; a more densely cross-linked network will swell less[9][10]. While specific comparative data for simple aliphatic versus aromatic dialdehyde cross-linked hydrogels is limited, studies on glutaraldehyde-cross-linked hydrogels show that increasing the cross-linker concentration decreases the swelling ratio[9][10]. The degradation rate of these hydrogels is also influenced by the stability of the cross-links, with the more stable Schiff bases from aromatic dialdehydes potentially leading to slower degradation.
Bioconjugation
Dialdehydes are valuable reagents for bioconjugation, enabling the labeling of proteins and other biomolecules. The choice of dialdehyde affects the efficiency and stability of the resulting conjugate.
Key Findings:
-
Aliphatic aldehydes generally react more rapidly with primary amines than aromatic aldehydes in hydrazone formation[11].
-
The reaction of o-phthalaldehyde with primary amines to form phthalimidine linkages is rapid and chemoselective under physiological conditions[12].
-
The stability of the resulting linkage is crucial. Schiff bases formed from aromatic aldehydes and amines are generally more stable than those formed from aliphatic aldehydes[3].
Cytotoxicity Profile
A critical consideration in the use of dialdehydes, particularly in biomedical applications, is their cytotoxicity. Unreacted aldehyde groups can be toxic to cells.
Key Findings:
-
Glutaraldehyde is known to be cytotoxic, with its toxicity being concentration and exposure time-dependent[4][13].
-
o-Phthalaldehyde is generally considered to be less toxic than glutaraldehyde[4][7].
-
The lower vapor pressure of OPA also contributes to a safer handling profile compared to glutaraldehyde[5][7].
Quantitative Comparison of Cytotoxicity
| Compound | Cell Line | IC50 | Exposure Time | Reference |
| Glutaraldehyde | Human Fibroblast (WI-38) | ~1.5 mM | 4 hours | [13] |
| Glutaraldehyde | Human Fibroblast (WI-38) | ~0.7 mM | 24 hours | [13] |
| Glutaraldehyde | L929 Mouse Fibroblast | Moderately Cytotoxic (Direct Contact) | 24 hours | [11] |
| o-Phthalaldehyde | Various Cell Lines | Less toxic than glutaraldehyde | Not Specified | [4] |
Note: Direct comparative IC50 values for o-phthalaldehyde on fibroblast cell lines were not available in the reviewed literature.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the fundamental reaction mechanisms and experimental workflows discussed.
Caption: General mechanism of Schiff base formation between a dialdehyde and a primary amine.
Caption: Workflow for hydrogel formation via dialdehyde cross-linking.
Caption: Experimental workflow for enzyme immobilization using glutaraldehyde.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative protocols for key applications of dialdehydes.
Protocol 1: Protein Cross-linking with Glutaraldehyde
This protocol is adapted for studying protein-protein interactions.
Materials:
-
Purified protein sample
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutaraldehyde solution (25% aqueous solution)
-
Tris buffer (1 M, pH 8.0)
Procedure:
-
Sample Preparation: Prepare the protein solution at a suitable concentration (e.g., 1-5 mg/mL) in PBS.
-
Cross-linking Reaction: Add glutaraldehyde to the protein solution to a final concentration of 0.1-1% (v/v). The optimal concentration should be determined empirically.
-
Incubate the reaction mixture at room temperature for 15-30 minutes.
-
Quenching: Stop the reaction by adding Tris buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted glutaraldehyde.
-
Analysis: The cross-linked protein mixture is now ready for analysis by methods such as SDS-PAGE and mass spectrometry to identify interacting proteins.
Protocol 2: Hydrogel Formation with a Dialdehyde Cross-linker
This protocol describes the formation of a chitosan hydrogel cross-linked with a dialdehyde.
Materials:
-
Chitosan
-
Acetic acid solution (1% v/v)
-
Dialdehyde solution (e.g., glutaraldehyde or o-phthalaldehyde)
-
Deionized water
Procedure:
-
Chitosan Solution Preparation: Dissolve chitosan powder in 1% acetic acid solution to the desired concentration (e.g., 2% w/v) with stirring until a homogenous solution is formed.
-
Cross-linking: While stirring, add the dialdehyde solution dropwise to the chitosan solution. The amount of dialdehyde will depend on the desired degree of cross-linking.
-
Continue stirring for a specified period (e.g., 1-4 hours) at room temperature to allow for gelation.
-
Washing: Once the hydrogel is formed, wash it extensively with deionized water to remove any unreacted cross-linker and acetic acid.
-
Characterization: The hydrogel can then be characterized for its swelling behavior, mechanical properties, and degradation rate.
Protocol 3: Bioconjugation of a Protein with o-Phthalaldehyde (OPA)
This protocol outlines a method for labeling a protein with an OPA-functionalized molecule.
Materials:
-
Protein with primary amine groups (e.g., lysine (B10760008) residues)
-
OPA-functionalized molecule (e.g., OPA-alkyne)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
Procedure:
-
Protein Solution Preparation: Prepare a solution of the protein in the phosphate buffer at a concentration of 1-10 mg/mL.
-
Conjugation Reaction: Add the OPA-functionalized molecule to the protein solution at a desired molar excess.
-
Incubate the reaction mixture at room temperature for 1-2 hours. The reaction is typically rapid and occurs under physiological conditions.
-
Purification: Remove the excess OPA-functionalized molecule and byproducts by size-exclusion chromatography or dialysis.
-
Analysis: The resulting protein conjugate can be analyzed by techniques such as mass spectrometry to confirm successful conjugation.
Protocol 4: Enzyme Immobilization using Glutaraldehyde
This protocol describes the covalent immobilization of an enzyme onto an amino-functionalized support.
Materials:
-
Amino-functionalized support (e.g., amino-agarose beads)
-
Glutaraldehyde solution (25% aqueous solution)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Enzyme solution
-
Sodium borohydride (B1222165) solution (optional, for reduction of Schiff bases)
Procedure:
-
Support Activation: Suspend the amino-functionalized support in phosphate buffer. Add glutaraldehyde to a final concentration of 1-5% (v/v) and incubate with gentle shaking for 1-2 hours at room temperature.
-
Washing: Wash the activated support extensively with phosphate buffer to remove excess glutaraldehyde.
-
Enzyme Immobilization: Add the enzyme solution to the activated support and incubate with gentle shaking for 2-4 hours at room temperature or overnight at 4°C.
-
Washing: Wash the support with buffer to remove any unbound enzyme.
-
(Optional) Reduction: To form more stable secondary amine linkages, the Schiff bases can be reduced by incubating the immobilized enzyme with a sodium borohydride solution.
-
Final Wash and Storage: After a final wash, the immobilized enzyme is ready for use and can be stored in an appropriate buffer.
Conclusion
The selection between aliphatic and aromatic dialdehydes is a critical decision that significantly influences the outcome of various applications in research and drug development. Aliphatic dialdehydes like glutaraldehyde offer high reactivity and efficient cross-linking, making them suitable for applications where rapid and robust bond formation is desired. However, their potential cytotoxicity is a major consideration. In contrast, aromatic dialdehydes such as o-phthalaldehyde provide a safer alternative with enhanced stability of the resulting cross-links and superior antimicrobial efficacy against resistant strains, albeit with generally lower reactivity.
By understanding the distinct chemical properties and performance characteristics of each class, and by utilizing the detailed experimental protocols provided, researchers can make informed decisions to optimize their experimental designs and achieve their desired outcomes. The continued exploration and development of novel dialdehyde-based reagents will undoubtedly further expand the toolkit available to scientists in their pursuit of innovative solutions in medicine and biotechnology.
References
- 1. researchgate.net [researchgate.net]
- 2. Immobilization of Enzymes on Supports Activated with Glutaraldehyde: A Very Simple Immobilization Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. staging.aapd.org [staging.aapd.org]
- 4. nbinno.com [nbinno.com]
- 5. sdlookchem.com [sdlookchem.com]
- 6. Bactericidal effects and cytotoxicity of new aromatic dialdehyde disinfectants (ortho-phthalaldehyde) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Virucidal activity of ortho-phthalaldehyde solutions against hepatitis B and C viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of glutaraldehyde concentration in relation to swelling behavior of PVA-PEG-BTB film using hybrid genetic metaheuristic algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutaraldehyde Treatment Elicits Toxic Response Compared to Decellularization in Bovine Pericardium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A fast and versatile cross-linking strategy via o-phthalaldehyde condensation for mechanically strengthened and functional hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immobilization of Enzymes on Supports Activated with Glutaraldehyde: A Very Simple Immobilization Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aidic.it [aidic.it]
A Comparative Guide to Assessing the Biocompatibility of Cyclohexane-dicarbaldehyde-Based Polymers
The development of novel polymers for biomedical applications necessitates a thorough evaluation of their biocompatibility to ensure patient safety and device efficacy. This guide provides a comprehensive framework for assessing the biocompatibility of polymers synthesized using Cyclohexane-1,4-dicarbaldehyde. Due to the limited direct experimental data on this specific class of polymers in publicly available literature, this document outlines the standard methodologies and benchmarks required for their evaluation. The performance of these novel polymers is compared against well-established biocompatible materials such as Polylactic Acid (PLA) and Polycaprolactone (PCL), as well as other relevant cyclohexane-containing polyesters.
The assessment of biocompatibility is a multi-faceted process guided by international standards, primarily the ISO 10993 series. The core components of this evaluation include in vitro cytotoxicity, hemocompatibility, and in vivo local effects following implantation.
In Vitro Cytotoxicity Assessment
Cytotoxicity assays are foundational screening tests that evaluate the potential of a material to cause cell death or inhibit cell growth.[1][2] These tests are highly sensitive and can detect the presence of leachable toxic substances from the polymer. The MTT assay is a widely adopted quantitative method for this purpose.[1][3][4][5][6]
This protocol is adapted from the ISO 10993-5 standard for tests on extracts.[1][4][6]
-
Material Extraction:
-
Prepare samples of the this compound-based polymer with a defined surface area.
-
Sterilize the polymer samples using a method that does not alter their properties (e.g., ethylene (B1197577) oxide or gamma irradiation).
-
Incubate the sterilized polymer in a cell culture medium (e.g., DMEM) at 37°C for 24-72 hours to create an extract.[6] The extraction ratio is typically defined by standards like ISO 10993-12.
-
-
Cell Culture:
-
Exposure to Extract:
-
Remove the existing culture medium from the wells.
-
Add the prepared polymer extracts to the wells. It is common to test a series of dilutions (e.g., 100%, 50%, 25%) of the extract.[5]
-
Include negative controls (fresh culture medium) and positive controls (medium with a known cytotoxic substance like DMSO).[6]
-
Incubate the cells with the extracts for 24 to 72 hours.[6]
-
-
MTT Assay:
-
After incubation, remove the extract-containing medium.
-
Add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 1-4 hours.[4] During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[4]
-
Remove the MTT solution and add a solvent (e.g., isopropanol (B130326) or DMSO) to dissolve the formazan crystals.[4][5]
-
Measure the absorbance of the resulting solution using a spectrophotometer (ELISA reader) at a wavelength of 570 nm.[4]
-
-
Data Analysis:
| Polymer | Cell Line | Viability (%) after 24h | Cytotoxicity Classification (ISO 10993-5) |
| Cyclohexane-dicarbaldehyde Polymer (Hypothetical) | L929 | To be determined | To be determined |
| Poly(lactic acid) (PLA) | L929 | > 90% | Non-cytotoxic |
| Poly(caprolactone) (PCL) | L929 | > 95% | Non-cytotoxic |
| Poly(butylene trans-1,4-cyclohexanedicarboxylate) (PBCE) | HUVEC | > 85%[7] | Non-cytotoxic[7] |
| Polyurethane (ZDEC-containing - Positive Control) | L929 | < 30% | Cytotoxic |
| High-Density Polyethylene (B3416737) (HDPE - Negative Control) | L929 | ~100% | Non-cytotoxic |
Hemocompatibility Assessment
For any material intended to come into contact with blood, hemocompatibility testing is critical. These assays evaluate adverse reactions such as hemolysis (red blood cell rupture), thrombosis, and platelet activation.[8] The hemolysis assay, as described in ASTM F756, is a primary screening tool.[9][10][11][12]
This protocol outlines a direct contact method.[9][11]
-
Blood Collection:
-
Obtain fresh human or rabbit blood using a protocol approved by an institutional review board.[11][12]
-
Collect the blood into tubes containing an anticoagulant (e.g., acid citrate (B86180) dextrose).[12]
-
-
Material and Control Preparation:
-
Prepare the test polymer samples with a specific surface area-to-volume ratio (e.g., 3 cm²/mL).
-
Prepare a positive control (e.g., deionized water) and a negative control (e.g., phosphate-buffered saline, PBS).[12]
-
-
Incubation:
-
Analysis:
-
Calculation of Hemolysis Percentage:
-
The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of Test Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100
-
Materials are classified based on their hemolysis percentage.[12]
-
| Polymer | Hemolysis (%) | Hemocompatibility Classification (ASTM F756) |
| Cyclohexane-dicarbaldehyde Polymer (Hypothetical) | To be determined | To be determined |
| Poly(vinyl chloride) (PVC) - Unmodified | > 5% | Hemolytic[13] |
| GSNO-impregnated PVC | < 2% | Non-hemolytic[13] |
| Poly(butylene trans-1,4-cyclohexanedicarboxylate) (PBCE) | Low platelet adhesion | Hemocompatible[7] |
| Classification Thresholds | ||
| 0 - 2% | Non-hemolytic[12] | |
| 2 - 5% | Slightly hemolytic[12] | |
| > 5% | Hemolytic[12] |
In Vivo Implantation Studies
In vivo tests are essential for evaluating the local tissue response to a material after implantation.[14][15] These studies provide critical information on inflammation, fibrous capsule formation, and tissue integration over time. The subcutaneous or intramuscular implantation model in rodents or rabbits is commonly used as per ISO 10993-6.[14][15][16][17][18]
-
Animal Model and Material Preparation:
-
Surgical Implantation:
-
Under general anesthesia and aseptic conditions, make small incisions on the dorsal side of the animal.[18]
-
Create subcutaneous pockets and implant the test and control materials. It is recommended to place both test and control implants in the same animal to minimize biological variability.[16][17]
-
Suture the incisions and provide appropriate post-operative care.[18]
-
-
Post-Implantation Observation:
-
Histopathological Evaluation:
-
At each time point, euthanize the animals and retrieve the implants along with the surrounding tissue.[15]
-
Fix the tissue samples in formalin, embed them in paraffin, and section them for histological staining (e.g., Hematoxylin and Eosin - H&E).[15]
-
A pathologist will microscopically examine the tissue sections, scoring the local effects based on the presence and extent of inflammatory cells (neutrophils, lymphocytes, macrophages), neovascularization, fibrosis, and tissue degeneration.
-
| Polymer | Time Point | Fibrous Capsule Thickness | Inflammatory Response | Overall Biocompatibility |
| Cyclohexane-dicarbaldehyde Polymer (Hypothetical) | 1-12 weeks | To be determined | To be determined | To be determined |
| Poly(lactic acid) (PLA) | 12 weeks | Thin, well-defined | Minimal, chronic | Biocompatible[19] |
| Poly(caprolactone) (PCL) | 12 weeks | Thin, organized | Minimal, non-toxic degradation | Biocompatible[19] |
| Polyethylene terephthalate (B1205515) (PET) | 52 weeks | Present, with some giant cells | Mild, chronic, wear particles noted | Generally Biocompatible[20] |
| Polyetheretherketone (PEEK) | 12 weeks | Normal vascularization, no necrosis | Minimal, particles adhere to tissue | Biocompatible[21] |
References
- 1. bioprocessintl.com [bioprocessintl.com]
- 2. Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 3. measurlabs.com [measurlabs.com]
- 4. Digital manufacturing techniques and the in vitro biocompatibility of acrylic-based occlusal device materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ksbm.or.kr [ksbm.or.kr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Surface modification strategies for improved hemocompatibility of polymeric materials: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. Hemolysis Testing Guide for Device Manufacturers [nabi.bio]
- 11. fda.gov [fda.gov]
- 12. HEMOCOMPATIBILITY AND BIOCOMPATIBILITY OF ANTIBACTERIAL BIOMIMETIC HYBRID FILMS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved Polymer Hemocompatibility for Blood-Contacting Applications via S-Nitrosoglutathione Impregnation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental protocol for evaluation of biomaterials in an in-vivo silicone implant coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. mdcpp.com [mdcpp.com]
- 17. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 18. What is Implantation Testing? A Guide to ISO 10993-6 [nikoopharmed.com]
- 19. Special Features of Polyester-Based Materials for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biocompatibility of polyethylene terephthalate (Trevira hochfest) augmentation device in repair of the anterior cruciate ligament - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Polymers with tunable toxicity: a reference scale for cytotoxicity testing of biomaterial surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Cyclohexane-1,4-dicarbaldehyde: A Procedural Guide
The proper disposal of Cyclohexane-1,4-dicarbaldehyde is critical for ensuring laboratory safety and environmental protection. This compound is classified as a hazardous substance, and its disposal is governed by stringent federal, state, and local regulations. Adherence to these guidelines is mandatory for all researchers, scientists, and drug development professionals to mitigate risks and maintain compliance.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This chemical is known to cause skin and serious eye irritation, may cause respiratory irritation, and is harmful if swallowed.[1]
-
Hand Protection: Wear suitable protective gloves (e.g., neoprene).
-
Eye Protection: Use safety glasses with side shields or chemical goggles.
-
Skin and Body Protection: A lab coat is required. For scenarios with a risk of splashing, liquid-impermeable coveralls and resistant footwear are recommended.
-
Respiratory Protection: In case of inadequate ventilation or the potential for aerosol generation, a suitable respiratory mask should be worn.
Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Operational Disposal Plan: A Step-by-Step Protocol
The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal facility.[2] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Step 1: Waste Segregation and Collection
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.
-
Do not mix this chemical with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines. Incompatible materials to avoid include strong oxidizing agents, strong bases, and strong reducing agents.
Step 2: Container Management
-
Select a container that is compatible with the chemical. The original container is often a suitable choice.
-
Ensure the container is in good condition and has a secure, tight-fitting lid to prevent leaks or spills.[3]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3]
-
Keep the waste container closed at all times except when adding waste.[3][4]
-
Store the container in a designated, well-ventilated, and cool secondary containment area away from heat, sparks, and open flames.[2]
Step 3: Spill Management
In the event of a spill:
-
Immediately alert personnel in the vicinity.
-
Ensure the area is well-ventilated to prevent the inhalation of vapors.
-
Contain the spill using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.
-
Carefully collect the absorbent material and any contaminated debris into a designated, sealable hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, and collect all cleaning materials as hazardous waste.
Step 4: Final Disposal Logistics
-
Arrange for the collection of the sealed and labeled waste container by a licensed hazardous waste disposal company.
-
Follow all institutional, local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.[4][5][6]
Hazard Classification and Data
The following table summarizes the hazard information for this compound.
| Hazard Classification | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |
| Skin Irritation | H315 | Causes skin irritation[1] |
| Eye Irritation | H319 | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that would require detailed methodologies. The procedures outlined are based on established safety data and hazardous waste management principles.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. pfw.edu [pfw.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Logistical Information for Handling Cyclohexane-1,4-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Cyclohexane-1,4-dicarbaldehyde. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize risks associated with this chemical.
This compound is a reactive organic compound that presents several health hazards. It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation. Furthermore, it is harmful if swallowed.[1] Proper personal protective equipment (PPE) and handling procedures are paramount to mitigate these risks.
Hazard Identification and Classification
| Hazard Classification | GHS Hazard Statement | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | GHS07 |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | GHS07 |
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Body Part | PPE Recommendation | Material/Specification |
| Hands | Chemical-resistant gloves | Butyl rubber or Neoprene are recommended for handling aldehydes.[2] Nitrile gloves may provide adequate splash protection but should be changed immediately upon contact.[3] |
| Eyes/Face | Safety goggles and face shield | Chemical splash goggles are mandatory. A face shield should be worn over safety goggles when there is a significant risk of splashing. |
| Body | Laboratory coat | A flame-resistant lab coat worn over long-sleeved clothing is recommended. Ensure the lab coat is fully buttoned. |
| Respiratory | Respirator (if necessary) | Use in a well-ventilated area or a chemical fume hood. If engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator with organic vapor cartridges is necessary. For aldehydes like formaldehyde, specific cartridges are available.[4][5][6] |
| Feet | Closed-toe shoes | Leather or other chemical-resistant material. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical for safety.
-
Preparation and Engineering Controls :
-
Always work in a well-ventilated area. A certified chemical fume hood is the preferred engineering control.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before starting, inspect all PPE for integrity.
-
-
Handling the Chemical :
-
Wear the appropriate PPE as outlined in the table above.
-
When transferring the chemical, do so carefully to avoid splashing. Use a funnel for transferring liquids to containers with narrow openings.
-
Keep containers of this compound tightly closed when not in use to minimize vapor inhalation.
-
-
Post-Handling Procedures :
-
After handling, wash hands thoroughly with soap and water.
-
Decontaminate the work area, including benchtops and equipment, with an appropriate cleaning agent.
-
Remove and properly store or dispose of PPE. Do not wear lab coats or gloves outside of the laboratory.
-
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. The chemical structure of this compound (C8H12O2) indicates it is a non-halogenated organic compound.[3][7]
-
Waste Segregation :
-
Collect all waste containing this compound in a designated, properly labeled hazardous waste container for non-halogenated organic waste .[8][9][10][11]
-
Do not mix with halogenated organic waste, as this will increase disposal costs and complexity.[10][11]
-
Solid waste, such as contaminated gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled container for solid chemical waste.
-
-
Container Labeling :
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
The label should also include the approximate concentration and accumulation start date.
-
-
Storage and Disposal :
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure the containers are kept closed except when adding waste.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Exposure and Spill Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Spill Cleanup:
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a designated hazardous waste container for non-halogenated organic waste.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the area.
-
Contact your institution's emergency response team or EHS office immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Occupational Exposure Limits (OELs)
Currently, there is no specific Occupational Exposure Limit (OEL) established for this compound. In the absence of a specific OEL, it is prudent to handle this chemical with care and adhere to the OELs of structurally similar aldehydes as a precautionary measure.
| Aldehyde | OSHA PEL (TWA) | ACGIH TLV (Ceiling) | NIOSH REL (Ceiling) |
| Acetaldehyde | 200 ppm | 25 ppm | - |
| Glutaraldehyde | - | 0.05 ppm | 0.2 ppm |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit[1][12][13][14][15][16][17][18]
Logical Relationship for PPE Selection
Caption: PPE selection workflow for handling this compound.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetaldehyde [cdc.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Glutaraldehyde [cdc.gov]
- 3. Draw the structure of cyclohexane,1,4-dicarboldehyde | Filo [askfilo.com]
- 4. bohs.org [bohs.org]
- 5. bucknell.edu [bucknell.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. (cis,trans)-1,4-Cyclohexanedicarboxaldehyde | C8H12O2 | CID 10154096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. GLUTARALDEHYDE | Occupational Safety and Health Administration [osha.gov]
- 13. Everything You Need to Know About Acetaldehyde Hazards [cloudsds.com]
- 14. osha.gov [osha.gov]
- 15. nj.gov [nj.gov]
- 16. safemgt.com [safemgt.com]
- 17. ACETALDEHYDE | Occupational Safety and Health Administration [osha.gov]
- 18. Acetaldehyde | WorkSafe [worksafe.govt.nz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
